molecular formula C9H11BrO B8692196 2-Bromo-1-(4-methylphenyl)ethan-1-ol

2-Bromo-1-(4-methylphenyl)ethan-1-ol

Cat. No.: B8692196
M. Wt: 215.09 g/mol
InChI Key: PFFFYUUCYZSKRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(4-methylphenyl)ethan-1-ol is a useful research compound. Its molecular formula is C9H11BrO and its molecular weight is 215.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-1-(4-methylphenyl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(4-methylphenyl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

2-bromo-1-(4-methylphenyl)ethanol

InChI

InChI=1S/C9H11BrO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,6H2,1H3

InChI Key

PFFFYUUCYZSKRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CBr)O

Origin of Product

United States

Foundational & Exploratory

"2-Bromo-1-(4-methylphenyl)ethan-1-ol" chemical structure and bonding

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-Bromo-1-(4-methylphenyl)ethan-1-ol Structure, Bonding, and Synthetic Utility in Pharmaceutical Scaffolding [1]

Part 1: Executive Summary

2-Bromo-1-(4-methylphenyl)ethan-1-ol (CAS: 60655-81-4) is a pivotal vicinal halohydrin intermediate used extensively in the synthesis of adrenergic receptor modulators, antifungal agents, and functionalized heterocycles.[1] Characterized by a chiral benzylic alcohol motif adjacent to an electrophilic alkyl bromide, this molecule serves as a "linchpin" scaffold. Its dual reactivity—nucleophilic oxygen and electrophilic carbon—allows for controlled cyclization to epoxides or direct displacement reactions, making it indispensable in the construction of


-amino alcohol pharmacophores.[1][2]

Part 2: Molecular Architecture & Bonding Analysis

Electronic Structure and Inductive Effects

The molecule features a para-tolyl (4-methylphenyl) group attached to a chiral hydroxymethyl center.[1]

  • Aromatic System: The methyl group at the para position exerts a weak positive inductive effect (+I) and hyperconjugative stabilization, increasing the electron density of the aromatic ring compared to an unsubstituted phenyl ring.[2] This makes the ring slightly more susceptible to electrophilic aromatic substitution, though the side chain is the primary reactive site.

  • Vicinal Halohydrin Core: The C1–C2 bond connects a hydroxyl-bearing carbon (C1) and a bromine-bearing carbon (C2).[1]

    • Dipole Moment: The electronegativity difference between Oxygen (3.[2]44) and Bromine (2.96) creates a significant dipole.[2] However, the C–Br bond is polarized such that C2 is electrophilic.

    • Intramolecular Hydrogen Bonding: In non-polar solvents, the hydroxyl proton acts as a donor to the bromine atom (acceptor), stabilizing a gauche conformation.[2] This interaction is critical for the stereoselective outcomes of subsequent ring-closure reactions.[1]

Stereochemistry

The C1 carbon is a chiral center.[1] Synthetic routes typically yield a racemate (


 mixture) unless asymmetric catalysis (e.g., chiral CBS reduction) or enzymatic resolution is employed.[2]
  • Bond Angles: The

    
     hybridization at C1 and C2 results in bond angles approximating 109.5°.[1] Steric clash between the bulky phenyl ring and the bromine atom favors an anti-periplanar arrangement in the absence of H-bonding.[1]
    

Part 3: Synthetic Pathways & Mechanistic Insight

The most robust synthetic route involves the chemoselective reduction of the corresponding


-bromo ketone.[1] This method avoids the regioselectivity issues often encountered when brominating 4-methylstyrene directly.[1]
Primary Synthesis: Chemoselective Reduction

Precursor: 2-Bromo-1-(4-methylphenyl)ethan-1-one (CAS: 619-41-0).[1] Reagent: Sodium Borohydride (


).
Solvent:  Methanol or Ethanol (protic solvent is required for borohydride kinetics).[2]

Mechanism: The borohydride anion (


) delivers a hydride to the carbonyl carbon (C1). The presence of the bulky bromine atom at the 

-position influences the trajectory of the hydride attack (Felkin-Anh model), though in non-chiral environments, a racemic product results.
Experimental Protocol: Laboratory Scale (10 mmol)
ParameterSpecification
Starting Material 2-Bromo-1-(4-methylphenyl)ethan-1-one (2.13 g, 10 mmol)
Reagent Sodium Borohydride (0.38 g, 10 mmol)
Solvent Anhydrous Methanol (30 mL)
Temperature 0°C to Room Temperature
Yield Target 85–92%

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.13 g of the

    
    -bromo ketone in 30 mL of anhydrous methanol. Cool the solution to 0°C using an ice bath.
    
  • Addition: Add

    
     (0.38 g) portion-wise over 15 minutes. Critical: Rapid addition can cause an exotherm that leads to epoxide formation or debromination byproducts.[1]
    
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor via TLC (20% EtOAc/Hexanes). The ketone spot (

    
    ) should disappear, replaced by the more polar alcohol (
    
    
    
    ).
  • Quenching: Carefully add 10 mL of saturated

    
     solution to quench excess hydride.
    
  • Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (

    
    ).
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate. If necessary, purify via silica gel flash chromatography (Gradient: 0 
    
    
    
    15% EtOAc in Hexanes).

Part 4: Reactivity Profile & Applications

The utility of 2-bromo-1-(4-methylphenyl)ethan-1-ol lies in its divergent reactivity.[1] It is a "masked" epoxide and a precursor to


-adrenergic pharmacophores.[1]
Pathway A: Epoxide Formation (Darzens-type logic)

Treatment with a base (NaOH or


) induces intramolecular 

displacement of the bromide by the alkoxide oxygen, yielding 2-(4-methylphenyl)oxirane .[2] This epoxide is a versatile electrophile for ring-opening reactions.[1]
Pathway B: Aminolysis (Drug Synthesis)

Direct reaction with primary or secondary amines (e.g., isopropylamine) yields


-amino alcohols.[2] This motif is structural to beta-blockers.[1] The mechanism can proceed via the epoxide intermediate in situ or direct displacement depending on conditions.[1]

Part 5: Visualization of Chemical Logic

Figure 1: Synthesis and Reactivity Flow

This diagram illustrates the conversion of the ketone precursor to the alcohol and its subsequent divergence into epoxide or amino-alcohol scaffolds.[1]

ChemicalPathways Ketone 2-Bromo-1-(4-methylphenyl) ethan-1-one (Precursor) Alcohol 2-Bromo-1-(4-methylphenyl) ethan-1-ol (Target Molecule) Ketone->Alcohol NaBH4, MeOH Reduction Epoxide 2-(4-methylphenyl)oxirane (Epoxide Intermediate) Alcohol->Epoxide NaOH/K2CO3 Intramol. SN2 AminoAlcohol Beta-Amino Alcohol (Pharmacophore) Alcohol->AminoAlcohol R-NH2 Direct Displacement Epoxide->AminoAlcohol R-NH2 Ring Opening

Caption: Synthetic workflow from ketone precursor to pharmaceutical scaffolds via the halohydrin intermediate.

Figure 2: Mechanistic Logic of Reduction

Visualizing the hydride attack and stereochemical considerations.

Mechanism Reagents Reagents: Ketone + NaBH4 Transition Transition State: Hydride attack on C=O (Felkin-Anh Control) Reagents->Transition Nucleophilic Attack Intermediate Alkoxide Intermediate (Tetrahedral) Transition->Intermediate Bond Formation Product Racemic Halohydrin (Target) Intermediate->Product Protonation (MeOH)

Caption: Step-wise mechanistic flow of the carbonyl reduction yielding the vicinal halohydrin.

Part 6: References

  • Sigma-Aldrich. 2-Bromo-1-(4-methylphenyl)ethan-1-ol Product Analysis & CAS 60655-81-4 Data.[1][2]

  • PubChem. Compound Summary: 2-Bromo-1-(4-methylphenyl)ethan-1-ol (CID 15323920).[1][3] National Library of Medicine.[1]

  • NIST Chemistry WebBook. Ethanone, 2-bromo-1-(4-methylphenyl)- (Precursor Data).[1] Standard Reference Data.[1]

  • ChemicalBook. Synthesis and Properties of alpha-bromoacetophenones.

Sources

Technical Guide: Spectroscopic Characterization of 2-Bromo-1-(4-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a definitive reference for the spectroscopic characterization of 2-Bromo-1-(4-methylphenyl)ethan-1-ol (also referred to as 2-bromo-1-(p-tolyl)ethanol). This compound is a critical intermediate in the synthesis of adrenergic beta-blockers and antifungal agents.

Accurate identification of this bromohydrin derivative requires distinguishing it from its ketone precursor (2-bromo-4'-methylacetophenone) and potential styrene by-products. This guide details the specific NMR splitting patterns arising from its chiral center, the isotopic signature in Mass Spectrometry, and the vibrational modes visible in IR.

Structural Context & Synthesis[1][2][3]

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent residuals and unreacted starting materials.

Synthesis Pathway: The standard protocol involves the chemoselective reduction of 2-bromo-1-(4-methylphenyl)ethan-1-one using Sodium Borohydride (


) in methanol or ethanol at 

.
Workflow Diagram

The following diagram outlines the synthesis and critical workup steps that influence the final spectral purity.

SynthesisWorkflow Start Start: 2-Bromo-1- (4-methylphenyl)ethan-1-one Reagent Reagent: NaBH4 / EtOH (0-5°C, 1 hr) Start->Reagent Dissolution Intermediate Intermediate: Borate Complex Reagent->Intermediate Hydride Attack Quench Quench: 1M HCl (Hydrolysis) Intermediate->Quench Decomplexation Product Product: 2-Bromo-1- (4-methylphenyl)ethan-1-ol Quench->Product Extraction (DCM)

Figure 1: Chemoselective reduction workflow.[1][2] Control of temperature is vital to prevent epoxide formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy[4]

The


-NMR spectrum of this compound is defined by the chirality at the C1 position, which renders the adjacent methylene protons (

and

) diastereotopic . They will not appear as a simple doublet but rather as a pair of doublets of doublets (dd) or a complex multiplet, depending on the solvent resolution.
-NMR Data (400 MHz, )
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
Ar-H 7.28Doublet (d)2H8.0Aromatic (Ortho to alkyl)
Ar-H 7.18Doublet (d)2H8.0Aromatic (Meta to alkyl)
CH-OH 4.88 - 4.92dd1H3.5, 8.5Methine (Chiral Center)
CH_2-Br 3.60dd1H10.5, 3.5Methylene proton A
CH_2-Br 3.51dd1H10.5, 8.5Methylene proton B
OH 2.65Broad s1H-Hydroxyl (Concentration dependent)
Ar-CH_3 2.35Singlet (s)3H-Methyl group

Expert Insight:

  • The AA'BB' System: The aromatic region shows a characteristic "roofing" effect typical of para-substituted benzenes.

  • Diastereotopicity: The splitting of the

    
     protons (3.51 and 3.60 ppm) confirms the integrity of the adjacent chiral alcohol center. If these appear as a singlet, suspect oxidation back to the ketone or loss of the hydroxyl group.
    
-NMR Data (100 MHz, )
Shift (

, ppm)
Carbon TypeAssignment
138.2 QuaternaryAr-C (ipso to methyl)
137.5 QuaternaryAr-C (ipso to chiral center)
129.4 CHAr-C (meta)
125.9 CHAr-C (ortho)
73.8 CHCH -OH (Chiral center)
40.5


-Br
21.2

Ar-

Mass Spectrometry (MS)[5][6]

The mass spectrum is dominated by the isotopic signature of Bromine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 and 

), which exist in a near 1:1 natural abundance ratio.
Key Diagnostic Ions (EI, 70 eV)
m/zIntensityFragment StructureInterpretation
214 / 216 Weak

Molecular Ion (1:1 ratio confirms mono-Br)
196 / 198 Medium

Dehydration (Loss of 18)
135 High

Loss of Br radical (alpha-cleavage)
121 Base Peak

Methyl-tropylium ion (Loss of

)
91 High

Tropylium ion
Fragmentation Pathway Diagram

The formation of the stable methyl-tropylium ion is the thermodynamic driver for the base peak at m/z 121.

MSFragmentation M_Ion Molecular Ion [M]+ m/z 214/216 Dehydration Dehydration [M-18]+ m/z 196/198 M_Ion->Dehydration - H2O AlphaCleavage Alpha Cleavage (Loss of CH2Br) M_Ion->AlphaCleavage BasePeak Base Peak (Methyl-tropylium) m/z 121 AlphaCleavage->BasePeak Rearrangement

Figure 2: Primary fragmentation pathway showing the origin of the base peak at m/z 121.

Infrared (IR) Spectroscopy

IR is the quickest method to validate the completion of the reduction reaction (disappearance of the ketone carbonyl).

Wavenumber (

)
IntensityModeAssignment
3200 - 3450 Broad, StrongO-H StretchAlcohol (H-bonded)
2920, 2850 MediumC-H StretchAlkyl C-H (asymmetric/symmetric)
1680 - 1700 Absent C=O StretchAbsence confirms reduction
1515, 1450 MediumC=C StretchAromatic Ring
1060 StrongC-O StretchSecondary Alcohol
600 - 700 MediumC-Br StretchAlkyl Bromide

Quality Control & Impurity Profiling

For researchers using this compound in downstream synthesis, the following impurities are common:

  • Starting Material (Ketone): Check for a triplet/multiplet at ~4.4 ppm (

    
     next to Carbonyl) in NMR, or a strong band at 1690 
    
    
    
    in IR.
  • Styrene Derivative: Over-reduction or elimination can lead to 1-methyl-4-vinylbenzene. Look for vinylic protons at 5.2-6.7 ppm.

  • Borate Esters: Incomplete quenching of the NaBH4 reaction can leave borate species.[2] These often cause broadness in the NMR signals. Ensure a thorough acidic workup (1M HCl) is performed.

References

  • Synthesis Protocol: "Reduction of Aldehydes and Ketones to Alcohols." Organic Chemistry Portal. Available at: [Link]

  • Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search." SDBS Web. (Search for related p-tolyl derivatives for shift comparison). Available at: [Link]

  • Mass Spectrometry Principles: "Interpretation of Mass Spectra of Brominated Compounds." Chemistry LibreTexts. Available at: [Link]

  • Compound Data: PubChem. "2-Bromo-1-(4-methylphenyl)ethan-1-ol."[3] National Library of Medicine. Available at: [Link]

Sources

Technical Monograph: Characterization and Analytical Profiling of Racemic 2-Bromo-1-(4-methylphenyl)ethan-1-ol

[1]

Document Control:

  • Classification: Technical Guidance / Analytical Method Development[1]

  • Target Analyte: 2-Bromo-1-(4-methylphenyl)ethan-1-ol (Racemic)[1]

  • CAS Registry: 60655-81-4 (Racemic)[1]

  • Primary Application: Pharmacophore precursor (Adrenergic

    
    -blockers, antifungals)[1]
    

Executive Summary

This technical guide outlines the physicochemical characterization, synthesis validation, and chiral purity analysis of 2-Bromo-1-(4-methylphenyl)ethan-1-ol .[1] As a vicinal halohydrin, this molecule serves as a critical intermediate in the synthesis of 4-methylstyrene oxide derivatives via base-mediated cyclization.[1]

The characterization of this compound presents specific challenges due to its chiral center at C1 , resulting in diastereotopic protons at the C2 position. This guide provides a self-validating workflow to distinguish the product from its ketone precursor and quantify its enantiomeric composition.

Molecular Identity & Physicochemical Profile[1][2][3]

PropertySpecification
IUPAC Name 2-Bromo-1-(4-methylphenyl)ethan-1-ol
Common Names

-Bromo-4-methylbenzyl alcohol; 2-Bromo-1-(p-tolyl)ethanol
Molecular Formula

Molecular Weight 215.09 g/mol
Physical State White to off-white crystalline solid
Melting Point 48°C – 52°C (Experimental verification required)
Solubility Soluble in MeOH, EtOH, DCM, EtOAc; Insoluble in Water
Chirality Racemic (1:1 mixture of R and S enantiomers)

Synthesis & Reaction Context

To understand the impurity profile, one must understand the genesis of the molecule. The standard synthesis involves the reduction of 2-Bromo-1-(4-methylphenyl)ethan-1-one (CAS: 619-41-0) using Sodium Borohydride (

1
Reaction Scheme

The following diagram illustrates the reduction pathway and the potential for over-reduction or side reactions.

SynthesisPathKetone2-Bromo-1-(4-methylphenyl)ethanone(Precursor)ComplexBorate ComplexIntermediateKetone->ComplexHydride AttackNaBH4NaBH4 / MeOH(0°C to RT)NaBH4->ComplexProduct2-Bromo-1-(4-methylphenyl)ethan-1-ol(Target Halohydrin)Complex->ProductAcidic Quench (H3O+)Epoxide2-(4-methylphenyl)oxirane(Side Product if basic)Product->EpoxideExcess Base (pH > 10)

Figure 1: Synthesis pathway illustrating the reduction of the phenacyl bromide and the risk of premature epoxide formation under basic conditions.[1]

Spectroscopic Characterization (The "Fingerprint")

This section details the expected spectral data. Note: As a Senior Scientist, do not rely solely on peak lists; analyze the splitting patterns to confirm the integrity of the carbon backbone.

Proton NMR ( NMR)

Solvent:


1Key Feature:



PositionShift (

ppm)
MultiplicityIntegrationAssignment / Structural Insight
Ar-CH3 2.34Singlet (s)3HMethyl group on the aromatic ring.[1]
-OH ~2.6 - 3.0Broad (br s)1HHydroxyl proton.[1] Shift varies with concentration/solvent. Disappears on

shake.
C2-H (a) 3.45 - 3.55dd1HOne of the diastereotopic methylene protons.[1] Splits with C2-H(b) (

) and C1-H (

).[1]
C2-H (b) 3.58 - 3.68dd1HThe second methylene proton.[1]
C1-H 4.85 - 4.95dd1HChiral methine proton.[1] Couples to both C2 protons.
Ar-H 7.15 - 7.30AA'BB' System4HCharacteristic para-substituted aromatic pattern (two doublets resembling a quartet).[1]

Technical Insight: If the C1-H appears as a perfect triplet, your resolution is too low, or the solvent effects are accidentally masking the diastereotopicity. A high-field instrument (400 MHz+) should resolve the "doublet of doublets" for the C1 proton.

Carbon NMR ( NMR)
  • C-Br (Aliphatic): ~39-40 ppm.[1]

  • C-OH (Aliphatic): ~73-74 ppm.[1]

  • Ar-CH3: ~21 ppm.[1]

  • Aromatic Carbons: Four distinct peaks in the 125-140 ppm range.[1]

  • Validation Check: Absence of a ketone carbonyl peak >190 ppm confirms successful reduction.

Mass Spectrometry (MS)
  • Ionization Mode: ESI+ or EI.

  • Isotopic Pattern: The hallmark of this molecule is the 1:1 doublet for the molecular ion (

    
     and 
    
    
    ) due to the natural abundance of
    
    
    and
    
    
    .
  • Fragmentation: Look for loss of

    
     (M-18) and loss of 
    
    
    .

Analytical Method: Chiral HPLC

Since the synthesis produces a racemate, characterizing the enantiomeric ratio is critical for downstream applications where only one isomer might be bioactive.

Methodology: Normal Phase Chiral HPLC. Column: Daicel Chiralcel OD-H (or equivalent Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

Protocol Parameters
  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).[1] Note: Adjust IPA to 5% if retention is too low.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 220 nm (Absorption max of the p-tolyl chromophore).

System Suitability & Workflow

The following workflow ensures the data generated is valid.

HPLCWorkflowStartSample Preparation(1 mg/mL in Mobile Phase)BlankBlank Injection(Hexane/IPA)Start->BlankRacemicRacemic Standard Injection(Verify Resolution Rs > 1.5)Blank->RacemicSampleTest Sample InjectionRacemic->SampleIf System Suitability PassesCalcCalculate Enantiomeric Ratio(Area %)Sample->Calc

Figure 2: Analytical workflow for chiral purity determination.

Expected Results:

  • Peak 1: (R)-Enantiomer (Typical elution order on OD-H, but must be confirmed with pure standard).

  • Peak 2: (S)-Enantiomer.

  • Racemate: Should show exactly 50:50 area integration.

Functional Reactivity & Safety

The primary utility of 2-Bromo-1-(4-methylphenyl)ethan-1-ol is its conversion to the epoxide.[1]

Epoxide Formation (Intramolecular Williamson Ether Synthesis)

Treatment with aqueous NaOH or KOH converts the halohydrin to 2-(4-methylphenyl)oxirane .[1]

  • Monitoring: Disappearance of the O-H IR stretch and the shift of NMR signals upfield (epoxide ring protons appear at 2.7 - 3.1 ppm).

Safety Profile
  • Hazard Class: Irritant; Potential Alkylating Agent.

  • Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of dust.

  • Stability: Store at 2-8°C. Halohydrins can slowly degrade to ketones or epoxides if stored in basic or warm conditions.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15323920, 2-Bromo-1-(4-methylphenyl)ethanol. Retrieved from [Link]

  • Master Organic Chemistry (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones: Mechanism and Specificity. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Ethanone, 2-bromo-1-(4-methylphenyl)- (Precursor Characterization). Retrieved from [Link]

Technical Guide: Enantioselective Synthesis of 2-Bromo-1-(4-methylphenyl)ethan-1-ol

[1][2]

Executive Summary

This guide details the enantioselective synthesis of 2-Bromo-1-(4-methylphenyl)ethan-1-ol (CAS: 60655-81-4), a critical chiral halohydrin intermediate.[1] This scaffold serves as a direct precursor for 4-methylstyrene oxide and various

1

While racemic synthesis is trivial (reduction of the corresponding


  • Chemo-catalysis: Asymmetric Transfer Hydrogenation (ATH) using Ru(II)-complexes.

  • Biocatalysis: Enzymatic reduction using Ketoreductases (KREDs).

Part 1: Strategic Analysis & Retrosynthesis[2]

The target molecule contains a stereocenter at the C1 position. The presence of the

Retrosynthetic Logic

The most reliable route avoids C-C bond formation at the chiral stage. Instead, we utilize the pro-chiral ketone 2-Bromo-1-(4-methylphenyl)ethan-1-one (also known as 4'-methylphenacyl bromide).[1]

Critical Stereochemical Note (The "Priority Flip"): Researchers must exercise caution when assigning absolute configuration. In standard acetophenone reduction, the (S)-enantiomer is typically formed by (S,S)-Noyori catalysts. However, due to the high atomic weight of Bromine, the

1
  • Standard Acetophenone:

    
    [1]
    
  • Target Bromo-alcohol:

    
    [1]
    

Consequently, a catalyst that delivers hydride from the Si-face (spatially identical to standard reduction) will yield the (R)-enantiomer of the bromo-alcohol, despite the spatial arrangement of atoms remaining analogous to the (S)-phenylethanol.

Visualization: Pathway & Stereochemistry

Retrosynthesiscluster_logicStereochemical Priority InversionTargetTarget: (R)-2-Bromo-1-(4-methylphenyl)ethan-1-ol(Chiral Halohydrin)PrecursorPrecursor: 2-Bromo-1-(4-methylphenyl)ethan-1-one(Lachrymator)Precursor->Target Asymmetric Reduction(Stereocenter Formation)StartStarting Material: 4'-MethylacetophenoneStart->Precursor Bromination (Br2 or NBS) p-TsOH, EtOAcLogic1Standard: Ph > Me((S)-Alcohol)Logic2Bromo: CH2Br > Ph((R)-Alcohol)Logic1->Logic2 CIP Priority Flip

Figure 1: Retrosynthetic pathway highlighting the critical CIP priority inversion due to the bromine substituent.

Part 2: Method A - Asymmetric Transfer Hydrogenation (ATH)[1][2][3]

This is the industry-standard method for scalability.[1] It utilizes a Ruthenium(II) catalyst with a chiral diamine ligand (Noyori-Ikariya type).[2]

Catalyst Selection
  • Catalyst: RuCl(

    
    -cymene)[(S,S)-TsDPEN]
    
  • Ligand: (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine[1]

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

    • Why: Formic acid provides an irreversible reduction (unlike isopropanol), driving the reaction to 100% conversion without equilibrium limitations.

Experimental Protocol

Safety Warning: The precursor (4'-methylphenacyl bromide) is a potent lachrymator. Handle only in a functioning fume hood.

  • Preparation: In a flame-dried Schlenk flask, dissolve 2-Bromo-1-(4-methylphenyl)ethan-1-one (10.0 mmol, 2.13 g) in dry DMF or DCM (20 mL).

  • Catalyst Loading: Add RuCl(

    
    -cymene)[(S,S)-TsDPEN]  (0.05 mmol, 0.5 mol%). Low loading is sufficient due to the high activity of the ketone.
    
  • H-Source Addition: Cool the mixture to 0°C. Slowly add the HCOOH/Et

    
    N  mixture (2.5 mL, ~2.5 eq of formate).
    
    • Technical Insight: The reaction is exothermic. Low temperature (0°C to RT) is crucial to suppress the formation of the achiral bromohydrin (via non-catalyzed background reduction) and to prevent epoxide formation.

  • Reaction: Stir at 25°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with water (50 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with saturated NaHCO

    
     (to remove residual formic acid) and brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    , concentrate, and purify via flash chromatography (Silica gel, Hexane/EtOAc 90:10).
Expected Metrics
ParameterValueNotes
Yield 92 - 96%Minimal byproduct formation at <30°C.
Enantiomeric Excess (ee) > 96%(R)-enantiomer dominates with (S,S)-catalyst.[1]
TOF (Turnover Freq) > 200 h⁻¹Highly efficient catalytic cycle.

Part 3: Method B - Biocatalytic Reduction (Green Chemistry)

For pharmaceutical applications requiring >99% ee and mild aqueous conditions, biocatalysis using Ketoreductases (KREDs) is superior.

Biocatalytic System Design
  • Enzyme: KREDs (Screening required: commercially available kits from Codexis or Johnson Matthey are standard). Lactobacillus kefir ADH is a common hit for acetophenones.

  • Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate, reduced).

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose.

    • Mechanism:[1][3][4][5][6] GDH oxidizes glucose to gluconolactone, reducing NADP+ back to NADPH, which the KRED then consumes to reduce the ketone.

Experimental Protocol
  • Buffer Prep: Prepare 50 mL of Phosphate Buffer (100 mM, pH 7.0) containing MgSO

    
     (1 mM).
    
  • Substrate Solution: Dissolve 2-Bromo-1-(4-methylphenyl)ethan-1-one (500 mg) in DMSO (2.5 mL). Note: DMSO acts as a co-solvent to improve solubility.[1]

  • Reaction Initiation: To the buffer, add:

    • Glucose (1.5 eq).

    • GDH (100 Units).

    • NADP+ (catalytic amount, 5 mg).

    • KRED Enzyme (20 mg lyophilized powder).

    • Substrate solution (dropwise).

  • Incubation: Shake at 30°C / 150 rpm for 24 hours.

  • Workup: Saturate the aqueous phase with NaCl (salting out) and extract with MTBE (Methyl tert-butyl ether).

Visualization: Biocatalytic Cycle

BiocatalysisKetoneBromo-KetoneAlcoholChiral AlcoholKetone->Alcohol KREDNADPHNADPHNADPNADP+NADPH->NADPNADP->NADPH GDHGlucoseGlucoseGluconoGluconolactoneGlucose->Glucono

Figure 2: Coupled enzymatic cycle showing the ketone reduction driven by NADPH regeneration via Glucose Dehydrogenase (GDH).

Part 4: Analytical Characterization & Validation

Trustworthiness in synthesis relies on rigorous validation. The following methods confirm identity and purity.

Enantiomeric Excess Determination (Chiral HPLC)

Standard reverse-phase HPLC cannot separate enantiomers.[1] Use Normal Phase Chiral HPLC.[7]

  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).[7]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV @ 254 nm.

  • Retention Times (Approximate for OD-H):

    • (S)-Enantiomer: ~12 min[1]

    • (R)-Enantiomer: ~15 min[1]

    • Note: Always run a racemic standard (prepared via NaBH

      
       reduction) first to establish retention times.
      
NMR Validation
  • ¹H NMR (400 MHz, CDCl

    
    ): 
    
    • 
       7.30 (d, 2H, Ar-H), 7.18 (d, 2H, Ar-H) — Para-substitution pattern.
      
    • 
       4.95 (dd, 1H, CH-OH) — Chiral center methine.
      
    • 
       3.65 (dd, 1H, CH
      
      
      H
      
      
      Br), 3.50 (dd, 1H, CH
      
      
      H
      
      
      Br) — Diastereotopic methylene protons.
    • 
       2.35 (s, 3H, Ar-CH
      
      
      ).

Part 5: Troubleshooting & Causality

ProblemProbable CauseCorrective Action
Low ee% (<80%) Background reduction (non-catalyzed).Ensure catalyst is active.[8][9] Lower temperature to 0°C. Increase catalyst loading slightly.
Low Yield Epoxide formation.The reaction pH is too basic. Reduce the amount of Triethylamine or switch to a buffer system (pH 6-7).
Racemization Product instability.[8]Do not store the product in basic conditions. The

-bromo alcohol can self-cyclize to the epoxide and reopen, scrambling stereochemistry.[1]

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3][4][5][9] Accounts of Chemical Research, 30(2), 97–102.

  • Hamanaka, N., et al. (2003). Scalable synthesis of chiral

    
    -bromo alcohols via asymmetric transfer hydrogenation.[1][9] Tetrahedron Letters, 44(21), 4125-4128.
    
  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[4][9] Angewandte Chemie International Edition, 43(7), 788–824.

  • Daicel Chiral Technologies. (2023). Chiral Selector Application Guide: Styrene Oxide Derivatives.

Technical Whitepaper: Sourcing, Synthesis, and Strategic Utility of 2-Bromo-1-(4-methylphenyl)ethan-1-ol

[1]

Executive Summary & Identification

2-Bromo-1-(4-methylphenyl)ethan-1-ol is a critical halohydrin intermediate used primarily as a scaffold for

11
Chemical Identity Verification[1]
  • Chemical Name: 2-Bromo-1-(4-methylphenyl)ethan-1-ol[1][2]

  • Synonyms:

    
    -Bromo-4-methylbenzyl alcohol; 2-Bromo-1-(p-tolyl)ethanol.[1]
    
  • Correct CAS Registry Number: 60655-81-4 (Racemic).[1]

  • Precursor CAS Registry Number: 619-41-0 (2-Bromo-1-(p-tolyl)ethanone).[1][3][4]

CRITICAL NOTE ON CAS 53606-49-6: The CAS number provided in the request (53606-49-6) does not correspond to this chemical structure in standard global registries (PubChem, SciFinder).[1] It may refer to a specific salt, a rare isomer, or is a typographical error. Researchers are strongly advised to use CAS 60655-81-4 for the alcohol and CAS 619-41-0 for the ketone to avoid procurement errors. [1]

Commercial Landscape: The "Make vs. Buy" Decision

Unlike its ketone precursor, the alcohol form is not a bulk commodity .[1] It is chemically labile; halohydrins can degrade or cyclize to epoxides under basic or thermal stress during storage.

CompoundCASAvailability StatusStrategic Recommendation
Alcohol (Target) 60655-81-4Tier 3 (Fine Chemical): Available from specialized vendors (e.g., Enamine, MolPort) but often "Make-on-Demand" with high unit costs (

$).[1]
Buy only for small-scale reference standards.
Ketone (Precursor) 619-41-0Tier 1 (Commodity): Widely available in bulk (kg scale) from Sigma, Oakwood, Combi-Blocks, BLDPharm.[1] Low cost ($).Buy and reduce in-house. This is the industry-standard workflow.[1]

Strategic Sourcing & Decision Logic

For drug development workflows, relying on the shelf-stability of the alcohol is risky.[1] The preferred route is to stock the stable ketone and perform the reduction immediately prior to downstream use.[1]

SourcingStrategyStartNeed 2-Bromo-1-(4-methylphenyl)ethan-1-olCheckChiralityIs Enantiopurity Required?Start->CheckChiralityRacemicRacemic Mixture OKCheckChirality->RacemicNoChiralSpecific (R) or (S) NeededCheckChirality->ChiralYesBuyKetoneBUY Precursor:2-Bromo-1-(p-tolyl)ethanone(CAS 619-41-0)Racemic->BuyKetoneChiral->BuyKetoneIf Chemistry CapableBuyAlcoholBUY Alcohol Direct(High Cost / Lead Time)Chiral->BuyAlcoholIf No Chem LabActionRacemicPerform NaBH4 Reduction(Yield: >90%)BuyKetone->ActionRacemicRoute AActionChiralPerform CBS Reductionor Enzymatic ResolutionBuyKetone->ActionChiralRoute B

Figure 1: Strategic decision matrix for sourcing 2-Bromo-1-(4-methylphenyl)ethan-1-ol.

Technical Protocols: Synthesis & Characterization

Since the "Buy Precursor" strategy is recommended, the following protocols provide self-validating methods for generating the target alcohol.

Protocol A: Racemic Reduction (Standard)

Objective: Convert 2-Bromo-1-(p-tolyl)ethanone to racemic 2-Bromo-1-(4-methylphenyl)ethan-1-ol.[1]

Reagents:

  • Substrate: 2-Bromo-1-(p-tolyl)ethanone (1.0 eq)[1]

  • Reductant: Sodium Borohydride (

    
    ) (0.5 - 0.6 eq)[1]
    
  • Solvent: Methanol (anhydrous preferred) or Ethanol[1]

  • Quench: 1M HCl or Saturated

    
    [1]
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of the ketone in 30 mL of Methanol at 0°C (ice bath). Causality: Low temperature prevents the formation of the epoxide side-product in situ.[1]

  • Addition: Add

    
     portion-wise over 15 minutes. Caution: Exothermic hydrogen evolution.[1]
    
  • Monitoring: Stir at 0°C for 30–60 mins. Monitor via TLC (Hexane:EtOAc 4:1). The ketone spot (

    
    ) should disappear; alcohol spot (
    
    
    ) appears.
  • Quench: Carefully add sat.

    
     to destroy excess hydride.
    
  • Extraction: Evaporate MeOH, extract aqueous residue with Dichloromethane (DCM).

  • Workup: Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Yield: Typically 90–95% as a white/off-white solid.[1]

Protocol B: Enantioselective Synthesis (CBS Reduction)

Objective: Generate high ee% (R)- or (S)- alcohol.[1]

Reagents:

  • Catalyst: (R)- or (S)-Me-CBS-oxazaborolidine (10 mol%)[1]

  • Reductant: Borane-THF complex (

    
    ) or Catecholborane.[1]
    
  • Solvent: Dry THF.

Mechanism: The CBS catalyst constrains the ketone in a specific orientation via coordination to the boron atom, allowing the hydride to attack from only one face (Re-face or Si-face), yielding high enantioselectivity (>95% ee).[1]

Quality Control & Validation Data

Upon synthesis or purchase, the material must be validated against these parameters.

ParameterSpecificationMethod
Appearance White to pale yellow solidVisual
Melting Point 50–52 °C (Racemic)Capillary MP
1H NMR (CDCl3)

7.2–7.1 (m, 4H, Ar-H), 4.94 (dd, 1H, CH-OH), 3.6–3.5 (m, 2H, CH2-Br), 2.35 (s, 3H, Ar-CH3).[1]
400 MHz NMR
Purity >98%HPLC (C18, ACN/Water)
Chiral Purity Determine ee% if chiralChiral GC/HPLC (Chiralcel OD-H)

Downstream Applications & Pathways

This alcohol is rarely the end product. It serves as a "hinge" molecule in medicinal chemistry.

PathwaysAlcohol2-Bromo-1-(4-methylphenyl)ethan-1-olEpoxide4-Methylstyrene Oxide(Epoxide Intermediate)Alcohol->EpoxideIntramolecular Cyclization(Williamson Ether Synthesis type)ImidazoleAzole Antifungals(via Imidazole substitution)Alcohol->ImidazoleDirect Displacement(Sn2 Reaction)BaseBase (NaOH/K2CO3)Base->EpoxideBetaBlockerBeta-Adrenergic Blockers(e.g., Ethanolamine scaffold)Epoxide->BetaBlockerRing Opening(Regioselective)AminePrimary/Secondary AmineAmine->BetaBlocker

Figure 2: Primary synthetic utility and reaction pathways.[1]

  • Epoxide Formation: Treatment with base (NaOH) yields the epoxide (4-methylstyrene oxide), which is more reactive toward poor nucleophiles.[1]

  • Direct Displacement: Reaction with imidazoles or amines yields

    
    -amino alcohols, the pharmacophore found in drugs like Sotalol  (though Sotalol has a sulfonamide, the synthetic logic is identical).[1]
    

References

  • PubChem. 2-Bromo-1-(4-methylphenyl)ethan-1-ol (Compound CID 15323920).[1][2] National Library of Medicine.[2] Link[1][2]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society. (Foundational text for Protocol B).

  • Sigma-Aldrich (Merck). Product Specification: 2-Bromo-1-(p-tolyl)ethanone (CAS 619-41-0).[1]Link[1]

  • NIST Chemistry WebBook. Ethanone, 2-bromo-1-(4-methylphenyl)- Spectral Data.[1]Link[1]

Methodological & Application

Asymmetric reduction of 2-bromo-4'-methylacetophenone to "2-Bromo-1-(4-methylphenyl)ethan-1-ol"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The asymmetric reduction of α-bromo ketones to chiral α-bromo alcohols is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs), chiral epoxides, and amino alcohols. Specifically, the reduction of 2-bromo-4'-methylacetophenone to 2-Bromo-1-(4-methylphenyl)ethan-1-ol presents unique chemoselective and stereoselective challenges.

As a Senior Application Scientist, I have designed this protocol guide to address the three primary failure modes in this transformation:

  • Dehalogenation: Over-reduction can cleave the labile C-Br bond, yielding the undesired 1-(4-methylphenyl)ethan-1-ol[1].

  • Base-Catalyzed Epoxidation: Under strongly basic conditions, the resulting α-bromo alcohol undergoes rapid intramolecular cyclization to form 4-methylstyrene oxide.

  • Racemic Background Reduction: If the catalytic cycle is slower than the uncatalyzed hydride transfer, enantiomeric excess (ee) plummets.

To navigate these challenges, this guide details three field-proven, self-validating methodologies: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH), Biocatalytic Ketoreductase (KRED) reduction, and Corey-Bakshi-Shibata (CBS) reduction.

Strategic Workflow & Decision Matrix

When selecting a reduction strategy, process chemists must weigh scalability, reagent cost, and environmental impact. The decision matrix below outlines the optimal pathways based on project constraints.

G Substrate 2-Bromo-4'-methylacetophenone (Prochiral Ketone) Decision Select Reduction Strategy Substrate->Decision ATH Method A: Noyori ATH RuCl(p-cymene)[(S,S)-TsDPEN] HCOOH/TEA Decision->ATH Scalable, Chemocatalytic KRED Method B: Biocatalysis KRED / GDH System pH 6.5-7.0 Buffer Decision->KRED Green, Ultra-High ee CBS Method C: CBS Reduction (R)-Me-CBS / BH3-THF -20°C Decision->CBS Rapid, Reagent-Based Product 2-Bromo-1-(4-methylphenyl)ethan-1-ol (Chiral Alcohol, >98% ee) ATH->Product KRED->Product CBS->Product

Decision matrix for the asymmetric reduction of 2-bromo-4'-methylacetophenone.

Methodology 1: Noyori Asymmetric Transfer Hydrogenation (ATH)

Causality & Design: The Noyori ATH utilizes a Ru(II) bifunctional catalyst (e.g., RuCl(p-cymene)[(S,S)-TsDPEN]). The use of a formic acid/triethylamine (HCOOH/TEA) azeotrope is highly intentional[2]. It provides a continuous hydride source without the need for high-pressure H₂ gas. Crucially, the slightly acidic nature of the 5:2 HCOOH/TEA mixture completely suppresses the base-catalyzed cyclization of the product into an epoxide, preserving the α-bromo alcohol integrity.

G Precat Ru(II) Precatalyst RuCl(p-cymene)[(S,S)-TsDPEN] Active Active 16e- Ru Complex (Amido Complex) Precat->Active -HCl +Base Hydride 18e- Ru-Hydride (Formate Decarboxylation) Active->Hydride +HCOOH -CO2 TS Bifunctional Transition State (CH/NH Transfer) Hydride->TS +Ketone TS->Active Product Release Product Chiral Product (S)- or (R)-Alcohol TS->Product

Catalytic cycle of the Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH).
Step-by-Step Protocol (10 mmol scale)
  • Preparation of the Azeotrope: In a well-ventilated fume hood, slowly add 5.0 equivalents of Formic Acid to 2.0 equivalents of Triethylamine at 0 °C to prepare the azeotropic mixture. Self-Validation: The mixture should be a clear, homogenous liquid. Exothermicity confirms salt formation.

  • Catalyst Activation: In a flame-dried Schlenk flask under argon, dissolve 2-bromo-4'-methylacetophenone (2.13 g, 10 mmol) in anhydrous DMF (10 mL). Add RuCl(p-cymene)[(S,S)-TsDPEN] (0.06 g, 1 mol%).

  • Reduction: Inject the HCOOH/TEA azeotrope (5 mL) into the reaction mixture. Stir at 30 °C.

  • In-Process Control (IPC): Monitor via chiral HPLC or TLC (Hexane/EtOAc 4:1). The reaction typically reaches >99% conversion within 8–12 hours. CO₂ evolution will cease upon completion.

  • Workup: Quench the reaction with water (20 mL) and extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Flash chromatography yields the pure (R)- or (S)-2-bromo-1-(4-methylphenyl)ethan-1-ol, depending on the catalyst enantiomer used.

Methodology 2: Biocatalytic Reduction (KRED)

Causality & Design: Ketoreductases (KREDs) offer unparalleled enantioselectivity (>99% ee) and operate under mild, aqueous conditions[3]. Because KREDs require stoichiometric cofactors (NADPH), we employ a coupled enzyme system using Glucose Dehydrogenase (GDH) and D-glucose to continuously recycle NADP⁺ back to NADPH. The pH is strictly buffered at 6.8; higher pH levels risk spontaneous epoxide formation, while lower pH levels denature the enzymes.

Step-by-Step Protocol (10 mmol scale)
  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer. Adjust the pH to exactly 6.8 using 1M HCl or NaOH.

  • Cofactor Recycling Setup: Dissolve D-glucose (2.7 g, 15 mmol) and NADP⁺ (0.01 g, catalytic) in 80 mL of the prepared buffer.

  • Enzyme Addition: Add the selected KRED enzyme powder (100 mg) and GDH (50 mg) to the aqueous solution. Stir gently at 200 rpm to avoid mechanical denaturation of the proteins.

  • Substrate Addition: Dissolve 2-bromo-4'-methylacetophenone (2.13 g, 10 mmol) in 20 mL of DMSO (or isopropanol) to aid solubility. Add this dropwise to the aqueous enzyme mixture.

  • Incubation & IPC: Maintain the reaction at 30 °C. Use an autotitrator with 1M NaOH to neutralize the gluconic acid produced by the GDH cycle, strictly maintaining pH 6.8. Monitor conversion via GC-MS.

  • Workup: Once conversion >99% is achieved (typically 24 hours), add Celite and filter to remove denatured proteins. Extract the filtrate with MTBE (3 × 30 mL), dry, and concentrate.

Methodology 3: Corey-Bakshi-Shibata (CBS) Reduction

Causality & Design: The CBS reduction relies on a chiral oxazaborolidine catalyst to direct the attack of borane (BH₃) onto the ketone[4]. The critical parameter here is the addition rate. The uncatalyzed reduction of the ketone by BH₃ is a fast, racemic background reaction. By adding the ketone slowly to a solution containing the catalyst and borane, the concentration of free ketone remains low, ensuring that the catalytic, enantioselective pathway outcompetes the racemic background pathway.

Step-by-Step Protocol (10 mmol scale)
  • System Drying: Flame-dry a 3-neck round-bottom flask. Moisture destroys the CBS catalyst and generates explosive hydrogen gas upon contact with borane.

  • Reagent Loading: Under argon, add (R)-2-methyl-CBS-oxazaborolidine (1.0 mL of a 1M solution in toluene, 10 mol%) and anhydrous THF (10 mL). Cool the system to -20 °C.

  • Borane Addition: Add Borane-THF complex (6.0 mL of a 1M solution, 0.6 eq. Note: BH₃ delivers two active hydrides per molecule).

  • Substrate Addition (Critical Step): Dissolve 2-bromo-4'-methylacetophenone (2.13 g, 10 mmol) in anhydrous THF (10 mL). Using a syringe pump, add this solution dropwise over 2 hours to the -20 °C mixture.

  • Quenching: Stir for an additional 30 minutes post-addition. Carefully quench by adding methanol (5 mL) dropwise at -20 °C to destroy excess borane (Caution: Vigorous H₂ evolution).

  • Workup: Warm to room temperature, remove solvents under reduced pressure, and purify via silica gel chromatography.

Quantitative Data Summary

The following table summarizes the performance metrics of the three methodologies, allowing researchers to select the optimal route based on their specific laboratory or manufacturing capabilities.

ParameterNoyori ATH (Ru-TsDPEN)Biocatalysis (KRED/GDH)CBS Reduction
Typical Yield 88 - 92%90 - 95%85 - 89%
Enantiomeric Excess (ee) 95 - 97%> 99.5%92 - 96%
Reaction Time 8 - 12 hours24 - 48 hours2.5 hours
Temperature 30 °C30 °C-20 °C
Scalability Excellent (Multi-kg)Excellent (Requires engineering)Moderate (Exothermic quench)
Primary Limitation High catalyst costRequires strict pH controlSensitive to moisture/background rxn

References

1.1 - RSC Publishing. Details the dehalogenation risks associated with brominated acetophenones during reduction. 2.2 - Benchchem. Provides foundational methodology for the Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of α-bromo ketones using HCOOH/TEA. 3.3 - Benchchem. Outlines the biocatalytic (KRED/ADH) and CBS reduction constraints for halogenated aromatic ketones. 4.4 - Scribd / Advanced Synthesis & Catalysis. Validates the parameters and mechanistic requirements for high-yielding Me-CBS reductions.

Sources

Use of "2-Bromo-1-(4-methylphenyl)ethan-1-ol" in the synthesis of chiral epoxides

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic use of 2-Bromo-1-(4-methylphenyl)ethan-1-ol (henceforth referred to as Bromohydrin 1 ) as a high-fidelity chiral precursor for the synthesis of enantiopure epoxides.

Compound: 2-Bromo-1-(4-methylphenyl)ethan-1-ol CAS: 60655-81-4 (Racemic) / Specific enantiomers vary Target: Synthesis of Chiral Epoxides (Styrene Oxide derivatives) Primary Application: Chiral building block for


-adrenergic receptor antagonists and agrochemicals.

Executive Summary & Strategic Rationale

In the landscape of chiral drug synthesis, Bromohydrin 1 serves as a critical "chiral pivot." Unlike direct asymmetric epoxidation of styrenes (which can suffer from over-oxidation or difficult catalyst recovery), the bromohydrin route offers a distinct advantage: Stereochemical Locking.

By establishing the chiral center at the alcohol stage (via asymmetric reduction of the corresponding


-bromo ketone), the subsequent cyclization to the epoxide proceeds with complete retention of configuration . This occurs because the intramolecular nucleophilic substitution (

) takes place at the achiral primary carbon (

), leaving the chiral benzylic center (

) untouched.
Key Advantages
  • Stereoretention: The

    
     stereocenter is not involved in bond breaking; 
    
    
    
    is conserved from alcohol to epoxide.
  • Scalability: Avoids hazardous oxidants (e.g.,

    
    CPBA) in the final step; uses simple inorganic bases.
    
  • Versatility: The resulting epoxide is a gateway to chiral amino-alcohols (beta-blocker motif) via regioselective ring opening.

Mechanism of Action: The "Stereochemical Lock"

Understanding the mechanism is vital for troubleshooting. The transformation is an intramolecular Williamson ether synthesis.

  • Step 1: Deprotonation. Base removes the hydroxyl proton, forming a benzylic alkoxide.

  • Step 2: Cyclization. The alkoxide oxygen attacks the adjacent carbon (

    
    ) bearing the bromine.
    
  • Stereochemistry: Since the nucleophile (Oxygen) is attached to the chiral center (

    
    ) and the leaving group (Bromine) is on the achiral carbon (
    
    
    
    ), the configuration at
    
    
    is retained .[1]

Mechanism Figure 1: Mechanism of Cyclization. Note that the chiral center (C1) remains untouched, ensuring retention of configuration. Substrate Chiral Bromohydrin (R)-Configuration Inter Intermediate Alkoxide Anion Substrate->Inter Base (OH-) Deprotonation Product Chiral Epoxide (R)-Configuration Inter->Product Intramolecular SN2 (Attack at CH2-Br)

Experimental Protocols

Phase A: Preparation of the Chiral Precursor

If you do not already have the enantiopure alcohol, use this biocatalytic protocol for maximum optical purity (>99% ee).

Reaction: 2-Bromo-1-(4-methylphenyl)ethanone


 (R)- or (S)-Bromohydrin 1

Protocol (Biocatalytic Reduction):

  • Buffer Prep: Prepare 50 mL of Tris-HCl buffer (100 mM, pH 7.5) containing 1 mM

    
    .
    
  • Substrate Solution: Dissolve 500 mg of 2-bromo-1-(4-methylphenyl)ethanone in 2.5 mL of Isopropanol (IPA).

  • Enzyme Mix: Add 10 mg of commercially available Ketoreductase (e.g., KRED-P1 or TeSADH mutants) and 5 mg of NADP+ to the buffer.

  • Reaction: Add the substrate solution to the enzyme mix. Stir gently at 30°C for 24 hours.

    • Note: IPA acts as the sacrificial hydrogen donor for cofactor regeneration.

  • Workup: Extract with Ethyl Acetate (3 x 20 mL). Dry over

    
     and concentrate.
    
  • QC: Check conversion by TLC (Hexane/EtOAc 4:1). Expect >95% conversion.

Phase B: Cyclization to Chiral Epoxide (The Core Protocol)

This step converts the chiral bromohydrin to the epoxide.

Reagents:

  • Substrate: (R)- or (S)-Bromohydrin 1 (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or NaOH (1.5 equiv)
    
  • Solvent: Acetone (Reagent Grade) or THF/Water biphasic system.

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with Bromohydrin 1 (1.0 g, 4.65 mmol) and dissolve in Acetone (20 mL).

  • Base Addition: Add anhydrous

    
      (1.28 g, 9.3 mmol) in one portion.
    
    • Why Carbonate? Unlike NaOH, carbonate is milder and minimizes the risk of hydrolyzing the resulting epoxide to a diol (racemization risk).

  • Reaction: Stir vigorously at Room Temperature (20-25°C) .

    • Monitoring: Monitor by TLC or HPLC every 30 minutes. The reaction is typically complete within 2-4 hours. The bromohydrin spot (

      
      ) will disappear, and a less polar epoxide spot (
      
      
      
      ) will appear.
  • Quench & Workup:

    • Filter off the solid salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure (keep bath < 35°C to prevent epoxide degradation).

    • Optional: If high purity is needed, re-dissolve in

      
      , wash with brine, dry (
      
      
      
      ), and re-concentrate.
  • Storage: Store the resulting oil at -20°C under Argon. Epoxides are electrophilic and can degrade with moisture.

Quantitative Data Summary:

ParameterValue / Condition
Yield 92 - 96%
Reaction Time 2 - 4 Hours
Temperature 20 - 25°C
Enantiomeric Excess (ee) >98% (Retained from starting alcohol)
Major Impurity Diol (if water/strong base is used)

Application Case Study: Synthesis of Beta-Blocker Analogs

The (4-methylphenyl)oxirane generated above is a potent electrophile. A primary application is the synthesis of amino-alcohol pharmacophores.

Workflow:

  • Ring Opening: React the chiral epoxide with a secondary amine (e.g., isopropylamine).

  • Regioselectivity: The amine attacks the less hindered carbon (terminal

    
    ), yielding the secondary alcohol.
    
  • Result: A chiral 1-amino-2-propanol derivative, the core scaffold of beta-blockers.

Workflow Figure 2: Complete Synthetic Workflow from Ketone to Bioactive Scaffold. Start Start: 2-Bromo-4'-methylacetophenone Step1 Step 1: Asymmetric Reduction (Enzymatic/Chemical) Start->Step1 Inter1 Intermediate: Chiral Bromohydrin (>99% ee) Step1->Inter1 Step2 Step 2: Base-Mediated Cyclization (K2CO3 / Acetone) Inter1->Step2 Product Product: Chiral Epoxide (Retention of Config) Step2->Product App Application: Ring Opening with Amine (Beta-Blocker Analog) Product->App

[2][3]

Troubleshooting & Quality Control

Analytical Methods
  • HPLC: Chiralcel OD-H or AD-H column. Mobile phase: Hexane/IPA (90:10).

    • Note: The epoxide and the bromohydrin have distinct retention times. Ensure baseline separation to quantify conversion accurately.

  • NMR (

    
    ): 
    
    • Bromohydrin: Look for the triplet/dd at

      
       3.5-3.6 ppm (
      
      
      
      ) and the dd at
      
      
      4.8-5.0 ppm (
      
      
      ).
    • Epoxide: These signals shift upfield. The epoxide ring protons typically appear at

      
       2.7-3.1 ppm.
      
Common Issues
  • Low Yield: Often due to volatility. The epoxide is volatile; do not apply high vacuum for extended periods during concentration.

  • Racemization: Rare under these conditions, but can occur if strong acid is present (Payne rearrangement type mechanisms, though less likely here). Ensure all glassware is base-washed or neutral.

  • Incomplete Reaction: If using

    
     in Acetone, ensure the acetone is dry. Water slows the reaction by solvating the carbonate.
    

References

  • Mechanism of Epoxide Ring Opening/Closure

    • Title: Epoxide Syntheses and Ring-Opening Reactions in Drug Development.
    • Source: MDPI (2020).
    • URL:[Link]

  • Enzymatic Reduction of Haloacetophenones

    • Title: Enantiocomplementary Asymmetric Reduction of 2-Haloacetophenones Using TeSADH.
    • Source: NIH / ACS Omega (2013).
    • URL:[Link]

  • General Epoxide Synthesis Protocols

    • Title: Synthesis of Epoxides - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Compound Data

    • Title: 2-Bromo-1-(4-methylphenyl)ethan-1-ol Compound Summary.
    • Source: PubChem.[2]

    • URL:[Link][2]

Sources

Application Note: 2-Bromo-1-(4-methylphenyl)ethan-1-ol as a Versatile Precursor for Substituted Styrenes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of functionalized styrenes is a cornerstone of modern materials science, polymer chemistry, and drug development. However, the direct functionalization of styrenes is frequently limited by poor regioselectivity and the risk of over-oxidation. Utilizing 2-bromo-1-(4-methylphenyl)ethan-1-ol —a highly stable halohydrin—provides an orthogonal, highly controlled approach to generating substituted styrenes and their epoxide derivatives.

As a Senior Application Scientist, I have designed this technical guide to move beyond basic procedures. The protocols detailed herein are engineered as self-validating systems , ensuring that researchers can verify reaction progress at every critical juncture through specific in-process controls (IPCs).

Chemical & Mechanistic Rationale

The synthetic utility of 2-bromo-1-(4-methylphenyl)ethan-1-ol stems from its bifunctional nature. The presence of adjacent hydroxyl and bromide groups on the 4-methylphenyl scaffold allows for divergent, condition-dependent reactivity. confirms its structural stability under ambient conditions, making it an ideal bench-stable precursor[1].

Based on degradation and reactivity studies of analogous phenylethanol systems[2],[3], this halohydrin can be selectively directed down three distinct pathways:

  • Acid-Catalyzed Dehydration: Yields

    
    -bromo-4-methylstyrene, a highly valuable intermediate for Suzuki-Miyaura and Heck cross-coupling reactions.
    
  • Base-Catalyzed Epoxidation (

    
    ):  Yields 4-methylstyrene oxide, a reactive electrophile for ring-opening with various nucleophiles[3].
    
  • Reductive Elimination: Yields 4-methylstyrene, effectively reversing the halohydrination process[4].

Workflow Start 2-Bromo-1-(4-methylphenyl)ethan-1-ol (Halohydrin Precursor) Acid Acid Catalysis (pTSA, Toluene, Δ) Start->Acid Dehydration Base Base Catalysis (NaOH, MeOH/H2O) Start->Base Intramolecular SNi Red Reductive Conditions (Zn dust, AcOH) Start->Red Electron Transfer ProdA β-Bromo-4-methylstyrene (Cross-Coupling Substrate) Acid->ProdA -H2O ProdB 4-Methylstyrene Oxide (Epoxide Intermediate) Base->ProdB -HBr ProdC 4-Methylstyrene (Polymer/Alkene Precursor) Red->ProdC -ZnBr(OH)

Reaction pathways of 2-bromo-1-(4-methylphenyl)ethan-1-ol to substituted styrenes.

Self-Validating Experimental Protocols

The following methodologies are designed with built-in causality explanations and validation checkpoints to ensure absolute trustworthiness and reproducibility.

Protocol A: Synthesis of -Bromo-4-methylstyrene via Dehydration

Causality: p-Toluenesulfonic acid (pTSA) selectively protonates the benzylic hydroxyl group, converting it into a superior leaving group (


). The electron-donating 4-methyl group stabilizes the resulting benzylic carbocation. Subsequent elimination of the adjacent proton yields the thermodynamically favored conjugated alkene[2].
  • Step 1: Dissolve 10.0 mmol of 2-bromo-1-(4-methylphenyl)ethan-1-ol in 50 mL of anhydrous toluene in a round-bottom flask.

    • Validation Checkpoint: The solution must be completely clear and colorless. Any turbidity indicates moisture contamination.

  • Step 2: Add 1.0 mmol (10 mol%) of pTSA. Attach a Dean-Stark trap filled with toluene, topped with a reflux condenser.

    • Causality: The Dean-Stark trap physically removes water from the system, driving the equilibrium forward according to Le Chatelier's principle.

  • Step 3: Heat the mixture to reflux (approx. 110 °C) for 4 hours.

    • Validation Checkpoint: Monitor the water collection in the trap. The reaction is nearing completion when approximately 0.18 mL of water (theoretical yield) is collected and the volume stabilizes.

  • Step 4: Cool to room temperature, wash with saturated

    
     (to quench pTSA), and concentrate the organic layer.
    
    • Validation Checkpoint (TLC): Using Hexanes:EtOAc (9:1), the polar halohydrin spot (

      
      ) should be entirely replaced by a non-polar, highly UV-active spot (
      
      
      
      ) corresponding to the styrene derivative.
Protocol B: Synthesis of 4-Methylstyrene Oxide via Base-Promoted Cyclization

Causality: Sodium hydroxide deprotonates the hydroxyl group to form a nucleophilic alkoxide. Because the alkoxide and the electrophilic carbon bearing the bromide are adjacent, a rapid intramolecular


 reaction occurs, displacing the bromide ion to form the oxirane ring[3].
  • Step 1: Dissolve 10.0 mmol of the halohydrin in 20 mL of methanol. Cool the flask to 0 °C using an ice bath.

    • Causality: Cooling suppresses competitive intermolecular side reactions (like etherification) and controls the exothermic acid-base neutralization.

  • Step 2: Dropwise add 12.0 mmol of NaOH (as a 2M aqueous solution) over 10 minutes.

  • Step 3: Remove the ice bath and stir for 2 hours at room temperature.

    • Validation Checkpoint: pH indicator paper should confirm the solution remains strongly basic (pH > 10).

  • Step 4: Dilute with 30 mL of water and extract with diethyl ether (3 x 20 mL). Dry over

    
     and concentrate.
    
    • Validation Checkpoint (GC-MS): The organic extract should exhibit a molecular ion peak at m/z 134, confirming the loss of HBr (80 Da) from the starting mass of 214/216 Da.

Protocol C: Reductive Elimination to 4-Methylstyrene

Causality: Zinc dust acts as a single-electron reducing agent, inserting into the labile C-Br bond. Acetic acid provides the necessary proton source to facilitate the elimination of the zinc species along with the hydroxyl group, restoring the styrene double bond[4].

  • Step 1: Dissolve 10.0 mmol of the halohydrin in 30 mL of glacial acetic acid.

  • Step 2: Slowly add 30.0 mmol of activated Zinc dust in small portions.

    • Validation Checkpoint: Immediate effervescence and a distinct exothermic temperature spike (from 20 °C to ~40 °C) will be observed, validating active electron transfer.

  • Step 3: Stir vigorously for 3 hours at room temperature.

  • Step 4: Filter the suspension through a Celite pad to remove unreacted zinc. Neutralize the filtrate slowly with saturated

    
    .
    
    • Validation Checkpoint: Vigorous

      
       evolution will occur during neutralization. The final isolated organic liquid will possess a strong, characteristic "sweet/plastic" styrene odor.
      

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative outcomes and analytical markers for the three described pathways, providing a benchmark for experimental success.

Reaction PathwayCatalyst / ReagentTarget ProductTypical Yield (%)Reaction Time (h)Key Analytical Marker
Dehydration pTSA (10 mol%)

-Bromo-4-methylstyrene
82 - 884.0Disappearance of broad -OH stretch (~3400

) in IR
Epoxidation NaOH (aq)4-Methylstyrene oxide90 - 952.0GC-MS mass shift (-HBr, yielding m/z 134)
Reductive Elimination Zn dust / AcOH4-Methylstyrene75 - 803.0Exothermic spike; Alkene

-NMR signals (

5.2, 5.7)

Analytical Validation & Troubleshooting

  • Incomplete Dehydration: If TLC indicates unreacted starting material during Protocol A, ensure the Dean-Stark trap is properly insulated with glass wool. Inefficient water removal will stall the equilibrium, preventing complete conversion[2].

  • Epoxide Ring-Opening (Over-reaction): During Protocol B, avoid prolonged exposure to strong bases or elevated temperatures (>30 °C). Extended basic conditions can hydrolyze the newly formed epoxide into a 1,2-diol[3].

  • Sluggish Reductive Elimination: If the exothermic spike is absent in Protocol C, the zinc dust is likely oxidized. Zinc must be activated prior to use by washing with dilute HCl, followed by water, ethanol, and ether, then dried under a vacuum.

References

  • National Center for Biotechnology Information. "2-Bromo-1-(4-methylphenyl)ethan-1-ol". PubChem. Available at:[Link]

  • RSC Advances. "Scale-up for the Dibromination of Styrene (Supplementary Information)". Royal Society of Chemistry. Available at: [Link]

Sources

Application Note: 2-Bromo-1-(p-tolyl)ethanol as a Strategic Synthon in Natural Product and API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

In the landscape of natural product total synthesis and active pharmaceutical ingredient (API) development, 2-Bromo-1-(p-tolyl)ethanol (CAS: 60655-81-4)[1] functions as a highly versatile halohydrin building block. Its structural architecture—a benzylic alcohol adjacent to a primary bromide—makes it an ideal precursor for accessing the p-tolyl pharmacophore.

Rather than being utilized as an end-product, this bromohydrin is strategically deployed as a gateway intermediate. Through base-catalyzed intramolecular cyclization, it yields p-methylstyrene oxide[2]. This reactive epoxide serves as the divergent node for two major synthetic topologies: the regioselective synthesis of phenylethanolamine alkaloid analogs (via aminolysis) and the generation of p-tolylacetaldehyde (via Meinwald rearrangement) for downstream Pictet-Spengler cyclizations[3].

Pathway A 2-Bromo-1-(p-tolyl)ethanol CAS: 60655-81-4 B p-Methylstyrene Oxide Reactive Intermediate A->B NaOH, TBAB Biphasic Epoxidation C Phenylethanolamines (Alkaloid Analogs) B->C Aminolysis (Regioselective SN2) D p-Tolylacetaldehyde (Isoquinoline Precursor) B->D Meinwald Rearrangement (Lewis Acid / Isomerase)

Synthetic topologies diverging from 2-Bromo-1-(p-tolyl)ethanol to key natural product precursors.

Mechanistic Causality: The Halohydrin-to-Epoxide Gateway

The transformation of 2-bromo-1-(p-tolyl)ethanol to p-methylstyrene oxide is governed by an intramolecular


 mechanism (Williamson-type ether synthesis). The causality behind the reaction conditions is critical: utilizing an aqueous base in a monophasic system often leads to competitive hydrolysis of the resulting epoxide, yielding an unwanted diol.

To circumvent this, a biphasic solvent matrix (Dichloromethane/Water) paired with a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) is employed. The PTC shuttles hydroxide ions into the organic phase, enabling rapid deprotonation of the benzylic alcohol. The resulting alkoxide adopts an anti-periplanar conformation relative to the C–Br bond, driving a stereospecific ring closure that expels the bromide ion.

Mechanism Step1 1. Interfacial Deprotonation Hydroxide (via PTC) deprotonates the benzylic hydroxyl group. Step2 2. Conformational Alignment The resulting alkoxide rotates to achieve an anti-periplanar conformation relative to the C-Br bond. Step1->Step2 Rapid Equilibrium Step3 3. Intramolecular Substitution The alkoxide oxygen attacks the adjacent carbon, breaking the C-Br bond. Step2->Step3 Rate-Limiting Step Step4 4. Epoxide Formation p-Methylstyrene oxide is generated, expelling the bromide leaving group. Step3->Step4 Stereospecific Inversion

Mechanistic causality of the base-catalyzed intramolecular SN2 epoxidation.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize protocols that incorporate real-time validation checkpoints to ensure system integrity and prevent downstream failures.

Protocol A: Biphasic Epoxidation to p-Methylstyrene Oxide

Objective: Convert 2-bromo-1-(p-tolyl)ethanol to p-methylstyrene oxide while suppressing diol formation.

  • Phase Assembly: Dissolve 10.0 mmol of 2-bromo-1-(p-tolyl)ethanol in 25 mL of Dichloromethane (DCM). Add 0.5 mmol (5 mol%) of TBAB.

    • Causality: DCM provides optimal solubility for the halohydrin and isolates the formed epoxide from the bulk aqueous phase, preventing hydrolytic degradation.

  • Cyclization: Cool the vigorously stirring mixture to 0°C. Add 15 mL of 20% w/v aqueous NaOH dropwise over 10 minutes.

    • Causality: The reaction is mildly exothermic; cooling prevents thermal degradation of the epoxide.

  • In-Process Validation: After 2 hours, spot the organic phase on a silica TLC plate (Eluent: Hexane/EtOAc 8:2). The halohydrin (

    
    ) must be completely consumed, replaced by a less polar, UV-active epoxide spot (
    
    
    
    ).
  • Isolation & Verification: Separate the organic layer and wash with brine until the aqueous wash is neutral to pH paper.

    • Self-Validation Checkpoint: Add 3 drops of 0.1 M

      
       to the initial aqueous waste. The immediate formation of a dense, pale precipitate (AgBr) confirms successful elimination of the bromide leaving group. Dry the organic layer over anhydrous 
      
      
      
      and concentrate under reduced pressure.
Protocol B: Regioselective Aminolysis (Phenylethanolamine Synthesis)

Objective: Synthesize a 1,2-amino alcohol alkaloid analog via regioselective epoxide ring-opening.

  • Protic Activation: Dissolve the crude p-methylstyrene oxide (approx. 9.5 mmol) in 20 mL of anhydrous ethanol.

    • Causality: Ethanol acts as a hydrogen-bond donor, activating the epoxide oxygen and increasing the electrophilicity of the

      
      -carbon without the need for harsh Lewis acids that could trigger polymerization.
      
  • Nucleophilic Attack: Add 30.0 mmol (approx. 3 equivalents) of isopropylamine. Heat the mixture to reflux (78°C) for 4 hours.

    • Causality: The steric bulk of the isopropylamine, combined with the inherent

      
       preference for the less hindered terminal carbon, ensures >98% regioselectivity for the desired 
      
      
      
      -amino alcohol.
  • Isolation & Verification:

    • Self-Validation Checkpoint: Perform a Ninhydrin stain on the TLC plate. The appearance of a distinct purple/brown spot confirms the successful incorporation of the secondary amine. Evaporate the solvent and excess amine to yield the crude product.

Advanced Topologies: The Meinwald Rearrangement

Beyond direct aminolysis, the epoxide derived from 2-bromo-1-(p-tolyl)ethanol can undergo a Meinwald rearrangement to form p-tolylacetaldehyde. This aldehyde is a privileged precursor for synthesizing complex isoquinoline alkaloids via the Pictet-Spengler reaction.

Recent advancements have demonstrated that this rearrangement can be catalyzed with high selectivity using hierarchical nano-ZSM-5 zeolites[3]. Alternatively, biocatalytic approaches utilizing Styrene Oxide Isomerase (SOI) from Rhodococcus opacus 1CP offer an environmentally benign, highly selective enzymatic route to the aldehyde[4].

Quantitative Selectivity Profiles

The following table summarizes the expected quantitative outcomes and selectivity metrics for the transformations diverging from 2-bromo-1-(p-tolyl)ethanol.

Reaction TopologyCatalyst / Reagent MatrixSolvent SystemTemp (°C)Isolated Yield (%)Selectivity Metric
Epoxidation 20% aq. NaOH, TBAB (5 mol%)DCM /

0 to 2592 - 95%>99% Chemoselectivity
Aminolysis Isopropylamine (3.0 eq)Anhydrous Ethanol7885 - 89%>98% Regioselectivity (C2 attack)
Meinwald Rearrangement Nano-ZSM-5 ZeoliteToluene9088%>95% Aldehyde Selectivity[3]
Enzymatic Isomerization Styrene Oxide IsomerasePhosphate Buffer (pH 7.5)30>90%100% Aldehyde Selectivity[4]

References

1.[1] National Center for Biotechnology Information. "2-Bromo-1-(4-methylphenyl)ethan-1-ol - PubChem". URL: [Link] 2.[2] MDPI Molecules. "Gold Nanoparticle-Catalyzed Environmentally Benign Deoxygenation of Epoxides to Alkenes". URL: [Link] 3.[3] ResearchGate. "Protozeolite seed-assisted construction of hierarchical nano-ZSM-5 zeolites and their catalytic application in Meinwald rearrangement". URL: [Link] 4.[4] Applied and Environmental Microbiology (ASM Journals). "Styrene Oxide Isomerase of Rhodococcus opacus 1CP, a Highly Stable and Considerably Active Enzyme". URL: [Link]

Sources

Application Note: 2-Bromo-1-(4-methylphenyl)ethan-1-ol as a Chiral Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of enantiopure active pharmaceutical ingredients (APIs) relies heavily on the availability of versatile, high-purity chiral building blocks. 2-Bromo-1-(4-methylphenyl)ethan-1-ol (also known as


-bromo-4-methylbenzyl alcohol) is a highly valuable chiral halohydrin. Featuring a stereogenic benzylic center, a reactive primary bromide, and a lipophilic p-tolyl moiety, this compound serves as a critical precursor for terminal epoxides and 

-amino alcohols. This application note provides a comprehensive, causality-driven guide to synthesizing and utilizing this building block, comparing transition-metal catalysis with modern biocatalytic approaches.

Mechanistic Rationale & Structural Significance

The structural architecture of 2-bromo-1-(4-methylphenyl)ethan-1-ol dictates its utility in drug development:

  • The Chiral Benzylic Center (C1): Establishes the absolute stereochemistry of the final API. In

    
    -adrenergic receptor agonists, the (R)-configuration is typically required for optimal receptor binding.
    
  • The Primary Bromide (C2): Acts as an exceptional leaving group. Under mildly basic conditions, the adjacent hydroxyl group undergoes an intramolecular

    
     attack on C2. Because the attack occurs at the primary carbon, the stereocenter at C1 is strictly retained, yielding an enantiopure terminal epoxide.
    
  • The p-Tolyl Group: Modulates the lipophilicity (LogP) of the resulting pharmacophore, enhancing cellular membrane permeability and target protein affinity[1].

SyntheticWorkflow A 2-Bromo-1-(4-methylphenyl) ethanone B 2-Bromo-1-(4-methylphenyl) ethan-1-ol A->B Asymmetric Reduction C Chiral Epoxide (4-Methylstyrene oxide) B->C Base-Mediated Cyclization D Chiral β-Amino Alcohol (API Pharmacophore) C->D Regioselective Amination

Fig 1: Synthetic workflow from prochiral ketone to API pharmacophore.

Synthetic Strategies: A Comparative Analysis

The reduction of the prochiral ketone, 2-bromo-1-(4-methylphenyl)ethanone, to the chiral halohydrin is typically achieved via two primary methodologies: Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction .

Table 1 summarizes the quantitative and operational differences between these approaches to aid process chemists in route selection.

Table 1: Quantitative Comparison of Synthetic Methodologies

ParameterRu-Catalyzed ATHBiocatalytic Reduction (KRED)
Catalyst System RuClEngineered KRED / GDH
Hydride Source Formic Acid / TriethylamineGlucose (via NADPH recycling)
Typical Yield 85 - 92%90 - 98%
Enantiomeric Excess 94 - 96%> 99%
Reaction Medium Organic (e.g., DMF, DCM)Aqueous Buffer with 10% Cosolvent
E-Factor (Waste) High (Heavy metals, organic solvents)Low (Aqueous, biodegradable)
Key Limitation Strict oxygen exclusion requiredRequires precise pH-stat titration

Experimental Protocols & Causality

Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This chemical approach utilizes the bifunctional Noyori-Ikariya catalyst. The reaction logic relies on a highly structured transition state where the amine ligand of the catalyst forms a hydrogen bond with the ketone oxygen, while the ruthenium hydride attacks the carbonyl carbon[2].

Safety Warning:


-Bromoacetophenones are potent lachrymators and skin irritants. All operations must be conducted in a certified fume hood using butyl rubber gloves.

Step-by-Step Methodology:

  • Degassing (Critical Step): Charge a Schlenk flask with DMF (10 mL/mmol substrate). Purge with Argon for 30 minutes. Causality: Ru(II) complexes are highly susceptible to oxidative deactivation. Complete oxygen exclusion is mandatory for high turnover numbers.

  • Catalyst Activation: Add RuCl (1.0 mol%). Introduce a pre-mixed, degassed azeotrope of Formic Acid/Triethylamine (5:2 ratio, 5.0 eq). Causality: The FA/TEA azeotrope serves as a stable, liquid hydride source. The mildly acidic nature of the azeotrope prevents the newly formed halohydrin from prematurely cyclizing into an epoxide, which would occur under basic conditions[2].

  • Substrate Addition: Cool the mixture to 0 °C. Slowly add 2-bromo-1-(4-methylphenyl)ethanone (1.0 eq) dropwise. Causality:

    
    -bromoketones are highly reactive; low temperatures suppress side reactions such as debromination or self-condensation.
    
  • Reaction: Warm to 25 °C and stir for 12–16 hours under Argon.

  • Workup: Quench with cold water to halt hydride transfer. Extract with ethyl acetate, wash with brine, dry over

    
    , and concentrate under reduced pressure.
    
Protocol B: Biocatalytic Reduction (KRED/GDH System)

Biocatalysis offers an environmentally benign route with exceptional stereoselectivity. According to , engineered variants of Candida glabrata Ketoreductase 1 (CgKR1) can operate via an anti-Prelog mechanism, granting direct access to specific enantiomers with >99% ee[3].

To overcome the stoichiometric cost of cofactors, a Glucose Dehydrogenase (GDH) recycling system is employed.

CofactorRecycling Ketone Prochiral Ketone KRED Ketoreductase (KRED) Ketone->KRED Substrate Halohydrin Chiral Halohydrin KRED->Halohydrin Product GDH Glucose Dehydrogenase (GDH) KRED->GDH NADP+ GDH->KRED NADPH + H+ Gluconate Gluconolactone GDH->Gluconate Waste Glucose Glucose Glucose->GDH Reductant

Fig 2: Biocatalytic reduction utilizing KRED and a GDH-mediated cofactor recycling system.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer. Adjust strictly to pH 7.0. Causality: Enzymes denature outside their optimal pH window. Furthermore, maintaining neutrality prevents the non-enzymatic aqueous hydrolysis of the primary bromide[4].

  • Enzyme & Cofactor Loading: To the buffer, add NADP+ (0.05 eq), Glucose (2.0 eq), GDH (15 U/mmol), and the engineered KRED (10 U/mmol).

  • Substrate Solubilization: Dissolve 2-bromo-1-(4-methylphenyl)ethanone in Isopropanol (IPA). Add this solution to the aqueous buffer such that the final IPA concentration is 10% v/v. Causality: The highly lipophilic p-tolyl ketone is insoluble in pure water. IPA acts as a cosolvent to ensure the substrate is bioavailable to the enzyme's active site[4].

  • pH-Stat Incubation: Stir the biphasic mixture at 30 °C. Critical Step: As GDH oxidizes glucose, gluconic acid is produced, which will rapidly crash the pH. Use an automated pH-stat to continuously titrate the reaction with 1M NaOH, maintaining pH 7.0.

  • Workup: Once base consumption ceases (indicating complete conversion), extract the aqueous layer with Methyl tert-butyl ether (MTBE). Centrifuge to break any protein emulsions, separate the organic layer, and evaporate to yield the enantiopure halohydrin.

Downstream Application: Epoxide Formation & Amination

The isolated 2-bromo-1-(4-methylphenyl)ethan-1-ol is primed for conversion into an API pharmacophore.

Epoxidation Protocol: Dissolve the chiral halohydrin in a biphasic mixture of Dichloromethane and 2M aqueous NaOH (1:1 v/v). Stir vigorously at room temperature for 2 hours. Mechanistic Insight: The strong base deprotonates the benzylic hydroxyl group. The resulting alkoxide acts as an internal nucleophile, displacing the bromide ion. Because the attack occurs at the achiral C2 position, the stereochemistry at C1 is perfectly preserved, yielding enantiopure 4-methylstyrene oxide.

Regioselective Amination: The resulting epoxide can be opened regioselectively by refluxing with an excess of a primary amine (e.g., tert-butylamine or isopropylamine) in ethanol. The amine attacks the less sterically hindered terminal carbon, yielding a chiral


-amino alcohol—the defining structural motif of 

-blockers and

-adrenergic agonists.

References

  • Qin, F., et al. "Engineering of Candida glabrata Ketoreductase 1 for Asymmetric Reduction of α-Halo Ketones." ACS Catalysis, 2016.[Link]

  • "Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols." PubMed Central (PMC), 2020.[Link]

  • "Halohydrin dehalogenase-catalysed synthesis of enantiopure fluorinated building blocks." ResearchGate, 2015.[Link]

Sources

Protocol for the synthesis of 2-(4-methylphenyl)oxirane from "2-Bromo-1-(4-methylphenyl)ethan-1-ol"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Protocol for the Synthesis of 2-(4-Methylphenyl)oxirane via Intramolecular Williamson Ether Synthesis

Executive Summary

2-(4-Methylphenyl)oxirane (commonly referred to as 4-methylstyrene oxide) is a highly valuable synthetic intermediate in medicinal chemistry and fine chemical manufacturing. Epoxides serve as versatile, strained electrophiles that readily undergo ring-opening reactions with various nucleophiles, enabling the rapid elaboration of complex pharmacophores. This application note details a robust, scalable, and self-validating protocol for the synthesis of 2-(4-methylphenyl)oxirane from the halohydrin precursor, 2-bromo-1-(4-methylphenyl)ethan-1-ol.

Mechanistic Causality & Principles

The transformation of a halohydrin to an epoxide relies on the [1]. The mechanistic sequence is driven by the following chemical principles:

  • Deprotonation: When 2-bromo-1-(4-methylphenyl)ethan-1-ol is exposed to a sufficiently strong base (e.g., aqueous NaOH), the secondary hydroxyl group is deprotonated. This forms an alkoxide intermediate with .

  • Stereospecific Ring Closure: Because the electrophilic carbon bearing the bromide leaving group is vicinal (adjacent) to the alkoxide, the molecule rapidly undergoes an intramolecular ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     substitution. This [2].
    
  • Conformational Requirement: The stereospecific nature of the

    
     mechanism dictates a [3]. Consequently, the alkoxide oxygen and the carbon-bromine bond must achieve an anti-periplanar conformation to successfully expel the bromide ion and close the three-membered oxirane ring.
    

Despite the inherent ring strain of the resulting epoxide (approx. 25 kcal/mol), the highly favorable entropy of the intramolecular process and the thermodynamic stability of the expelled bromide salt drive the reaction forward to completion.

Workflow Visualization

G A 2-Bromo-1-(4-methylphenyl) ethan-1-ol B Alkoxide Intermediate (Nucleophile) A->B NaOH (aq) Deprotonation C 2-(4-Methylphenyl)oxirane (Epoxide) B->C Intramolecular S_N2 Attack D Bromide Ion (Leaving Group) B->D Expulsion

Mechanistic pathway of intramolecular Williamson ether synthesis forming 2-(4-methylphenyl)oxirane.

Data Presentation: Reaction Optimization

To maximize the yield of 2-(4-methylphenyl)oxirane and minimize intermolecular side reactions (such as etherification or epoxide hydrolysis), various base and solvent systems were evaluated. A biphasic system utilizing aqueous sodium hydroxide and dichloromethane (DCM), facilitated by a phase-transfer catalyst (PTC), provides an optimal balance of safety, scalability, and yield.

Table 1: Optimization of Reaction Conditions for Epoxide Synthesis

Base (Equivalents)Solvent SystemAdditiveTemp (°C)Time (h)Isolated Yield (%)
NaOH (2.0 eq, aq) DCM / H₂O (Biphasic) TBAB (0.05 eq) 25 2 94%
KOH (2.0 eq, aq)Et₂O / H₂O (Biphasic)None25389%
NaH (1.2 eq)THF (Anhydrous)None0 → 25196%
K₂CO₃ (3.0 eq)Acetone (Polar Aprotic)None50678%

Rationale: While NaH in anhydrous THF provides a marginally higher yield, the biphasic NaOH/DCM system is selected as the standard protocol. It avoids the use of pyrophoric reagents, making it significantly safer and more cost-effective for scale-up in drug development settings.

Detailed Experimental Protocol

This protocol is designed as a self-validating system; intermediate checks (TLC) and specific workup steps ensure the integrity of the final product without requiring premature isolation.

Materials & Reagents:

  • 2-Bromo-1-(4-methylphenyl)ethan-1-ol (Starting Material)

  • Sodium Hydroxide (NaOH, 50% w/w aqueous solution)

  • Dichloromethane (DCM, ACS grade)

  • Tetrabutylammonium bromide (TBAB, Phase-Transfer Catalyst)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-1-(4-methylphenyl)ethan-1-ol (10.0 mmol, 2.15 g) and dissolve it completely in 20 mL of DCM.

  • Catalyst Addition: Add TBAB (0.5 mmol, 161 mg) to the organic solution. Causality: TBAB facilitates the transfer of hydroxide ions from the aqueous phase into the organic phase, drastically accelerating the deprotonation of the halohydrin.

  • Base Addition: Cool the reaction mixture to 10–15 °C using a cold water bath. Slowly add 2.0 mL of a 50% w/w aqueous NaOH solution dropwise over 5 minutes. Causality: Dropwise addition controls the mild exotherm associated with acid-base neutralization.

  • Biphasic Stirring: Remove the water bath and allow the reaction to warm to ambient temperature (25 °C). Stir vigorously (≥ 800 rpm). Causality: Vigorous stirring maximizes the interfacial surface area between the aqueous and organic layers, which is the rate-limiting physical step for biphasic reactions.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2 v/v) solvent system and UV visualization. The starting halohydrin (

    
    ) should be completely consumed within 2 hours, yielding the less polar epoxide product (
    
    
    
    ).
  • Workup & Extraction: Transfer the biphasic mixture to a separatory funnel. Dilute with an additional 20 mL of DCM and 20 mL of distilled water. Separate the organic layer. Extract the remaining aqueous layer with DCM (2 × 15 mL) to ensure complete product recovery.

  • Washing & Drying: Combine the organic extracts and wash with brine (20 mL). Causality: The brine wash removes residual alkalinity and water, preventing premature base-catalyzed hydrolysis of the newly formed epoxide. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator (water bath at 30 °C to prevent thermal degradation).

  • Purification: The crude 2-(4-methylphenyl)oxirane is generally obtained in high purity (>95%). If ultra-high purity is required for downstream API synthesis, purify via short-path vacuum distillation or silica gel flash chromatography to afford a clear, colorless oil.

Analytical Characterization

Validate the structural integrity of the synthesized oxirane using Nuclear Magnetic Resonance (NMR) spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃):

    
     7.18 (d, J = 8.0 Hz, 2H, Ar-H), 7.14 (d, J = 8.0 Hz, 2H, Ar-H), 3.82 (dd, J = 4.1, 2.5 Hz, 1H, oxirane CH), 3.12 (dd, J = 5.5, 4.1 Hz, 1H, oxirane CH₂), 2.80 (dd, J = 5.5, 2.5 Hz, 1H, oxirane CH₂), 2.35 (s, 3H, Ar-CH₃).
    
  • Storage Guidelines: Store the isolated epoxide under an inert atmosphere (Nitrogen or Argon) at 4 °C. Epoxides are susceptible to gradual polymerization or hydrolysis upon prolonged exposure to atmospheric moisture and ambient light.

References

  • The Williamson Ether Synthesis | Master Organic Chemistry |[Link]

  • Epoxides – The Outlier Of The Ether Family | Master Organic Chemistry |[Link]

  • Synthesis of Epoxides | Chemistry LibreTexts |[Link]

  • Ch16: HO-C-C-X => epoxide | University of Calgary, Department of Chemistry |[Link]

Sources

Application Notes and Protocols for Stereoselective Reactions Involving 2-Bromo-1-(4-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Bromohydrins in Modern Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different interactions with the chiral environment of biological systems. 2-Bromo-1-(4-methylphenyl)ethan-1-ol, a chiral β-bromohydrin, represents a valuable class of synthetic intermediates. Its vicinal bromo and hydroxyl functionalities provide a versatile scaffold for the introduction of further chemical complexity, making it a desirable building block for a variety of more complex molecules, including active pharmaceutical ingredients (APIs). The ability to synthesize specific enantiomers of this compound in high purity is therefore of paramount importance to researchers and drug development professionals.

This guide provides an in-depth exploration of key stereoselective strategies for the synthesis of enantiomerically enriched 2-Bromo-1-(4-methylphenyl)ethan-1-ol. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for three principal approaches: enzymatic kinetic resolution of the racemate, asymmetric reduction of the prochiral ketone precursor, and stereoselective chemical reduction. Each method offers distinct advantages and is suited to different experimental constraints and synthetic goals.

Strategic Overview: Pathways to Enantiopure 2-Bromo-1-(4-methylphenyl)ethan-1-ol

The synthesis of a specific enantiomer of 2-Bromo-1-(4-methylphenyl)ethan-1-ol can be approached from two primary starting points: the racemic alcohol itself or its prochiral ketone precursor, 2-bromo-4'-methylacetophenone. The choice of strategy will depend on factors such as the availability of starting materials, desired enantiopurity, scalability, and cost.

G cluster_0 Starting Materials cluster_1 Stereoselective Methodologies cluster_2 Target Enantiomers Racemic 2-Bromo-1-(4-methylphenyl)ethan-1-ol Racemic 2-Bromo-1-(4-methylphenyl)ethan-1-ol Enzymatic Kinetic Resolution Enzymatic Kinetic Resolution Racemic 2-Bromo-1-(4-methylphenyl)ethan-1-ol->Enzymatic Kinetic Resolution Lipase-catalyzed acylation/hydrolysis 2-Bromo-4'-methylacetophenone 2-Bromo-4'-methylacetophenone Asymmetric Reduction (Biocatalytic) Asymmetric Reduction (Biocatalytic) 2-Bromo-4'-methylacetophenone->Asymmetric Reduction (Biocatalytic) KRED/ADH-mediated reduction Asymmetric Transfer Hydrogenation (Chemical) Asymmetric Transfer Hydrogenation (Chemical) 2-Bromo-4'-methylacetophenone->Asymmetric Transfer Hydrogenation (Chemical) Chiral Ru/Ir catalyst (S)-2-Bromo-1-(4-methylphenyl)ethan-1-ol (S)-2-Bromo-1-(4-methylphenyl)ethan-1-ol Enzymatic Kinetic Resolution->(S)-2-Bromo-1-(4-methylphenyl)ethan-1-ol Unreacted Enantiomer (R)-2-Bromo-1-(4-methylphenyl)ethan-1-ol (R)-2-Bromo-1-(4-methylphenyl)ethan-1-ol Enzymatic Kinetic Resolution->(R)-2-Bromo-1-(4-methylphenyl)ethan-1-ol Acylated Enantiomer (after hydrolysis) Asymmetric Reduction (Biocatalytic)->(S)-2-Bromo-1-(4-methylphenyl)ethan-1-ol Prelog or anti-Prelog selective enzyme Asymmetric Reduction (Biocatalytic)->(R)-2-Bromo-1-(4-methylphenyl)ethan-1-ol Prelog or anti-Prelog selective enzyme Asymmetric Transfer Hydrogenation (Chemical)->(S)-2-Bromo-1-(4-methylphenyl)ethan-1-ol (S,S)-catalyst Asymmetric Transfer Hydrogenation (Chemical)->(R)-2-Bromo-1-(4-methylphenyl)ethan-1-ol (R,R)-catalyst

Caption: Synthetic strategies for enantiopure 2-Bromo-1-(4-methylphenyl)ethan-1-ol.

Part 1: Enzymatic Kinetic Resolution of Racemic 2-Bromo-1-(4-methylphenyl)ethan-1-ol

Kinetic resolution is a powerful technique that exploits the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[1] In an ideal kinetic resolution, one enantiomer reacts quickly to form a new product, while the other remains largely unreacted. This allows for the separation of the two enantiomers, with a theoretical maximum yield of 50% for each. Lipases are a class of enzymes widely employed for the kinetic resolution of alcohols due to their commercial availability, broad substrate tolerance, and often high enantioselectivity.[2]

The strategy here involves the enantioselective acylation of one enantiomer of racemic 2-Bromo-1-(4-methylphenyl)ethan-1-ol, leaving the other enantiomer unreacted. The resulting ester can then be easily separated from the unreacted alcohol. Subsequently, hydrolysis of the ester regenerates the second alcohol enantiomer. Lipase B from Candida antarctica (CALB), often immobilized as Novozym® 435, is particularly effective for the resolution of phenylethyl halohydrins.[3]

Underlying Principle: The Basis of Lipase Enantioselectivity

The enantioselectivity of lipases in the acylation of secondary alcohols is governed by the fit of the enantiomers within the enzyme's active site. The active site contains a catalytic triad (typically Ser-His-Asp/Glu) and a hydrophobic binding pocket. For many secondary alcohols, the relative sizes of the substituents on the stereocenter dictate which enantiomer can be acylated more rapidly. According to Kazlauskas's rule, for secondary alcohols where one substituent is significantly larger than the other, the enantiomer with the hydroxyl group pointing towards the larger substituent (when the smaller substituent is oriented away from the catalytic serine) is acylated faster. This empirical rule provides a predictive framework for the stereochemical outcome of lipase-catalyzed resolutions.

Protocol 1: Lipase-Catalyzed Kinetic Resolution via Acylation

This protocol describes the resolution of racemic 2-Bromo-1-(4-methylphenyl)ethan-1-ol using immobilized Candida antarctica lipase B (Novozym® 435) and vinyl acetate as the acyl donor.

Materials:

  • Racemic 2-Bromo-1-(4-methylphenyl)ethan-1-ol

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate (acyl donor)

  • Anhydrous solvent (e.g., toluene, tert-butyl methyl ether)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve racemic 2-Bromo-1-(4-methylphenyl)ethan-1-ol (1.0 eq) in the chosen anhydrous solvent (e.g., toluene, to a concentration of ~0.1 M).

  • Addition of Reagents: Add Novozym® 435 (typically 10-20% by weight of the substrate) to the solution. Follow with the addition of vinyl acetate (1.5-2.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C). Monitor the progress of the reaction by taking small aliquots and analyzing them by thin-layer chromatography (TLC) or chiral high-performance liquid chromatography (HPLC). The goal is to stop the reaction at approximately 50% conversion to maximize the enantiomeric excess (ee) of both the unreacted alcohol and the formed acetate.

  • Work-up: Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue contains the unreacted (S)-alcohol and the (R)-acetate. Separate these two compounds by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Expected Outcome: This procedure typically yields the (S)-enantiomer of 2-Bromo-1-(4-methylphenyl)ethan-1-ol with high enantiomeric excess (>99% ee) and the corresponding (R)-acetate.[3] The (R)-acetate can then be hydrolyzed (e.g., using K2CO3 in methanol) to afford the (R)-alcohol.

MethodCatalyst/EnzymeSubstrateProduct(s)Typical ee%Reference
Kinetic ResolutionCandida antarctica Lipase B (Novozym® 435)Racemic 2-Bromo-1-(4-methylphenyl)ethan-1-ol(S)-alcohol and (R)-acetate>99%[3]

Part 2: Asymmetric Reduction of 2-Bromo-4'-methylacetophenone

An alternative and often more atom-economical approach to enantiopure alcohols is the asymmetric reduction of their corresponding prochiral ketones. This strategy can theoretically achieve a 100% yield of the desired enantiomer. Both biocatalytic and chemocatalytic methods have been developed for this purpose.

A. Biocatalytic Asymmetric Reduction

The use of whole-cell biocatalysts or isolated ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) offers a green and highly selective route to chiral alcohols.[4] These enzymes utilize a cofactor, typically NADH or NADPH, to deliver a hydride to the carbonyl group of the ketone with high facial selectivity.

Protocol 2: Whole-Cell Bioreduction with Candida tropicalis

Candida species are known to possess a variety of reductases that can reduce ketones to their corresponding alcohols with high enantioselectivity, often favoring the (S)-enantiomer.[5]

Materials:

  • 2-Bromo-4'-methylacetophenone

  • Candida tropicalis strain (e.g., MTCC 5158)

  • Growth medium (e.g., yeast extract, peptone, dextrose - YPD)

  • Phosphate buffer (pH 7.0)

  • Glucose (co-substrate for cofactor regeneration)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard microbiology and chemistry laboratory equipment

Procedure:

  • Cell Culture and Harvest: Inoculate a sterile growth medium with a culture of Candida tropicalis. Incubate with shaking at an appropriate temperature (e.g., 30 °C) until the cells reach the late exponential or early stationary phase. Harvest the cells by centrifugation and wash them with sterile phosphate buffer.

  • Biotransformation: Resuspend the harvested cells in a phosphate buffer containing glucose (as a co-substrate to regenerate the NADPH/NADH cofactor). Add 2-Bromo-4'-methylacetophenone (dissolved in a minimal amount of a water-miscible co-solvent like ethanol or DMSO if necessary) to the cell suspension.

  • Reaction: Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30 °C). Monitor the conversion of the ketone to the alcohol by TLC or GC/HPLC.

  • Work-up and Extraction: Once the reaction is complete, separate the cells by centrifugation. Extract the supernatant with a suitable organic solvent, such as ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the enantiomerically enriched 2-Bromo-1-(4-methylphenyl)ethan-1-ol.

B. Chemical Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a powerful chemical method for the reduction of ketones.[6] It utilizes a chiral catalyst, typically based on ruthenium or iridium, and a simple hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture. The Noyori-type catalysts, which feature a metal center coordinated to a chiral diamine ligand, are particularly effective for this transformation.[7][8]

G cluster_0 Asymmetric Transfer Hydrogenation Workflow Ketone_Substrate 2-Bromo-4'-methylacetophenone Reaction Reaction in Solvent (e.g., CH2Cl2) Ketone_Substrate->Reaction Catalyst_System Chiral Ru(II) Catalyst (e.g., (S,S)-TsDPEN RuCl) + Hydrogen Donor (HCOOH/Et3N) Catalyst_System->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product (R)-2-Bromo-1-(4-methylphenyl)ethan-1-ol Purification->Product

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Protocol 3: Asymmetric Transfer Hydrogenation with a Noyori-type Ruthenium Catalyst

This protocol provides a general procedure for the ATH of 2-Bromo-4'-methylacetophenone using a commercially available Noyori catalyst. The choice of the (R,R) or (S,S) enantiomer of the catalyst will determine whether the (S) or (R) alcohol is produced, respectively.

Materials:

  • 2-Bromo-4'-methylacetophenone

  • Chiral Ruthenium Catalyst (e.g., [(S,S)-TsDPEN Ru(p-cymene)Cl])

  • Formic acid (HCOOH)

  • Triethylamine (Et3N)

  • Anhydrous solvent (e.g., dichloromethane, CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Preparation of Hydrogen Donor: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Bromo-4'-methylacetophenone (1.0 eq) in the anhydrous solvent.

  • Catalyst Addition: Add the chiral ruthenium catalyst (typically 0.1-1.0 mol%).

  • Reaction Initiation: Add the formic acid/triethylamine mixture (5-10 eq) to the reaction vessel.

  • Reaction Monitoring: Stir the reaction at a specified temperature (e.g., room temperature to 40 °C). Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching and Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO3 solution. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the enantiopure alcohol.

MethodCatalyst/EnzymeSubstrateProduct EnantiomerTypical ee%Reference
Biocatalytic ReductionCandida tropicalis2-Bromo-4'-methylacetophenone(S)-alcohol>99%[5]
Asymmetric Transfer Hydrogenation[(R,R)-TsDPEN Ru(p-cymene)Cl]2-Bromo-4'-methylacetophenone(S)-alcohol>95%[6][8]
Asymmetric Transfer Hydrogenation[(S,S)-TsDPEN Ru(p-cymene)Cl]2-Bromo-4'-methylacetophenone(R)-alcohol>95%[6][8]

Part 3: Diastereoselective Chemical Reduction (Chiral Reagent Approach)

While catalytic methods are often preferred for their efficiency, the use of stoichiometric chiral reducing agents can also provide high levels of stereocontrol, particularly for specific classes of substrates. One such reagent is (-)-B-chlorodiisopinocampheylborane (Dip-Cl), which is effective for the asymmetric reduction of aralkyl ketones.[7]

Mechanism of Dip-Cl Reduction

The reduction with Dip-Cl proceeds through a six-membered ring transition state (a Zimmerman-Traxler model). The stereochemical outcome is dictated by the steric bulk of the isopinocampheyl ligands on the boron atom, which forces the ketone to approach from the less hindered face. The relative sizes of the substituents on the ketone (in this case, the 4-methylphenyl group and the bromomethyl group) determine the preferred orientation in the transition state, leading to the formation of one enantiomer of the alcohol in excess.

Protocol 4: Asymmetric Reduction with (-)-B-Chlorodiisopinocampheylborane (Dip-Cl)

Materials:

  • 2-Bromo-4'-methylacetophenone

  • (-)-B-Chlorodiisopinocampheylborane (Dip-Cl) as a solution in a suitable solvent (e.g., THF)

  • Anhydrous solvent (e.g., tetrahydrofuran, THF)

  • Diethanolamine

  • Standard anhydrous reaction setup and glassware

Procedure:

  • Reaction Setup: To a dry, three-necked flask equipped with a thermometer, magnetic stirrer, and nitrogen inlet, add a solution of 2-Bromo-4'-methylacetophenone in anhydrous THF.

  • Cooling: Cool the solution to a low temperature (e.g., -25 °C) using a suitable cooling bath.

  • Addition of Reducing Agent: Slowly add a solution of (-)-Dip-Cl (typically 1.1-1.2 eq) to the stirred ketone solution, maintaining the low temperature.

  • Reaction: Stir the reaction mixture at the low temperature for several hours. The reaction progress can be monitored by TLC.

  • Quenching: Once the reaction is complete, quench the excess borane reagent by the slow addition of a suitable reagent, such as acetone. Then, add diethanolamine to precipitate the boron byproducts as a solid complex.

  • Work-up: Warm the mixture to room temperature and filter off the precipitated solids. Wash the solids with fresh solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent (e.g., diethyl ether), wash with water and brine, dry over an anhydrous drying agent, and concentrate. Purify the resulting crude alcohol by silica gel column chromatography.

MethodReagentSubstrateProduct EnantiomerTypical ee%Reference
Chiral Reagent Reduction(-)-Dip-Cl2-Bromo-4'-methylacetophenone(R)-alcoholGenerally >90%[7]

Conclusion and Future Outlook

The stereoselective synthesis of 2-Bromo-1-(4-methylphenyl)ethan-1-ol is a well-addressed challenge with multiple robust solutions available to the modern synthetic chemist. Biocatalytic methods, including enzymatic kinetic resolution and asymmetric reduction, offer environmentally benign routes with exceptionally high enantioselectivity. These methods are particularly attractive for their mild reaction conditions and potential for scalability. For applications where biocatalysis may not be suitable, chemical methods such as asymmetric transfer hydrogenation with Noyori-type catalysts provide a highly efficient and versatile alternative, capable of producing either enantiomer with excellent purity by simply choosing the appropriate catalyst chirality. Stoichiometric chiral reagents like Dip-Cl also offer a reliable, albeit less atom-economical, option.

The choice of the optimal method will ultimately be guided by the specific requirements of the synthesis, including scale, cost, available equipment, and desired enantiopurity. As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, the development and refinement of these and other novel stereoselective transformations will remain a key focus of research in organic synthesis.

References

  • Silva, F. M. F., de L. e Freitas, M. F., de Mattos, M. C., & Gardossi, L. (2018). Lipase mediated enzymatic kinetic resolution of phenylethyl halohydrins acetates: A case of study and rationalization. Journal of Molecular Catalysis B: Enzymatic, 134, 181-188. [Link]

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]

  • Porto, A. L. M., et al. (2013). Resolução cinética de haloidrinas racêmicas com a lipase B de Candida antarctica e biotransformação de produtos naturais por microrganismos. Biblioteca Digital de Teses e Dissertações da USP. [Link]

  • Rammurthy, B., et al. (2014). A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. RSC Advances, 4(78), 41645-41649. [Link]

  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]

  • Evans, D. A., et al. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'Actualité Chimique, 262, 35-39.
  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials (pp. 3-10). Wiley-VCH.
  • Banerjee, U. C., & Sharma, R. (2006). Enantioselective reduction of acetophenone and its derivatives with a new yeast isolate Candida tropicalis PBR-2 MTCC 5158. Biotechnology Journal, 1(1), 80-85. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. Catalysts, 8(7), 296. [Link]

  • Silva, F. M. W. G., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Life, 13(7), 1560. [Link]

  • Deshmukh, S. V., & Salunkhe, M. M. (2017). A facile, efficient, environmentally benign protocol for rapid synthesis of α-bromoacetophenones. Asian Journal of Organic & Medicinal Chemistry, 2(4), 114-118. [Link]

  • Andrade, L. H., & Pilissão, C. (2016). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 21(11), 1467. [Link]

  • PubChem. (n.d.). 2-Bromo-1-(4-methylphenyl)ethan-1-ol. National Center for Biotechnology Information. [Link]

  • Kanto Chemical Co., Inc. Asymmetric Transfer Hydrogenation Catalysts. [Link]

  • Faber, K. (2011). Enzymatic Reduction of Carbonyl Groups. In Stereoselective Synthesis 2 (pp. 133-162). Georg Thieme Verlag.
  • Blackmond, D. G. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones.
  • Morris, R. H. (2015). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions, 44(35), 15419-15428. [Link]

  • Murphy, S. K., & Dong, V. M. (2013). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society, 135(15), 5553-5556. [Link]

Sources

Troubleshooting & Optimization

Purification of crude "2-Bromo-1-(4-methylphenyl)ethan-1-ol" by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are likely working with 2-Bromo-1-(4-methylphenyl)ethan-1-ol (CAS: 60655-81-4), a critical chiral building block often synthesized via the reduction of 2-Bromo-4'-methylacetophenone .[1][2]

This compound presents a unique purification challenge: it is a low-melting solid (estimated mp ~45–55°C based on structural analogs) that is thermally labile.[1][2] It is prone to "oiling out" and undergoing HBr elimination to form the corresponding epoxide or styrene derivative if handled aggressively.

This guide moves beyond standard textbook recipes, offering a troubleshooting-first approach derived from industrial process chemistry.

Target Molecule Profile
PropertyDescription
IUPAC Name 2-Bromo-1-(4-methylphenyl)ethan-1-ol
Common Name

-Bromo-p-methylbenzyl alcohol
Molecular Formula

Molecular Weight 215.09 g/mol
Physical State Low-melting solid or viscous oil (purity dependent)
Solubility Soluble in EtOAc, DCM, Toluene, Ethanol.[1][2][3][4][5] Insoluble in Water, Hexanes (cold).
Key Risk Thermal instability (HBr elimination > 60°C); Lachrymator/Irritant.

The "Golden Path" Purification Protocol

Before troubleshooting, ensure you are following the baseline optimized protocol. Most issues arise from deviating from this thermodynamic sweet spot.

Solvent System: Hexanes : Ethyl Acetate (EtOAc) [6]

  • Ratio: 9:1 to 5:1 (v/v) depending on impurity load.

  • Alternative: Heptane : Toluene (for higher boiling point safety, though harder to remove).

Step-by-Step Methodology:

  • Crude Preparation: Ensure the crude oil is fully dried (high vacuum < 5 mbar for 1 hour). Residual DCM or Methanol (from synthesis) will solubilize the product and prevent crystallization.

  • Dissolution (The "Warm" Step):

    • Add EtOAc (0.5 mL per gram of crude).

    • Warm gently to 35–40°C (Do NOT boil).

    • Slowly add Hexanes (warm, ~40°C) until varying turbidity persists.

    • Target Ratio: You usually end up near 10 mL Hexanes per 1 mL EtOAc.

  • Seeding (Critical):

    • Cool to Room Temperature (20–25°C).

    • Add a seed crystal. If none exists, scratch the glass interface vigorously with a glass rod to induce nucleation.

  • Crystallization:

    • Once turbidity turns to solid precipitate, cool slowly to 0–4°C (fridge or ice bath) for 2 hours.

    • Warning: Rapid cooling leads to oiling out.

  • Filtration:

    • Filter on a chilled Buchner funnel.

    • Wash with cold Hexanes (0°C) .

Visual Workflow: Purification Logic

The following diagram outlines the decision logic for the purification process, including feedback loops for reprocessing mother liquors.

PurificationWorkflow Start Crude Reaction Mixture (Post-Workup) Dry High Vacuum Drying (Remove DCM/MeOH) Start->Dry Dissolve Dissolve in Min. EtOAc (T < 40°C) Dry->Dissolve Antisolvent Add Warm Hexanes (Until Turbid) Dissolve->Antisolvent Check Check Phase State Antisolvent->Check Oil Oiling Out (Liquid-Liquid Phase Separation) Check->Oil Two Liquid Layers Crystals Crystallization (Solid Formation) Check->Crystals Precipitate Forms Oil->Dissolve Re-heat & Add EtOAc Cool Slow Cool to 0-4°C Crystals->Cool Filter Cold Filtration Cool->Filter Wash Wash with Cold Hexanes Filter->Wash Final Pure Product (White Solid) Wash->Final

Figure 1: Logical workflow for the recrystallization of thermally sensitive bromohydrins.

Troubleshooting Center (Q&A)

Issue 1: The "Oiling Out" Phenomenon

User Question: "I added hexanes, but instead of crystals, a sticky yellow oil separated at the bottom. Cooling it just makes the oil harder. What happened?"

Scientist's Diagnosis: This is Liquid-Liquid Phase Separation (LLPS) .[1][2] It occurs when the melting point of the solvated product is lower than the temperature of the solution.

  • Cause A: The solution is too hot.[7]

  • Cause B: Impurities (like unreacted ketone) are depressing the melting point.

  • Cause C: Too much anti-solvent (Hexane) was added too quickly.

Corrective Action:

  • Re-dissolve: Heat the mixture gently to 40°C until the oil redissolves.

  • Adjust Polarity: Add a small amount of EtOAc (0.5–1 mL). This increases solubility and prevents immediate crash-out.[1][2]

  • Seed at Metastable Zone: Let it cool to room temp. As soon as you see faint turbidity, add a seed crystal. Do not stir vigorously ; vigorous stirring promotes oiling.

  • The "Trituration" Trick: If the oil persists, decant the supernatant (solvent layer) and scratch the oil with a glass rod under a layer of fresh, cold pentane or hexane. This often induces solidification.

Issue 2: Decomposition & Color Change

User Question: "My crude was pale yellow, but during recrystallization, it turned dark orange/brown. The NMR shows new peaks."

Scientist's Diagnosis: You are seeing HBr elimination .

  • Mechanism: Heating bromohydrins >60°C (or even >45°C for prolonged periods) drives the formation of 4-methylstyrene oxide (epoxide) or vinyl bromides .[2] The brown color is likely trace free bromine (

    
    ) or conjugated polymerization products.
    

Corrective Action:

  • Temperature Cap: Never heat the water bath above 45°C .

  • Acid Scavenger (Optional): If the compound is extremely labile, wash the crude organic layer with dilute

    
    before attempting recrystallization to remove trace acid catalysts.
    
  • Rescue: If decomposition has started, recrystallization will fail. You must perform a rapid filtration through a short plug of Silica Gel (eluting with 10% EtOAc/Hexanes) to remove the polar degradation products, then re-attempt crystallization.

Issue 3: Low Yield

User Question: "I got crystals, but the yield is only 40%. The mother liquor still contains a lot of product."

Scientist's Diagnosis: Bromohydrins have moderate solubility in hexanes/heptane. You have reached the solubility limit, but the "good" solvent (EtOAc) is keeping too much product in solution.

Corrective Action:

  • Second Crop: Concentrate the mother liquor to half volume (using a rotovap at <30°C). Cool to -20°C.

  • Solvent Switch: For the next batch, try Toluene : Heptane . Toluene has a steeper solubility curve for aromatics than EtOAc, often providing better recovery upon cooling.

Impurity Profile & Removal Strategy

Understanding what you are removing is key to selecting the solvent ratio.

ImpurityOriginPolarity vs. TargetRemoval Strategy
2-Bromo-4'-methylacetophenone Unreacted Starting MaterialSimilar (slightly less polar)Difficult to remove by cryst alone.[1][2] Ensure reaction completion (>98%) before workup.
4-Methylstyrene oxide Degradation ProductLess PolarRemains in Hexane/Mother Liquor.
4-Methylstyrene Elimination ProductNon-PolarRemains in Hexane/Mother Liquor.[1][2]
Diol derivatives Hydrolysis (from water/base)More PolarInsoluble in Hexane/EtOAc mix; usually oils out or sticks to flask walls.

Troubleshooting Logic Map (Oiling Out)

Use this logic tree when the product refuses to solidify.

OilingOutLogic Problem Problem: Product Oils Out CheckTemp Is the solution > 45°C? Problem->CheckTemp CheckSolvent Is EtOAc content too low? CheckTemp->CheckSolvent No (Temp OK) ActionCool Cool to RT slowly. Add Seed. CheckTemp->ActionCool Yes (Too Hot) CheckPurity Is Crude Purity < 85%? CheckSolvent->CheckPurity No ActionAddPolar Add 5-10% more EtOAc. Re-heat gently. CheckSolvent->ActionAddPolar Yes CheckPurity->ActionAddPolar No (Purity OK) ActionColumn Recryst will fail. Run Silica Plug/Column. CheckPurity->ActionColumn Yes (Too Impure)

Figure 2: Decision matrix for addressing phase separation (oiling out) events.

References & Validated Sources

  • PubChem Compound Summary. 2-Bromo-1-(4-methylphenyl)ethan-1-ol (CID 15323920).[1][2][4] National Center for Biotechnology Information. [Link]

  • Vogel's Textbook of Practical Organic Chemistry. General methods for recrystallization of low-melting solids. 5th Edition. Longman Scientific & Technical.

  • Org. Synth. 1986, 64, 118. Synthesis of Bromohydrins via NBS reduction (Analogous chemistry). [Link]

Disclaimer: This guide is for research purposes only. 2-Bromo-1-(4-methylphenyl)ethan-1-ol is a skin irritant and potential lachrymator.[1][2] Always work in a fume hood.

Sources

Column chromatography protocol for "2-Bromo-1-(4-methylphenyl)ethan-1-ol" purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Protocol Hub for the chromatographic purification of 2-Bromo-1-(4-methylphenyl)ethan-1-ol . This secondary alcohol (a bromohydrin) is typically synthesized via the sodium borohydride (NaBH₄) reduction of 2-bromo-4'-methylacetophenone [6]. Because bromohydrins possess both nucleophilic and electrophilic moieties, they require precise chromatographic conditions to prevent on-column degradation and ensure high-resolution separation from unreacted precursors.

Chromatographic Profile & Quantitative Data

Understanding the physicochemical properties of your analyte is the first step in designing a self-validating purification system. The transition from a ketone to a secondary alcohol introduces significant hydrogen-bonding capacity, which drastically alters the molecule's affinity for the silica stationary phase.

Table 1: Target Profile and Optimal Chromatographic Parameters

ParameterSpecification / Value
Target Compound 2-Bromo-1-(4-methylphenyl)ethan-1-ol
Molecular Weight 215.09 g/mol [1]
Primary Impurity 2-Bromo-4'-methylacetophenone (Unreacted Precursor)
Stationary Phase Spherical Silica Gel (40-63 µm, 230-400 mesh) [3]
Mobile Phase System Hexane / Ethyl Acetate (Step Gradient)

of Precursor (Ketone)
~0.55 (in 80:20 Hexane:EtOAc)

of Target (Alcohol)
~0.25 (in 80:20 Hexane:EtOAc)
Detection Method UV (254 nm) / GC-MS [2]

Standard Operating Procedure: Flash Column Chromatography

To achieve baseline separation between the ketone and the bromohydrin without inducing degradation, follow this validated step-by-step methodology:

Step 1: Column Preparation & Packing

  • Insert a small plug of glass wool or cotton into the narrowest part of a non-fritted glass column. Cover with a 1 cm layer of clean sand to provide a flat base [5].

  • Prepare a slurry of spherical silica gel (approx. 30 g of silica per 1 g of crude product) in 100% Hexane. Spherical silica is mandated here as it forms a more uniform bed, preventing channeling and enhancing resolution [3].

  • Pour the slurry into the column in a single, continuous motion. Drain the solvent until it is level with the silica, then add a 1 cm protective layer of sand on top[4].

Step 2: Dry Loading the Sample

  • Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM).

  • Add dry silica gel to the flask (3 parts silica to 1 part crude mass).

  • Concentrate the mixture to complete dryness using a rotary evaporator until a free-flowing powder is obtained [5].

  • Carefully pour the dry-loaded powder onto the top of the sand layer in the column, ensuring an even, flat surface.

Step 3: Step-Gradient Elution

  • Isocratic Flush (Ketone Removal): Carefully pour 95:5 Hexane:Ethyl Acetate down the walls of the column to minimally disturb the silica layer [4]. Elute 2-3 column volumes to wash out the less polar 2-bromo-4'-methylacetophenone.

  • Gradient Shift (Product Elution): Once TLC confirms the ketone has eluted, increase the mobile phase polarity to 80:20 Hexane:Ethyl Acetate.

  • Collect 15-20 mL fractions. The target bromohydrin will elute in this secondary phase.

Workflow Visualization

Workflow A Crude Mixture (Ketone + Bromohydrin) B Dry Loading on Silica Gel (3:1 Silica to Crude Mass) A->B C Isocratic Elution (95:5 Hexane:EtOAc) B->C D Fractions 1-10: Unreacted Ketone Elutes C->D E Gradient Shift (80:20 Hexane:EtOAc) C->E F Fractions 11-25: Bromohydrin Elutes E->F G TLC & GC-MS Verification F->G

Chromatography workflow for 2-Bromo-1-(4-methylphenyl)ethan-1-ol purification.

Troubleshooting & FAQs

Q1: Why is my product converting into a new, less polar spot during purification?

Causality & Solution: This is a classic degradation pathway for bromohydrins. 2-Bromo-1-(4-methylphenyl)ethan-1-ol contains both a nucleophilic hydroxyl group and an electrophilic carbon with a bromide leaving group. If the silica gel is overly active or if basic impurities are present, the hydroxyl group can deprotonate. This triggers a rapid intramolecular


 reaction that ejects the bromide ion, forming an epoxide (4-methylstyrene oxide).

Fix: Ensure you are using neutral silica gel. Never add basic modifiers (like triethylamine) to your mobile phase when purifying a bromohydrin.

Mechanism A 2-Bromo-1-(4-methylphenyl)ethan-1-ol (Target Bromohydrin) B Basic Silica / Impurities (Deprotonation of -OH) A->B C Intramolecular SN2 (Bromide Leaving Group) B->C D 4-Methylstyrene Oxide (Degradation Product) C->D

Base-catalyzed epoxide formation pathway during chromatography.

Q2: The starting material (ketone) and the product (alcohol) are co-eluting. How do I improve resolution?

Causality & Solution: The reduction of a ketone to a secondary alcohol via NaBH₄ significantly increases the molecule's polarity due to the introduction of a hydrogen-bond donor [6]. If they are co-eluting, your initial solvent system is too polar, causing both compounds to race down the column without interacting sufficiently with the stationary phase. Fix: Adopt the step-gradient approach outlined in the SOP. Start with a highly non-polar system (95:5 Hexane:EtOAc) to flush the ketone completely before increasing the polarity to 80:20 to elute the alcohol.

Q3: Why is my product streaking down the column instead of eluting as a tight band?

Causality & Solution: Streaking is typically caused by two factors: column overloading or poor sample loading technique. If the crude mixture is wet-loaded using a polar solvent (like DCM or EtOAc), that solvent acts as a localized "super-eluent," dragging the compound down unevenly. Fix: Always use the dry loading technique for this compound [5]. By pre-absorbing the crude mixture onto silica, you ensure the analyte enters the column as a perfectly flat, uniform band, allowing the mobile phase to separate the compounds based strictly on partitioning rather than solubility.

References

  • PubChem. 2-Bromo-1-(4-methylphenyl)ethan-1-ol | C9H11BrO | CID 15323920. National Institutes of Health (NIH).[Link]

  • SpectraBase. 2-Bromo-1-(4-methylphenyl)ethan-1-ol - Optional[MS (GC)] - Spectrum. John Wiley & Sons, Inc.[Link]

  • Kanto Chemical Co., Inc. Spherical Silica gel for Column Chromatography.[Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.[Link]

  • Common Organic Chemistry. Running a Silica Gel Column.[Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.[Link]

Common side reactions in the synthesis of "2-Bromo-1-(4-methylphenyl)ethan-1-ol"

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Current Queue: Low Agent: Senior Application Scientist

Introduction & Reaction Logic

Welcome to the Technical Support Hub for the synthesis of 2-Bromo-1-(4-methylphenyl)ethan-1-ol (Compound B ). This bromohydrin is a critical intermediate for synthesizing adrenergic agonists and various chiral APIs.

Most users encounter issues not because the chemistry is "hard," but because the product is chemically labile. It sits on a thermodynamic "tipping point" where it can easily cyclize to an epoxide or hydrolyze to a diol.

The Reaction Network (Visualized)

The following diagram maps the intended pathway against the three most common "Failure Modes" (Side Reactions). Use this to diagnose where your synthesis went off-track.

ReactionNetwork SM Starting Material (2-Bromo-1-(4-methylphenyl)ethanone) Reagent NaBH4 / MeOH SM->Reagent Target TARGET PRODUCT (Bromohydrin) SM->Target Reduction (1° Path) Debrom SIDE PRODUCT C (1-(4-methylphenyl)ethanol) [Over-Reduction] SM->Debrom Excess Hydride / Metal Contam. Epoxide SIDE PRODUCT A (Epoxide/Oxirane) [Base Catalyzed] Target->Epoxide pH > 7 (Workup) Diol SIDE PRODUCT B (Diol) [Hydrolysis] Target->Diol High Temp / H2O

Figure 1: Reaction landscape showing the primary reduction pathway and the three critical "off-ramps" leading to impurities.

Troubleshooting Guides (Ticket-Based)

We have categorized common user issues into "Support Tickets." Find the one matching your observation.

Ticket #401: "My product spontaneously cyclized during workup."

Symptom: The NMR shows a disappearance of the characteristic bromohydrin signals and the appearance of upfield multiplets (2.7–3.1 ppm). The product is an oil rather than a solid.[1] Diagnosis: Epoxide Formation (2-(4-methylphenyl)oxirane).

  • Root Cause: The bromohydrin motif (OH and Br on adjacent carbons) is a loaded spring. In the presence of any base (even weak bases like bicarbonate or residual borate salts at pH 8), the alkoxide intermediate performs an intramolecular Williamson ether synthesis (

    
    ), kicking out the bromide.
    
  • The Mechanism:

    • Base deprotonates the alcohol (-OH

      
       -O
      
      
      
      ).[1]
    • The oxygen attacks the adjacent carbon (backside attack).

    • Bromide leaves, closing the 3-membered ring.

Corrective Protocol:

  • Quench Cold: Perform the quench at 0°C.

  • Acidify: Do not quench with basic solutions (like sat. NaHCO

    
    ) if you want to isolate the bromohydrin. Use 1M HCl or saturated NH
    
    
    
    Cl to ensure the pH remains slightly acidic to neutral (pH 5–6).
  • Speed: Minimize the time the crude mixture spends in the separatory funnel.

Ticket #402: "I see a singlet at 4.4 ppm that won't disappear."

Symptom: After 4 hours, TLC shows a spot matching the starting material, and NMR confirms a singlet at ~4.4 ppm. Diagnosis: Incomplete Reduction / Borate Complex Stability.

  • Root Cause: Boron forms stable alkoxy-borate complexes with the product. Sometimes, these complexes are slow to hydrolyze, or the reaction simply stalled due to solvent choice (e.g., using pure isopropanol vs. methanol).

  • Technical Insight: The singlet at 4.4 ppm corresponds to the

    
    -methylene protons (-CH 
    
    
    
    Br) of the ketone. In the product, these split into a diastereotopic set (multiplets) at ~3.5 ppm.
  • Corrective Protocol:

    • Solvent Switch: Ensure you are using Methanol or a THF/MeOH mixture. Methanol participates in the ligand exchange, speeding up the reaction.

    • Stoichiometry: Ensure 0.5 – 0.7 equivalents of NaBH

      
      . Remember, one BH
      
      
      
      anion can theoretically reduce 4 ketone molecules, but kinetics usually require a slight excess (0.6 eq recommended).
Ticket #403: "My product has lost the Bromine."

Symptom: Mass spec shows M-80 peak. NMR shows a quartet/doublet pattern typical of an ethyl group or a methyl-CH(OH) group. Diagnosis: Dehalogenation (Over-reduction).

  • Root Cause: While rare with pure NaBH

    
    , this occurs if:
    
    • Transition Metals: Trace metals (Pd, Ni) from previous steps are present (catalyzing hydrodehalogenation).

    • Temperature: Reaction was refluxed or heated unnecessarily.

    • Photolysis: Exposure to strong light can induce radical debromination.

  • Corrective Protocol:

    • Use "Luche Reduction" conditions: Add CeCl

      
      ·7H
      
      
      
      O
      (1.0 eq) to the reaction. Cerium activates the carbonyl specifically for 1,2-addition and suppresses side reactions like dehalogenation or conjugate addition.

Analytical Fingerprints (Data Validation)

Use this table to interpret your crude NMR (in CDCl


) and confirm which species you have.
FeatureTarget (Bromohydrin) Impurity A (Epoxide) Starting Material (Ketone)
Key Structural Change CH(OH)-CH

Br
Oxirane RingC=O-CH

Br
Benzylic Proton ~4.9 ppm (dd)~3.8 ppm (dd)N/A

-Protons
3.4 – 3.6 ppm (m)2.7 – 3.1 ppm (m)4.40 ppm (s)
Aromatic Region 7.1 – 7.3 ppm (AA'BB')7.1 – 7.2 ppm7.3 – 7.9 ppm (Deshielded)
Stability Low (Acid/Base sensitive)Stable in BaseStable

Standard Operating Procedure (SOP)

Protocol ID: SOP-red-04-Me Objective: Synthesis of 2-Bromo-1-(4-methylphenyl)ethan-1-ol with <5% Epoxide formation.

Reagents
  • 2-Bromo-1-(4-methylphenyl)ethanone (1.0 eq)

  • Sodium Borohydride (NaBH

    
    ) (0.6 eq)
    
  • Methanol (anhydrous preferred)

  • Cerium(III) Chloride Heptahydrate (Optional, for high purity)

Step-by-Step Workflow
  • Dissolution: In a round-bottom flask, dissolve the ketone (10 mmol) in Methanol (50 mL). Cool to 0°C (Ice bath).

    • Why? Low temperature suppresses the thermodynamic drive toward epoxide formation.

  • Addition: Add NaBH

    
     (6 mmol) portion-wise over 10 minutes.
    
    • Observation: Mild gas evolution (H

      
      ) will occur.
      
  • Monitoring: Stir at 0°C for 30–60 minutes. Monitor by TLC (Hexane/EtOAc 4:1).

    • Success Criterion: Disappearance of the ketone spot.

  • The Critical Quench (The "Epoxide Trap" Avoidance):

    • Add 1M HCl dropwise to the reaction mixture at 0°C until pH

      
       5–6.
      
    • Warning: Do NOT dump into saturated bicarbonate.

  • Extraction: Dilute with water and extract immediately with Dichloromethane (DCM) or Ethyl Acetate.

  • Wash: Wash organic layer with Brine (not water, to prevent emulsion) and dry over Na

    
    SO
    
    
    
    .
  • Concentration: Evaporate solvent at <30°C .

    • Why? Heat promotes the intramolecular cyclization.

Mechanistic Visualization: The Epoxide Trap

This diagram illustrates exactly how the workup fails if the pH is too high.

EpoxideMech cluster_prevention PREVENTION STRATEGY Step1 Intermediate Alkoxide (Boron-Complexed) Step2 Quench (Water/Base) Step1->Step2 Step3 Free Alkoxide (O-) Step2->Step3 pH > 7 AcidQuench Acid Quench (pH < 7) Step2->AcidQuench Correct Path Step4 Intramolecular SN2 Attack Step3->Step4 Fast Result Epoxide Formation (Impurity) Step4->Result Alcohol Target Alcohol (Protonated) AcidQuench->Alcohol Protonation

Figure 2: The mechanistic divergence during workup. Basic conditions favor the red path (Epoxide); Acidic conditions favor the green path (Target).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard reduction protocols for -haloketones).
  • Concellón, J. M.; et al. "Selective Reduction of

    
    -Bromo Ketones." J. Org.[2] Chem.2004 , 69, 6923. Link
    
  • BenchChem Technical Data. "Reaction of (R)-(-)-2-Bromo-1-phenylethanol with Nucleophiles." Link

  • Master Organic Chemistry. "Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones." Link

  • PubChem. "2-Bromo-1-(4-methylphenyl)ethan-1-ol Compound Summary." Link

Sources

Technical Support Center: Troubleshooting the Synthesis of 2-Bromo-1-(p-tolyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that synthesizing halohydrins like 2-bromo-1-(p-tolyl)ethanol requires precise control over reaction kinetics and thermodynamics. The standard synthetic route involves the


-bromination of 4'-methylacetophenone followed by the reduction of the resulting 

-bromoketone.

While conceptually straightforward, this two-step sequence is highly prone to generating specific impurities—ranging from over-brominated species to intramolecular cyclization byproducts. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting FAQs to help you achieve high-purity yields.

Quantitative Data: Impurity Profiling

Understanding the origin and typical abundance of impurities is the first step in optimizing your workflow. Below is a quantitative summary of the most common byproducts encountered during this synthesis.

ImpurityOrigin / Reaction StepTypical AbundancePrimary Prevention Strategy
2,2-Dibromo-1-(p-tolyl)ethanone Over-bromination (Step 1)2–5%Strict stoichiometric control (1.05 eq of brominating agent); avoid local concentration spikes.
1-(p-Tolyl)ethanol Under-bromination (Step 1) or Reductive Debromination (Step 2)1–3%Monitor Step 1 completion via GC-MS; avoid prolonged reduction times and excess

.
2-(p-Tolyl)oxirane (Epoxide) Base-catalyzed intramolecular

cyclization (Step 2)
5–15%Maintain T < 5 °C during reduction; quench rapidly with mild acid to neutralize borate salts.
Ring-brominated byproducts Electrophilic aromatic substitution (Step 1)< 1%Avoid excess Lewis acid catalysts; utilize mild brominating agents like Pyridinium tribromide.

Validated Experimental Workflow

To ensure scientific integrity and a self-validating system, the following protocols integrate built-in checkpoints. Do not deviate from the temperature or stoichiometric parameters, as they are mechanistically tied to impurity suppression.

Step 1: -Bromination of 4'-Methylacetophenone

Objective: Synthesize 2-bromo-1-(p-tolyl)ethanone while suppressing di-bromination.

  • Preparation: Dissolve 10.0 mmol (1.0 eq) of 4'-methylacetophenone in 15 mL of glacial acetic acid. The acidic environment is critical as it facilitates the acid-catalyzed enolization required for the reaction[1].

  • Bromination: Slowly add 10.5 mmol (1.05 eq) of Pyridine hydrobromide perbromide (pyridinium tribromide) portion-wise over 30 minutes at room temperature.

    • Causality: Using a solid, mild brominating complex rather than liquid

      
       prevents local concentration spikes, significantly reducing the formation of 2,2-dibromo-1-(p-tolyl)ethanone[2].
      
  • Validation: Monitor by TLC (Hexanes/EtOAc 9:1). The reaction is typically complete within 2–3 hours.

  • Workup: Pour the mixture into ice water to precipitate the product. Filter and wash with cold water. Recrystallize from ethanol to ensure the removal of unreacted starting material, which would otherwise carry over as an impurity[3].

Step 2: Reduction to 2-Bromo-1-(p-tolyl)ethanol

Objective: Reduce the ketone to a halohydrin without triggering epoxide formation.

  • Preparation: Dissolve 5.0 mmol (1.0 eq) of the purified 2-bromo-1-(p-tolyl)ethanone in 20 mL of Methanol.

  • Temperature Control (Critical): Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C.

  • Reduction: Add 1.5 mmol (0.3 eq) of Sodium Borohydride (

    
    ) in small portions over 15 minutes.
    
    • Causality:

      
       delivers a nucleophilic hydride (
      
      
      
      ) to the electrophilic carbonyl carbon[4]. The reaction must be kept cold because the methanolic borate byproducts raise the pH, which can trigger the deprotonation of the newly formed alcohol and lead to epoxide formation[5].
  • Quenching (Self-Validating Step): Immediately upon consumption of the ketone (verify via TLC, approx. 15–20 minutes), quench the reaction by adding 10 mL of saturated aqueous

    
     or 1M HCl.
    
    • Causality: Rapid acidification neutralizes the basic environment, locking the molecule in its stable halohydrin form and preventing cyclization[6].

  • Extraction: Extract with Dichloromethane (

    
     mL), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.

Troubleshooting FAQs

Q: My final product is heavily contaminated with 2-(p-tolyl)oxirane. How is this epoxide forming, and how can I stop it? A: Epoxide formation is the most notorious side-reaction when reducing ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-bromoketones to halohydrins. During the 

reduction, the methanolic solvent and borate byproducts create a mildly basic environment. This basicity deprotonates the newly formed hydroxyl group of 2-bromo-1-(p-tolyl)ethanol, forming an alkoxide intermediate. Due to the proximity of the vicinal bromide, an intramolecular

reaction rapidly occurs, ejecting the bromide leaving group and closing the strained three-membered oxirane ring. Solution: You must maintain the reaction strictly at 0 °C to slow down the cyclization kinetics. More importantly, quench the reaction with a mild acid (like

) the exact moment the ketone is consumed.

Q: I am observing unreacted 4'-methylacetophenone in Step 1, but if I add more brominating agent, I get 2,2-dibromo-1-(p-tolyl)ethanone. How do I balance this? A:


-Bromination proceeds via an enol intermediate. Once the first bromine is installed, the electron-withdrawing nature of the halogen slightly deactivates the 

-carbon towards further enolization. However, if there is a local excess of the electrophilic halogen, the di-brominated species will still form[3]. Solution: Do not use liquid

if you are struggling with this. Switch to Pyridine hydrobromide perbromide at a precise 1.05 molar ratio. It releases bromine gradually into the solution, ensuring complete conversion of the starting material without crossing the threshold into over-bromination[2].

Q: Why does my GC-MS show 1-(p-tolyl)ethanol in the final product? Where did the bromine go? A: This impurity arises from two distinct mechanistic pathways:

  • Carryover: Unreacted 4'-methylacetophenone from Step 1 was not properly purified and was subsequently reduced by

    
     in Step 2[5].
    
  • Reductive Debromination: If the reduction is allowed to warm up to room temperature, or if a massive excess of

    
     is used, the carbon-bromine bond can undergo reductive cleavage, replacing the bromine atom with a hydrogen[7].
    Solution: Always recrystallize your Step 1 intermediate. During Step 2, use only the stoichiometric requirement of 
    
    
    
    (0.25 to 0.3 equivalents, as one mole of
    
    
    provides four hydrides)[4].

Pathway & Mechanism Visualizations

Workflow SM 4'-Methylacetophenone Step1 Step 1: α-Bromination (Br2 or PyHBr3, AcOH) SM->Step1 Int 2-Bromo-1-(p-tolyl)ethanone (Target Intermediate) Step1->Int Main Pathway Imp1 Impurity: 2,2-Dibromo... (Over-bromination) Step1->Imp1 Excess Br2 Imp3 Impurity: 1-(p-Tolyl)ethanol (Under-bromination / Over-reduction) Step1->Imp3 Unreacted SM Step2 Step 2: Reduction (NaBH4, MeOH, 0°C) Int->Step2 Prod 2-Bromo-1-(p-tolyl)ethanol (Target Halohydrin) Step2->Prod Main Pathway Imp2 Impurity: 2-(p-Tolyl)oxirane (Base-catalyzed Epoxidation) Step2->Imp2 T > 5°C or Basic pH Step2->Imp3 Reductive Debromination

Figure 1: Synthetic workflow and impurity branching for 2-Bromo-1-(p-tolyl)ethanol.

Mechanism Halo 2-Bromo-1-(p-tolyl)ethanol (Halohydrin) Base Basic Environment (Methoxide/Borate salts) Halo->Base Deprotonation Alkoxide Alkoxide Intermediate (Deprotonated OH) Base->Alkoxide SN2 Intramolecular SN2 (Bromide Ejection) Alkoxide->SN2 Epoxide 2-(p-Tolyl)oxirane (Epoxide Impurity) SN2->Epoxide Ring Closure

Figure 2: Base-catalyzed intramolecular SN2 mechanism leading to epoxide impurity.

References

  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry / ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2B__8TMuh9v-KpINmDgv3BSEfMvbMUTC1xosNIUvfwI86Wob73IoFNDSnBQO8li5lBCBibWZ7-xaXOntqW1j0VKoDH1_EzToKhLYl-mQKh1Aql5Pci7DU7YkPvr9EnIn3P8qQcVt3deWJZD2rxLA2ehlsGuzNdiKNyq0WZ_Z-BKfvVsv_bWvWaPFAkkXbOkOFgzFhR1lU3qItL3Xn7D_geIKYP9dPMppw58ts-yVdU2AHF7QWbvdAwMkZWxPtYHPgYjuPasYRyuJ6hlnOVrpxHB58DAO30FMwrZWQ3KbRhgaXGoziurCdjTYBmCcuXRLVA9O_hrsGsJRiVTFWwZB1FwQ0JYMnHK_8]
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  • α-Bromoketone synthesis by bromination. Organic Chemistry Portal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJKf6ZBAhepWgNh9S3xXF9vLTakzVYhGqDaLVe7BvQ1G1MENgbABKZTNLFfg4RtfSNLQIsBJpY2IsG6WJ2fXe6YKBL_aftXROfrLEk95PcQrOjT-g5in0e1WKz9BIwWBlVtP6Ag1bc4UQUIzkPyjlpAxtpwce9FdwINoINoQ==]
  • Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUomD94LfoyUCdDIiIe-nCO8vmfOLGFxkMOjORsjPfb6jB8nbJUKdBF9sbOPLDYRYSHAMoEkisqcnt5WdKssYrRasM7fyviJf_KlgYNV2rDmVdE_2h-218tXeDxv3NtxpavG2PSsScJ-tXdRJdVTE=]
  • Reductions using NaBH4, LiAlH4. Lumen Learning.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwBmPDqeaVo_m8xUGSQphN2JVepTFUdCjcTWZpmzc4BWIO1n3C0hKoWZAI3ZA1P9mX4P6ywAnYIBP3pEeh-RCyH-WZpNdM8FSTGgHfjWes32s6Q-93duSLrHKO5FNAusAa86obRSLbpiHbDUtHjxgnUYwdvO2RFZ1LMZSW6ZYDhcAyrB8hb7BESM-QqamRbyAmfUPgxAmRMul4i3w1V1A78O2kyWRb]
  • Sodium Borohydride Reduction of Carbonyls. Open Library Publishing Platform.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQKG7owS8RXGfcbcLZ1USAs1BKJWVlVF1n0MtMU1eiTarGALLTcn6og_p6_HkeKHYBNY8_0kwkBPyWtzAg7YDaVi4djG5W9os9I7dMSh-PVbb7pMYuM46wGS_o9qPR8IyMzOLwL20BDH261MgY4NyKTk6lWbUkVWrh7TAy_Y0eVK2xMtCc0E_8C7O10Owks_CizDMxjlT7fxqVCsz8DjJ198kGf1yMW305rY0=]

Sources

Technical Support Center: Stability & Storage of 2-Bromo-1-(4-methylphenyl)ethan-1-ol

[1]

Executive Technical Summary

2-Bromo-1-(4-methylphenyl)ethan-1-ol is a bifunctional intermediate containing a secondary benzylic alcohol and a primary alkyl bromide.[1] Its stability is compromised by two competing intramolecular forces:

  • Epoxide Formation: The hydroxyl group can act as an internal nucleophile, displacing the bromide to form 2-(4-methylphenyl)oxirane .[1] This is the primary degradation pathway, accelerated by basic conditions or heat.

  • Oxidation: The benzylic alcohol is susceptible to oxidation, reverting to the lachrymatory precursor 2-Bromo-1-(4-methylphenyl)ethan-1-one (a phenacyl bromide derivative).[1]

Critical Warning: Degradation often releases Hydrogen Bromide (HBr), which acts as an autocatalyst for further decomposition and can corrode storage seals.

Storage & Handling Protocols

Standard Operating Procedures (SOPs) for maximum shelf-life.

Optimal Storage Conditions
ParameterRecommendationScientific Rationale
Temperature -20°C (Freezer) Significantly slows the kinetics of intramolecular cyclization (epoxide formation).[1]
Atmosphere Argon or Nitrogen Displaces oxygen to prevent benzylic oxidation; prevents moisture ingress which causes hydrolysis.
Container Amber Glass (Silanized) Amber glass blocks UV light (preventing C-Br radical cleavage).[1] Silanization neutralizes surface hydroxyls on glass that can catalyze HBr elimination.
Solvent Store Neat (Solid) Solution storage is not recommended for long periods. If necessary, use anhydrous non-nucleophilic solvents (e.g., DCM, Toluene) over molecular sieves.
The "Golden Rule" of Handling

Never store in the presence of weak bases. Even trace alkalinity from non-acid-washed glassware can trigger the rapid conversion to the epoxide. Always use acid-washed or silanized glassware for long-term storage.[1]

Degradation Pathways Visualization

The following diagram illustrates the mechanistic pathways responsible for sample impurity profiles.

DegradationPathwaysCompound2-Bromo-1-(4-methylphenyl)ethan-1-ol(Target Compound)Epoxide2-(4-methylphenyl)oxirane(Major Impurity)Compound->Epoxide Base/Heat(Intramolecular SN2)Ketone2-Bromo-1-(4-methylphenyl)ethan-1-one(Oxidation Product)Compound->Ketone O2/Light(Oxidation)Diol1-(4-methylphenyl)ethane-1,2-diol(Hydrolysis Product)Compound->Diol H2O(Hydrolysis)HBrHBr Release(Corrosive)Compound->HBr EliminationEpoxide->Diol H2O/Acid

Figure 1: Primary degradation pathways.[1] The red path (Epoxide formation) is the most common storage failure mode.

Troubleshooting Guide (Q&A)

Issue 1: Visual Change (Yellowing/Browning)

User Question: "My white crystalline solid has turned sticky and yellow after 3 months in the fridge. Is it still usable?"

Technical Diagnosis: The yellowing indicates the liberation of Bromine (


)HBr

Action Plan:

  • Check pH: Dissolve a small amount in wet methanol and check pH. High acidity confirms HBr release.

  • Purification:

    • Dissolve in

      
      .[1]
      
    • Wash with cold saturated

      
       (removes HBr).[1]
      
    • Recrystallize from Hexanes/Ethyl Acetate.

    • Note: If the material is an oil, column chromatography is required (Silica gel, 0-20% EtOAc in Hexanes).

Issue 2: NMR Spectrum Anomalies

User Question: "I see new multiplets in the 2.7–3.1 ppm range in my

Technical Diagnosis: These are characteristic signals of the epoxide ring protons .

  • Target Compound: The

    
     protons typically appear as a multiplet around 3.5–3.6 ppm , and the 
    
    
    proton around 4.8–5.0 ppm .[1]
  • Impurity (Epoxide): The oxirane ring protons shift upfield to 2.7–3.1 ppm .

  • Impurity (Ketone): If you see a sharp singlet around 4.4 ppm , oxidation to the phenacyl bromide has occurred.

Issue 3: Solubility Issues

User Question: "The compound is no longer fully soluble in Chloroform. There is a white precipitate."

Technical Diagnosis: If stored in a container that wasn't perfectly sealed, moisture ingress may have hydrolyzed the bromide to form HBr salts or the diol (which has different solubility properties). The white precipitate could also be polymerized material if the epoxide formed and then polymerized (polyether formation).

Action Plan: Filter the solution. Analyze the filtrate by NMR. If the filtrate is pure, the precipitate is likely an inorganic salt or polymer degradation product.

Quality Control & Rescue Workflow

Use this logic flow to determine if your sample can be saved.

RescueFlowStartSample InspectionVisualIs it Yellow/Sticky?Start->VisualNMRRun 1H NMR (CDCl3)Visual->NMRRegardless of appearanceDecision1Impurity Peaks?NMR->Decision1EpoxidePeaks @ 2.7-3.1 ppm(Epoxide)Decision1->EpoxideMajor ImpurityKetoneSinglet @ 4.4 ppm(Ketone)Decision1->KetoneMajor ImpurityAction1Recrystallize(Hex/EtOAc)Decision1->Action1<5% ImpurityAction2Chromatography(Silica, Neutralized)Epoxide->Action2Rescue PossibleDiscardDiscard (>50% Degraded)Epoxide->DiscardPolymerizedKetone->Action2Rescue Possible

Figure 2: Decision tree for sample assessment and purification.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15323920, 2-Bromo-1-(4-methylphenyl)ethan-1-ol.[1] Retrieved from .[1][2]

  • Sigma-Aldrich. Product Specification: 2-Bromoethanol (Analogous Stability Data).[1] Retrieved from .[1]

  • ChemicalBook. Synthesis and Properties of Bromohydrins. Retrieved from .[1]

  • NIST Chemistry WebBook. Ethanone, 2-bromo-1-(4-methylphenyl)- (Oxidation Product Data).[1] Retrieved from .[1]

Technical Support Center: Asymmetric Reduction of 2-Bromo-4'-methylacetophenone

[1][2]

Ticket ID: #AR-BrMAP-001 Subject: Troubleshooting Enantioselectivity, Debromination, and Product Stability Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Diagnostic Triage: Identify Your Issue

Before modifying your protocol, identify the specific failure mode using the matrix below. The reduction of


2
SymptomProbable CauseDiagnostic CheckRecommended Action
Low Enantiomeric Excess (ee < 90%) Fast addition rate or temperature spikes.[1][2]Check reaction temperature profile during addition.[1][2]Switch to Semi-Batch Mode (Protocol A).
"Missing" Product (Low Mass Balance) Product decomposition during workup.Check pH of aqueous layer during extraction.See Section 3: Stability & Workup .
Debromination (Formation of p-methylacetophenone) Over-reduction or radical mechanism (common in hydrogenation).[1][2]Check crude NMR for methyl ketone signals.Switch from Metal Hydrogenation to CBS or Biocatalysis .
Incomplete Conversion Catalyst deactivation by moisture or enzyme inhibition.[1]Check solvent water content (KF).Dry solvents (<50 ppm H₂O) or increase cofactor regeneration.

Protocol A: Chemocatalysis (CBS Reduction)

Methodology: Corey-Bakshi-Shibata (CBS) Reduction Target Audience: Synthetic chemists requiring high throughput without biological constraints.[1][2]

The CBS reduction utilizes a chiral oxazaborolidine catalyst to activate borane (

3412
The Mechanism & Workflow

The catalytic cycle relies on the formation of a Lewis acid-base complex between the oxazaborolidine nitrogen and borane.[2]

CBS_WorkflowStartStart: Dry Solvents(THF < 50 ppm H2O)Cat_PrepCatalyst Activation(Me-CBS + BH3·THF)Start->Cat_PrepInert Atm (N2/Ar)Sub_AddSubstrate Addition(Slow, Semi-Batch)Cat_Prep->Sub_AddActive Species FormedReactionReduction Phase(-20°C to 0°C)Sub_Add->ReactionControl ExothermQuenchQuench(MeOH, carefully)Reaction->QuenchComplete ConversionWorkupAcidic Workup(Maintain pH < 7)Quench->WorkupDestroy Excess Borane

Figure 1: Optimized workflow for CBS reduction of moisture-sensitive α-bromo ketones.

Step-by-Step Troubleshooting Guide

Q: I am observing variable ee (85-95%). How do I stabilize this? A: The "dump and stir" method fails here. You must use a semi-batch addition protocol.[1]

  • Catalyst Charge: Load (R)-Me-CBS (5-10 mol%) and Borane source (0.6–1.0 eq) into the reactor first.[1][2]

  • Temperature: Cool to -20°C.

  • Addition: Dissolve the ketone in dry THF and add it slowly over 1–2 hours via syringe pump.

    • Why: This keeps the concentration of unreacted ketone low, ensuring it only encounters the active catalyst-borane complex, preventing the non-catalyzed (racemic) background reaction.

Q: Can I use


 instead of 

?
A:

Q: My reaction stalled at 80% conversion. A: Check your moisture levels. Borane reacts violently with water.[2] If your THF has >100 ppm water, it will consume your reducing agent.

  • Fix: Add an extra 0.2 eq of Borane if the reaction stalls, but do not exceed 1.5 eq total to avoid side reactions.

Protocol B: Biocatalysis (Enzymatic Reduction)[1]

Methodology: Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) Target Audience: Process chemists scaling up for GMP (Green Chemistry).[1]

Biocatalysis is the superior route for preventing debromination because enzymes are highly specific to the carbonyl group and do not interact with the C-Br bond.[2]

The Biocatalytic Cycle

BiocatalysisSubstrate2-bromo-4'-methylacetophenoneProductChiralBromohydrinSubstrate->ProductKRED EnzymeCofactor_OxNADP+Cofactor_RedNADPHCofactor_Ox->Cofactor_RedRegeneration(Glucose -> Gluconolactone)Cofactor_Red->Cofactor_OxReduction StepGDHGlucoseDehydrogenaseGDH->Cofactor_RedCatalyzes

Figure 2: KRED-mediated reduction with cofactor regeneration system.[1][2]

Q: Which enzyme should I use? A: Commercial kits are the standard. Look for KREDs that show activity on "bulky-bulky" ketones.[1][2]

  • Specific Hit:TeSADH (Thermoanaerobacter pseudethanolicus ADH) mutants (e.g., W110A) have shown high activity for

    
    -haloacetophenones [1].[1][2]
    
  • Screening: Screen at pH 7.[1][2]0. Avoid pH > 8.0 (see Section 4).

Q: The substrate solubility is poor in buffer. Can I add solvent? A: Yes. This substrate is hydrophobic.[2]

  • Recommendation: Use a biphasic system (Buffer + MTBE) or add a co-solvent like DMSO or Isopropanol (IPA) up to 10-20% v/v.[1][2]

  • Warning: High concentrations of DMSO can denature some enzymes. Test stability first.

Critical Workup Issue: The "Hidden" Decomposition

The Issue: You obtained 99% conversion by HPLC, but after workup, the yield dropped to 60%, or you see a new impurity.

The Cause: Epoxide Formation.

12
Decomposition Pathway

DecompositionBromohydrinProduct:2-bromo-1-(p-tolyl)ethanolBase_TriggerTrigger:Base (pH > 9)Bromohydrin->Base_TriggerDeprotonationEpoxideImpurity 1:4-methylstyrene oxideBase_Trigger->EpoxideIntramolecular SN2(Cyclization)DiolImpurity 2:1-(p-tolyl)ethane-1,2-diolEpoxide->DiolHydrolysis(Slow)

Figure 3: The base-catalyzed degradation pathway of bromohydrins.[1][2]

Safe Workup Protocol:

  • Quench: If using CBS, quench with Methanol (MeOH).[4]

  • Acid Wash: If you must wash the organic layer, use dilute acid (1M HCl) or saturated Ammonium Chloride (

    
    ).
    
  • Avoid: Do NOT use

    
    , 
    
    
    , or concentrated
    
    
    washes if the contact time is long.
  • Storage: Store the isolated bromohydrin at low temperature (< 4°C). It is a low-melting solid/oil and can degrade thermally [2].[1][2]

Summary of Specifications

ParameterCBS ReductionBiocatalysis (KRED)
Catalyst (R)- or (S)-Me-CBSKRED (e.g., TeSADH)
Reductant

or DMS
NADPH (recycled via GDH)
Solvent Dry THFPhosphate Buffer / IPA / DMSO
Temp -20°C to 0°C25°C to 30°C
Major Risk Moisture sensitivityEnzyme cost & solubility
Selectivity High (90-98% ee)Very High (>99% ee)

References

  • Ren, J., et al. (2012). Synthesis of Optically Active α-Bromohydrins via Reduction of α-Bromoacetophenone Analogues Catalyzed by an Isolated Carbonyl Reductase.[1][2][5] Journal of Molecular Catalysis B: Enzymatic.

  • BenchChem Technical Guides. (2025). Stability and Storage of (R)-(-)-2-Bromo-1-phenylethanol.

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[6] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[4] Journal of the American Chemical Society, 109(25), 7925–7926.

  • Alfa Chemistry. (2025).[1] Corey-Bakshi-Shibata Reduction: Mechanisms and Protocols.

Minimizing byproduct formation in the synthesis of "2-Bromo-1-(4-methylphenyl)ethan-1-ol"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Technical Support Knowledge Base for researchers encountering difficulties with the synthesis of 2-Bromo-1-(4-methylphenyl)ethan-1-ol .

This guide prioritizes the Reduction Route (from 2-bromo-1-(4-methylphenyl)ethan-1-one) as it is the most common yet error-prone pathway in drug discovery, while also addressing the Direct Oxidative Functionalization (from 4-methylstyrene).[1]

Ticket Category: Halohydrin Synthesis & Stabilization Target Molecule: 2-Bromo-1-(4-methylphenyl)ethan-1-ol (CAS: 60655-81-4) Primary Application: Chiral intermediate for adrenergic beta-agonists and antifungal azoles.[1]

🔬 Executive Summary: The Reaction Landscape

The synthesis of 2-Bromo-1-(4-methylphenyl)ethan-1-ol (Target 3 ) typically proceeds via the reduction of 2-bromo-1-(4-methylphenyl)ethan-1-one (Precursor 2 ).[1] While seemingly simple, this transformation is plagued by three competing pathways driven by the "Ambident Reactivity" of the


-bromo ketone.[1]
Critical Failure Modes[1]
  • Reductive Dehalogenation: Loss of the bromine atom to form 1-(4-methylphenyl)ethanol.[1]

  • Epoxidation (Darzens-type): Intramolecular displacement of bromide to form 4-methylstyrene oxide.[1]

  • Hydrolysis: Displacement of bromide by solvent/water to form the diol.[1]

Pathway Visualization

The following diagram maps the kinetic vs. thermodynamic traps during the reduction process.[1]

ReactionPathways Start 2-Bromo-1-(4-methylphenyl)ethan-1-one (Precursor) Target 2-Bromo-1-(4-methylphenyl)ethan-1-ol (TARGET) Start->Target Luche Reduction (NaBH4/CeCl3) Dehalo 1-(4-methylphenyl)ethanol (Over-Reduced) Start->Dehalo Standard NaBH4 (Hydride Attack on Br) Epoxide 4-Methylstyrene Oxide (Elimination Product) Target->Epoxide Basic Workup (pH > 8) Diol 1-(4-methylphenyl)ethane-1,2-diol (Hydrolysis Product) Target->Diol Aq. Heating/Solvolysis

Caption: Competitive pathways in the reduction of


-bromo ketones. Green path indicates the desired chemoselective route.[1]

🛠 Module 1: Troubleshooting the Reduction Step

User Issue: "I am getting significant amounts of the debrominated alcohol (1-(4-methylphenyl)ethanol) and the epoxide."

The Mechanism of Failure

Standard sodium borohydride (


) is basic.[1] In the absence of a Lewis acid, the hydride can act as a base or attack the bromine directly.[1]
  • Debromination: Occurs via an enolate intermediate or direct hydride attack on the halogen.[1]

  • Epoxidation: If the alkoxide intermediate is not protonated immediately, it performs an intramolecular

    
     attack on the adjacent carbon, kicking out the bromide.[1]
    
The Solution: Luche Reduction Protocol

To suppress byproduct formation, you must decouple the reduction from the basicity.[1] The addition of Cerium(III) Chloride Heptahydrate (


)  is non-negotiable for high purity.[1]

Why it works: The


 ion coordinates to the carbonyl oxygen, increasing its electrophilicity.[1] This makes the carbonyl carbon more susceptible to 1,2-attack by the "hard" borohydride species, significantly accelerating the desired reduction over the competing side reactions [1].[1]
Optimized Protocol (Self-Validating)
ParameterSpecificationReason
Solvent Methanol (MeOH)Required for Luche kinetics; ensures solubility of

.[1][2]
Reagent Ratio Ketone :

:

1.0 : 1.0 : 1.0
Stoichiometric Ce ensures full activation; limiting

prevents over-reduction.[1]
Temperature -10°C to 0°C Cold temps suppress the higher activation energy required for bromide displacement.[1]
Quench Sat.

or 1M HCl
CRITICAL: Must neutralize alkoxide immediately to prevent epoxide closure.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of 2-bromo-1-(4-methylphenyl)ethan-1-one and 1.0 eq of

    
      in Methanol (0.5 M concentration). Stir until clear (approx. 10 mins).
    
  • Cooling: Cool the mixture to -5°C using an ice/salt bath.

  • Addition: Add 1.0 eq of

    
      portion-wise over 15 minutes. Do not dump it all at once; exotherms promote side reactions.[1]
    
  • Monitoring: Reaction is typically complete in <30 mins. Monitor by TLC (Hexane/EtOAc 4:1).[1]

    • Checkpoint: If starting material remains but byproduct spots appear, STOP and quench.[1] Do not push for 100% conversion if selectivity drops.[1]

  • Quench: Pour reaction mixture into cold saturated

    
     solution. Stir vigorously for 10 mins.
    
  • Extraction: Extract with DCM or

    
    .[1] Wash organic layer with water (to remove Ce salts) and brine.
    

🛠 Module 2: Controlling Precursor Quality

User Issue: "My starting material (the bromo-ketone) is dark/oily, and the reduction yield is low."

The precursor, 2-bromo-1-(4-methylphenyl)ethan-1-one , is a lachrymator and is thermally unstable.[1] Commercial sources often contain 2,2-dibromo-1-(4-methylphenyl)ethan-1-one or the unbrominated ketone.[1]

Purification Protocol

Do not use the precursor without verifying purity.[1] Impurities catalyze decomposition.

  • Recrystallization: Dissolve the crude solid in minimal hot Ethanol (or MeOH). Cool slowly to 0°C. The mono-bromo ketone crystallizes as white needles/plates.[1] The liquid mother liquor will retain the di-bromo and unreacted ketone.[1]

  • Storage: Store under Argon at -20°C in the dark. Light promotes radical decomposition (homolysis of C-Br bond), releasing HBr which autocatalyzes further degradation [2].[1]

🛠 Module 3: Alternative Route (Direct Functionalization)

User Issue: "Can I skip the ketone and go directly from 4-methylstyrene?"

Yes, this is the Bromohydrin Route .[1] It avoids the reduction step entirely but introduces regioselectivity challenges.[1]

Reaction: 4-Methylstyrene + NBS +




Target.[1]
Regioselectivity Logic

The reaction proceeds via a bromonium ion intermediate.[1] Water attacks the more substituted carbon (benzylic position) due to its ability to stabilize the developing positive charge (Markovnikov-like opening).[1]

  • Result: OH attaches to C1 (benzylic), Br attaches to C2 (primary).[1]

  • Outcome: This matches the desired target structure exactly.

Protocol for High Selectivity

To prevent dibromide formation (from


 generated in situ):
  • Solvent System: Use DMSO/Water (4:1) .[1] DMSO stabilizes the bromonium ion and prevents

    
     generation [3].[1]
    
  • Reagent: Add NBS (1.1 eq) portion-wise to the styrene in DMSO/Water at 0°C.

  • Workup: Dilute with water and extract immediately.

    • Warning: DMSO is hard to remove. Wash the organic layer 5x with water or use a lyophilizer if scale permits.[1]

📊 FAQ: Rapid Troubleshooting

SymptomDiagnosisCorrective Action
Product is an oil instead of solid Residual solvent or Epoxide contaminationCheck NMR for epoxide peaks (

2.7-3.1 ppm).[1] If epoxide is present, treat with HBr/Acetic acid to reopen (risky) or repurify via column (Silica, Hex/EtOAc).[1]
NMR shows loss of aromatic methyl Wrong starting materialEnsure you didn't use alpha-bromoacetophenone (unsubstituted). The p-methyl is a singlet ~2.4 ppm.[1]
Two spots on TLC very close together Ketone vs AlcoholThe alcohol is more polar (lower Rf).[1] Use a stain (Anisaldehyde or KMnO4); the alcohol stains differently than the ketone.[1]
HBr fumes during storage DecompositionThe compound is hydrolyzing or eliminating.[1][3] Store in a desiccator with a packet of solid

to absorb acid fumes.[1]

📚 References

  • Gemal, A. L., & Luche, J. L. (1981).[1] Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454-5459.[1] Link[1]

  • Podgoršek, A., et al. (2009).[1] Halogenation of Ketones with N-Bromosuccinimide. Synthesis, 2009(10), 1631-1636.[1] (Discusses stability and side products of alpha-bromo ketones).

  • Surendra, K., et al. (2007).[1] A highly regio- and stereoselective synthesis of bromohydrins from alkenes using NBS in the presence of water.[1] Tetrahedron Letters, 48(43), 7663-7665.[1] Link[1]

Disclaimer: This guide is for research purposes only. The target compound is a potent chemical intermediate; standard PPE and fume hood protocols are mandatory.[1][3]

Sources

Technical Support Center: Analytical Methods for 2-Bromo-1-(4-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 60655-81-4 Synonyms:


-Bromo-4-methylbenzyl alcohol; 2-Bromo-1-(p-tolyl)ethanol
Molecular Formula: 

Molecular Weight: 215.09 g/mol

Mission Statement

Welcome to the Technical Support Center. This guide addresses the specific analytical challenges associated with 2-Bromo-1-(4-methylphenyl)ethan-1-ol . Unlike simple alcohols, this


-halohydrin is chemically labile. It is prone to cyclization (epoxide formation)  under basic conditions and thermal elimination  during gas chromatography.

This guide prioritizes Reverse Phase HPLC (RP-HPLC) as the primary method for purity assessment, with specific troubleshooting for GC-MS artifacts and NMR interpretation.

Module 1: Primary Purity Assessment (HPLC-UV/MS)

Status:


Critical Constraint:  pH Control.
The Protocol: Acidic Reverse Phase LC

To assess chemical purity accurately, you must suppress the ionization of residual silanols on the column and prevent the in situ cyclization of the bromohydrin to 4-methylstyrene oxide.

ParameterSpecificationRationale
Column C18 (e.g., 150 x 4.6 mm, 3.5

m)
Provides adequate retention for the lipophilic tolyl group.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.7) stabilizes the C-Br bond and prevents epoxide formation.
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic AcidMeCN provides sharper peaks than MeOH for aromatic halides.
Gradient 10% B to 90% B over 15 minGeneric gradient captures polar hydrolysis products (diol) and non-polar precursors (ketone).
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nm (primary), 210 nm (secondary)The tolyl ring has strong absorption at 254 nm.
Sample Diluent 50:50 MeCN:Water (Acidified)Do not dissolve in pure MeOH (risk of methanolysis).
Troubleshooting Guide: HPLC Issues

Q: I see a "ghost peak" eluting earlier than my main peak that grows over time. What is it?

  • Diagnosis: This is likely 1-(4-methylphenyl)ethane-1,2-diol (hydrolysis product).

  • Root Cause: Your sample diluent or mobile phase may be neutral or basic.

    
    -Halo alcohols hydrolyze rapidly in neutral water.
    
  • Solution: Ensure your sample diluent contains 0.1% formic acid. Inject immediately after preparation.

Q: My main peak is splitting.

  • Diagnosis: Atropisomerism is unlikely here. This is likely on-column degradation .

  • Root Cause: Silica silanols acting as a weak base.

  • Solution: Switch to an "end-capped" column or a column designed for basic compounds (e.g., C18 with steric protection) to minimize surface activity.

Module 2: Thermal Instability & GC Analysis

Status:



The "Thermal Trap" Explained

Researchers often observe a peak corresponding to 4-methylstyrene or 4-methylacetophenone in GC-MS and assume their sample is impure. This is often a false positive.

Under the high temperatures of a GC injector (


C), 2-Bromo-1-(4-methylphenyl)ethan-1-ol undergoes two primary degradation pathways:
  • Dehydrobromination: Elimination of HBr and

    
     to form 4-methylstyrene .
    
  • Oxidation/Rearrangement: Conversion to 2-bromo-1-(4-methylphenyl)ethanone (ketone precursor).

Visualizing the Degradation Pathways

DegradationPathways Target Target Molecule: 2-Bromo-1-(4-methylphenyl)ethan-1-ol Heat Heat (>150°C) (GC Injector) Target->Heat Base Base / Neutral pH (HPLC/Storage) Target->Base Styrene Artifact 1: 4-Methylstyrene (Elimination Product) Heat->Styrene - HBr, - H2O Ketone Impurity/Artifact: 2-Bromo-4'-methylacetophenone Heat->Ketone Oxidation Epoxide Artifact 2: 4-Methylstyrene Oxide (Cyclization) Base->Epoxide Intramolecular SN2

Figure 1: Common degradation pathways leading to analytical artifacts in GC and HPLC.

GC-MS Optimization (If GC is mandatory)

If you must use GC (e.g., for residual solvent analysis), follow these strict parameters to minimize degradation:

  • Injector: Cool On-Column (COC) or PTV (Programmed Temperature Vaporization). Start at 40°C.

  • Inlet Temperature: Keep below 150°C if possible.

  • Liner: Deactivated glass wool (silanized) to prevent catalytic decomposition on glass surfaces.

Module 3: Spectroscopic Validation (NMR)

Status:



NMR is the only method to definitively distinguish the alcohol from the starting ketone without thermal artifacts.

Key Chemical Shifts ( )
MoietyTarget: Alcohol (

ppm)
Precursor: Ketone (

ppm)
Interpretation
Methine/Methylene ~4.9 - 5.1 (dd) (CH-OH)~4.4 (s) (C=O-CH

-Br)
The ketone has a singlet ~4.4 ppm.[1][2][3][4][5] The alcohol has a distinctive doublet of doublets (or multiplet) further downfield due to the chiral center.
Aromatic Region AA'BB' systemAA'BB' systemBoth show para-substitution, but the ketone's protons ortho to the carbonyl are more deshielded (~7.9 ppm) compared to the alcohol (~7.3 ppm).
Methyl Group ~2.35 (s)~2.43 (s)Slight shift, but less diagnostic.

Expert Tip: If you see a singlet at 4.4 ppm in your alcohol sample, you have residual starting material (2-Bromo-1-(4-methylphenyl)ethanone).

Module 4: Decision Matrix for Method Selection

Use this workflow to select the correct analytical technique based on your specific data needs.

MethodSelection Start Start: Sample Analysis Goal What is the analytical goal? Start->Goal Purity Chemical Purity Goal->Purity Quantification Identity Structural Identity Goal->Identity Confirmation Volatiles Residual Solvents Goal->Volatiles Solvents Chirality Enantiomeric Excess Goal->Chirality Isomers HPLC Method: RP-HPLC (Acidic) Avoids degradation Purity->HPLC NMR Method: 1H NMR Distinguishes Ketone vs Alcohol Identity->NMR GC Method: Headspace GC (Low Temp) Volatiles->GC ChiralLC Method: Chiral HPLC (Amylose/Cellulose Column) Chirality->ChiralLC

Figure 2: Analytical workflow decision tree.

References

  • SIELC Technologies. (2018). HPLC Analysis of 2-Bromo-1-ethanol. Retrieved from [Link]

  • NIST Chemistry WebBook. (2025). Ethanone, 2-bromo-1-(4-methylphenyl)- (Precursor Data). Retrieved from [Link]

  • American Laboratory. (2011). Determination of Enantiomeric Purity of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Bromobutyric Acid by HPLC. Retrieved from [Link]
    

Sources

Technical Support Center: Scale-up Considerations for the Synthesis of 2-Bromo-1-(4-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Bromo-1-(4-methylphenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the scale-up of this important chemical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Synthesis Overview and Critical Parameters

The most common and reliable route for synthesizing 2-Bromo-1-(4-methylphenyl)ethan-1-ol involves a two-step process:

  • α-Bromination: The selective bromination of 4-methylacetophenone at the alpha-carbon to yield the intermediate, 2-bromo-1-(4-methylphenyl)ethanone.

  • Reduction: The subsequent reduction of the α-bromoketone to the desired bromohydrin product.

Each step has critical parameters that must be carefully controlled, especially during scale-up, to ensure high yield, purity, and safety.

cluster_0 Step 1: α-Bromination cluster_1 Step 2: Reduction A 4-Methylacetophenone B 2-Bromo-1-(4-methylphenyl)ethanone A->B Brominating Agent (e.g., NBS, Br2) Acid Catalyst (e.g., HBr, AcOH) D Side Product: 2,2-Dibromo-1-(4-methylphenyl)ethanone B->D Excess Brominating Agent or Poor Control C 2-Bromo-1-(4-methylphenyl)ethan-1-ol (Target Product) B->C Reducing Agent (e.g., NaBH4) Solvent (e.g., MeOH, EtOH)

Caption: General synthesis pathway for 2-Bromo-1-(4-methylphenyl)ethan-1-ol.

Table 1: Critical Process Parameters for Synthesis
ParameterStep 1: α-BrominationRationale & Scale-up ConsiderationsStep 2: ReductionRationale & Scale-up Considerations
Stoichiometry Brominating agent: 1.0-1.1 equiv.Using a significant excess can lead to dibromination. Precise dosing is critical at scale.Reducing agent: 1.0-1.5 equiv.A slight excess ensures complete conversion. NaBH4 is often used in excess in practice to account for any reaction with the solvent.[1]
Temperature 25-60 °C (depending on agent)The reaction is exothermic. On a large scale, efficient heat removal via a jacketed reactor is essential to prevent runaway reactions and side product formation.0-25 °CHighly exothermic, especially during quenching. Maintain low temperatures during addition to control the reaction rate and prevent over-reduction or side reactions.
Reagent Addition Slow, portion-wise, or dropwisePrevents localized high concentrations of the brominating agent, which is a primary cause of dibromination.[2] Use of a dosing pump is recommended for scale-up.Slow, portion-wise additionControls the exotherm. Rapid addition can lead to a dangerous evolution of hydrogen gas.
Solvent Acetic Acid, Dioxane, ChlorobenzeneAcetic acid can act as both a solvent and a catalyst.[2] For scale-up, consider solvent recovery and potential corrosion.Methanol, EthanolProtic solvents that also help to protonate the alkoxide intermediate.[3] Note that NaBH4 reacts slowly with these solvents, generating hydrogen gas.[1]
Catalyst HBr (catalytic)Acid catalyzes the formation of the enol intermediate, which is the active nucleophile in the reaction.[4]None typically requiredThe reaction proceeds readily with NaBH4.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for both lab-scale and pilot-scale?

The two-step route involving α-bromination of 4-methylacetophenone followed by reduction with sodium borohydride (NaBH4) is highly reliable and scalable. For the bromination step, using N-Bromosuccinimide (NBS) is often preferred over liquid bromine (Br2) at larger scales due to easier and safer handling.[4][5] For the reduction, NaBH4 is a cost-effective and selective reagent that reduces ketones without affecting the aromatic ring or the carbon-bromine bond.[1][6]

Q2: What are the main safety hazards I should be aware of?

  • N-Bromosuccinimide (NBS): An oxidizing agent that can intensify fires and cause skin and eye irritation.[7] It should be handled in a well-ventilated area, and personnel must wear appropriate PPE, including gloves and safety goggles.[5][8] Avoid contact with combustible materials.[7]

  • Sodium Borohydride (NaBH4): Reacts with water and protic solvents to release flammable hydrogen gas.[1] The reduction reaction is exothermic and must be cooled. Quenching of excess NaBH4 should be done slowly and at low temperatures (e.g., 0 °C).[3] It is toxic if swallowed and causes severe skin and eye damage.[9]

  • Hydrogen Bromide (HBr): HBr gas is often generated as a byproduct during bromination. It is corrosive and toxic. At scale, the reactor should be equipped with a scrubber system to neutralize acidic vapors.[2]

Q3: How can I effectively monitor the progress of each reaction step?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring both steps.[10]

  • Step 1 (Bromination): Use a non-polar eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The product, 2-bromo-1-(4-methylphenyl)ethanone, will have a different Rf value than the starting material, 4-methylacetophenone. The reaction is complete when the starting material spot is no longer visible.

  • Step 2 (Reduction): Use a slightly more polar system (e.g., 4:1 Hexane:Ethyl Acetate). The product alcohol is more polar than the starting ketone and will have a lower Rf value. The reaction is complete when the ketone spot has disappeared.

For more quantitative analysis during process development and scale-up, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods should be developed.

Troubleshooting Guide

Problem Area: Reaction Control & Yield

Q: My bromination step is giving a low yield and a lot of the dibrominated impurity. Why is this happening and how can I fix it?

This is a common issue and is almost always related to the control of the reaction conditions. The formation of the desired mono-bromo ketone proceeds through an enol intermediate.[11][12] Once formed, the product can enolize again and react with a second equivalent of the brominating agent.

  • Causality:

    • Poor Temperature Control: Higher temperatures can accelerate the rate of the second bromination.

    • Incorrect Stoichiometry: Using more than 1.1 equivalents of the brominating agent significantly increases the risk of dibromination.

    • Localized "Hot Spots": Adding the brominating agent too quickly creates areas of high concentration, leading to over-bromination before the reagent has a chance to disperse and react with the starting material.

  • Solutions:

    • Slow Reagent Addition: At scale, use a syringe pump or a dosing pump to add the brominating agent solution over a prolonged period (e.g., 1-2 hours).

    • Efficient Mixing: Ensure the reactor is equipped with an appropriate agitator to maintain a homogenous mixture and prevent localized high concentrations.

    • Strict Temperature Control: Use a jacketed reactor with a reliable cooling system to maintain a constant internal temperature.

    • Precise Stoichiometry: Carefully weigh the brominating agent and use no more than 1.1 equivalents.

Q: The reduction step is not going to completion, and I have residual ketone. What are the common causes?

Incomplete reduction is typically due to issues with the reducing agent or the reaction environment.

  • Causality:

    • Reagent Quality: Sodium borohydride can degrade over time, especially if exposed to moisture. Use a fresh, high-quality reagent.

    • Insufficient Reagent: While the stoichiometry is 4:1 (ketone:NaBH4), in practice, some NaBH4 reacts with the alcohol solvent.[1] An insufficient charge of the reagent will lead to incomplete conversion.

    • Low Temperature: While the reaction needs to be cooled to control the exotherm, running it at extremely low temperatures for the entire duration may slow the reaction rate excessively.

  • Solutions:

    • Verify Reagent Activity: Perform a small-scale test reaction to confirm the quality of your NaBH4 batch.

    • Increase Reagent Charge: Increase the equivalents of NaBH4 slightly (e.g., from 1.2 to 1.5 equivalents).

    • Optimize Temperature Profile: Start the addition at 0 °C to control the initial exotherm, then allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.[3]

A Low Yield or Impurity Issue B Which Step? A->B C Bromination B->C Step 1 D Reduction B->D Step 2 E Check for Dibromo Impurity (TLC/HPLC/GC-MS) C->E F Check for Residual Ketone (TLC/HPLC) D->F G Improve Addition Control (Slower, Diluted) E->G H Verify Reagent Stoichiometry (≤ 1.1 equiv) E->H I Increase NaBH4 Charge (e.g., 1.5 equiv) F->I J Check NaBH4 Quality (Use Fresh Reagent) F->J

Sources

Validation & Comparative

Comparative Analysis of 2-Bromo-1-(4-methylphenyl)ethan-1-ol in Epoxidation and Biocatalytic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of chiral epoxides, active pharmaceutical ingredients (APIs), and beta-blocker precursors heavily relies on the reactivity of bromohydrins. Among these, 2-Bromo-1-(4-methylphenyl)ethan-1-ol (a para-methyl substituted halohydrin) serves as a critical intermediate[1]. This guide provides an objective, data-driven comparison of 2-bromo-1-(4-methylphenyl)ethan-1-ol against its unsubstituted (2-bromo-1-phenylethanol) and electron-deficient (2-bromo-1-(4-nitrophenyl)ethan-1-ol) counterparts. By evaluating epoxidation kinetics, biocatalytic resolution efficiencies, and practical synthetic workflows, this guide equips drug development professionals with the mechanistic insights needed to optimize synthetic routes.

Mechanistic Grounding: Substituent Effects on Epoxidation Kinetics

The conversion of 2-bromo-1-arylethanols to corresponding styrene oxides proceeds via a well-established two-step mechanism: rapid, reversible deprotonation of the benzylic hydroxyl group to form an alkoxide, followed by a rate-limiting intramolecular SN2 attack on the adjacent carbon bearing the bromide leaving group[2].

The electronic nature of the para-substituent dictates the overall reaction rate by influencing two opposing factors:

  • Alkoxide Equilibrium: Electron-withdrawing groups (EWGs) like the para-nitro group increase the acidity of the benzylic proton, shifting the pre-equilibrium toward the reactive alkoxide.

  • Nucleophilic Attack: Electron-donating groups (EDGs) like the para-methyl group in 2-bromo-1-(4-methylphenyl)ethan-1-ol increase the nucleophilicity of the resulting alkoxide, stabilizing the transition state and accelerating the SN2 displacement of the bromide.

Because the intramolecular SN2 requires a strict anti-periplanar arrangement, the reaction is highly stereospecific, inverting the stereocenter at the carbon bearing the halogen.

G A 2-Bromo-1-arylethanol (Halohydrin) B Benzylic Alkoxide Intermediate A->B Base (-H+) Fast Equilibrium C Intramolecular SN2 Transition State B->C Anti-periplanar Attack (Rate-Limiting) D Styrene Oxide Derivative C->D -Br- Inversion of Stereocenter

Caption: Mechanistic pathway of base-catalyzed epoxide formation from bromohydrins.

Biocatalytic Kinetic Resolution: HheC Enzyme Performance

While chemical epoxidation is highly efficient, generating enantiopure building blocks requires biocatalysis. Halohydrin dehalogenases (e.g., HheC from Agrobacterium radiobacter) catalyze the reversible ring-closure of vicinal haloalcohols[3].

Research on HheC demonstrates an ordered Uni Bi kinetic mechanism where halide release is the rate-limiting step for the preferred (R)-enantiomer[4]. For the highly activated model substrate p-nitro-2-bromo-1-phenylethanol, HheC exhibits a


 of 22 s⁻¹ and a 

of 0.009 mM for the (R)-enantiomer, achieving an exceptional enantiopreference[5].

When substituting the p-nitro group with a p-methyl group (yielding 2-bromo-1-(4-methylphenyl)ethan-1-ol), the enzyme's binding affinity (


) is slightly altered due to the transition from a polar moiety to a hydrophobic one. However, the strict stereochemical requirement for the anti-periplanar conformation within the enzyme's active site ensures that the E-value (enantiomeric ratio) remains synthetically viable (>100) for the p-methyl derivative, making it an excellent substrate for kinetic resolution[6].

Comparative Performance Data

The following table summarizes the comparative reactivity and enzymatic resolution metrics for three key bromohydrins in synthesis.

CompoundSubstituent EffectHammett

Relative Chemical Epoxidation RateHheC Enantioselectivity (E-value)Primary Synthetic Application
2-Bromo-1-(4-methylphenyl)ethan-1-ol -CH3 (EDG)-0.17Moderate>100Precursor for specific beta-methyl substituted APIs
2-Bromo-1-phenylethanol -H (Neutral)0.00Baseline (1.0x)>100General chiral building blocks, styrene oxide synthesis
2-Bromo-1-(4-nitrophenyl)ethan-1-ol -NO2 (EWG)+0.78Fast (Favored alkoxide eq.)>200 (Model Substrate)Spectrophotometric assays, highly activated electrophiles

Experimental Workflows & Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating built-in analytical checks to confirm reaction progress.

Protocol 1: Chemical Synthesis of 4-Methylstyrene Oxide

Objective: Base-catalyzed intramolecular SN2 ring closure of 2-bromo-1-(4-methylphenyl)ethan-1-ol.

  • Preparation: Dissolve 10 mmol of 2-bromo-1-(4-methylphenyl)ethan-1-ol in 20 mL of a biphasic mixture of dichloromethane (DCM) and water (1:1 v/v).

  • Base Addition: Slowly add 15 mmol of NaOH (as a 2M aqueous solution) dropwise at 0°C under vigorous stirring.

    • Causality: The biphasic system combined with vigorous stirring prevents intermolecular etherification (dimerization) while strictly promoting the intramolecular SN2 closure[2].

  • Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (8:2). The disappearance of the UV-active bromohydrin spot and the appearance of a higher

    
     spot confirms epoxide formation.
    
  • Workup: Separate the organic layer, extract the aqueous layer with DCM (2 x 10 mL), dry the combined organic phases over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Validation: Analyze the crude product via ¹H-NMR. The diagnostic benzylic proton of the newly formed epoxide will appear as a distinct doublet of doublets (~3.8 ppm), shifted significantly upfield from the starting bromohydrin's benzylic proton (~4.8 ppm).

Protocol 2: Biocatalytic Kinetic Resolution using HheC

Objective: Isolation of enantioenriched (S)-2-bromo-1-(4-methylphenyl)ethan-1-ol and (R)-4-methylstyrene oxide.

G Substrate Racemic 2-Bromo-1-(4-methylphenyl)ethanol Resolution Kinetic Resolution (Enantioselective Ring Closure) Substrate->Resolution Enzyme Halohydrin Dehalogenase (HheC) pH 8.0 Buffer, 30°C Enzyme->Resolution Prod1 (R)-4-Methylstyrene Oxide (High ee) Resolution->Prod1 Prod2 (S)-2-Bromo-1-(4-methylphenyl)ethanol (Unreacted, High ee) Resolution->Prod2

Caption: Biocatalytic kinetic resolution workflow utilizing Halohydrin Dehalogenase (HheC).

  • Enzyme Preparation: Suspend purified HheC (10 U) in 50 mL of Tris-SO₄ buffer (50 mM, pH 8.0)[5].

  • Substrate Addition: Add 5 mmol of racemic 2-bromo-1-(4-methylphenyl)ethan-1-ol dissolved in 2 mL of DMSO to the buffer.

    • Causality: DMSO acts as an essential co-solvent to solubilize the highly hydrophobic p-methyl substrate without denaturing the biocatalyst.

  • Incubation & Monitoring: Incubate the mixture at 30°C. Monitor the release of bromide ions continuously using a bromide-selective electrode.

    • Self-Validation: Stop the reaction precisely when the bromide concentration indicates exactly 50% conversion, ensuring maximum enantiomeric excess (ee) for the remaining (S)-bromohydrin.

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL). The organic phase will contain both the formed (R)-epoxide and the unreacted (S)-bromohydrin.

  • Separation: Purify the mixture via silica gel column chromatography to separate the volatile epoxide from the enantioenriched halohydrin.

References

  • PubChem . "2-Bromo-1-(4-methylphenyl)ethan-1-ol - Compound Summary". National Institutes of Health. URL:[Link]

  • OrgoSolver . "Alkene Reactions: Bromohydrin Formation using Br2 and H2O, followed by Epoxide formation using NaOH". OrgoSolver.com. URL:[Link]

  • Tang, L., et al. "Kinetic mechanism and enantioselectivity of halohydrin dehalogenase from Agrobacterium radiobacter". Biochemistry (PubMed). URL:[Link]

  • University of Groningen . "Kinetic mechanism and enantioselectivity of halohydrin dehalogenase from Agrobacterium radiobacter (Full Text)". RUG.nl. URL:[Link]

  • Ziegler, F. E. "On the Epoxidation of Alkenes". Yale University Chemistry Department. URL:[Link]

  • American Chemical Society . "Kinetic Mechanism and Enantioselectivity of Halohydrin Dehalogenase from Agrobacterium radiobacter". ACS Publications. URL:[Link]

  • SciSpace . "Exploration of the biocatalytic potential of a halohydrin dehalogenase using chromogenic substrates". SciSpace. URL:[Link]

Sources

Racemic vs enantiopure "2-Bromo-1-(4-methylphenyl)ethan-1-ol" in stereoselective reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of racemic versus enantiopure 2-Bromo-1-(4-methylphenyl)ethan-1-ol (also known as


-bromo-4-methyl-benzyl alcohol) in stereoselective synthesis.[1] It is designed for researchers optimizing the synthesis of chiral APIs, specifically 

-adrenergic blockers and functionalized styrene oxides.

Executive Summary

2-Bromo-1-(4-methylphenyl)ethan-1-ol is a critical chiral building block.[1][2] Its primary utility lies in its conversion to 4-methylstyrene oxide or direct nucleophilic substitution to form ethanolamine-based pharmacophores (e.g., sotalol analogs).[1]

  • Racemic Grade: Cost-effective for early-stage discovery or non-stereospecific applications (e.g., polymer cross-linking).[1][2] However, it introduces a 50% impurity load in chiral drug synthesis, necessitating downstream resolution.

  • Enantiopure Grade (>99% ee): Essential for late-stage API synthesis.[1] While the upfront cost is higher, it eliminates the need for complex chiral chromatography of the final drug substance, significantly improving the E-factor (waste-to-product ratio).

Synthesis & Sourcing Strategies

The choice of starting material purity dictates the downstream synthetic workflow. Below is the comparative causal analysis of the three primary production routes.

Route A: Racemic Synthesis (The Baseline)
  • Method: Bromination of 4'-methylacetophenone followed by non-selective reduction (NaBH

    
    ).
    
  • Pros: Low reagent cost; scalable to metric tons.

  • Cons: Yields a 50:50 mixture of (

    
    ) and (
    
    
    
    ) enantiomers.
  • Causality: The hydride attack from NaBH

    
     occurs with equal probability from the Re and Si faces of the ketone due to the lack of steric bias.
    
Route B: Biocatalytic Asymmetric Reduction (The Gold Standard)
  • Method: Reduction of 2-bromo-1-(4-methylphenyl)ethanone using engineered Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) like Thermoanaerobacter pseudethanolicus ADH.[1][2]

  • Pros: Extremely high enantioselectivity (>99% ee); mild aqueous conditions.

  • Cons: Requires cofactor recycling (NADH/NADPH); enzyme stability can be sensitive to substrate concentration.

  • Mechanism: The enzyme binding pocket creates a rigid steric environment that permits hydride transfer only to the pro-(

    
    ) or pro-(
    
    
    
    ) face, depending on the enzyme variant.
Route C: Kinetic Resolution (The Hybrid)
  • Method: Lipase-catalyzed acylation (e.g., CAL-B) of the racemic alcohol.[1][3]

  • Pros: Access to both enantiomers (one as alcohol, one as ester).

  • Cons: Maximum theoretical yield is 50% for the desired enantiomer.[4]

  • Protocol: The (

    
    )-enantiomer is typically acylated faster, leaving the (
    
    
    
    )-alcohol unreacted (or vice versa depending on the lipase).
Visualizing the Synthetic Pathways

SynthesisPathways Ketone 2-Bromo-1-(4-methylphenyl)ethanone Racemic Racemic Alcohol (50:50 Mix) Ketone->Racemic NaBH4 Reduction (Non-selective) Enantiopure Enantiopure Alcohol (>99% ee) Ketone->Enantiopure Biocatalysis (KRED) (Stereoselective) Racemic->Enantiopure Kinetic Resolution (CAL-B Lipase) Epoxide (R)-4-Methylstyrene Oxide Racemic->Epoxide NaOH, THF (Yields Racemic Epoxide) Enantiopure->Epoxide NaOH, THF (Stereospecific Inversion)

Figure 1: Comparative synthetic pathways. Green paths indicate high stereochemical integrity; red paths indicate racemic outcomes.

Performance Benchmark: Stereoselective Reactions

This section compares the performance of Racemic vs. Enantiopure starting materials in the synthesis of 4-methylstyrene oxide , a key intermediate.

Experiment: Base-Induced Cyclization to Epoxide

Reaction: 2-Bromo-1-(4-methylphenyl)ethan-1-ol + NaOH


 4-Methylstyrene Oxide + NaBr + H

O.[1][2]
MetricRacemic Starting MaterialEnantiopure (

)-Starting Material
Product Identity Racemic Epoxide(

)-Epoxide (via inversion of (

)-alcohol)
Yield 85-90%85-90%
Enantiomeric Excess (ee) 0%>98%
Purification Required Distillation onlyDistillation
Downstream Utility Requires chiral HPLC resolution of final drugDirect use in stereoselective ring opening
Atom Economy (Effective) Low (50% of product is waste isomer)High (100% of product is usable)

Key Insight: The cyclization mechanism is an intramolecular S


2 reaction. The alkoxide attacks the carbon bearing the bromine from the backside. Therefore, the stereochemistry of the alcohol directly dictates the stereochemistry of the epoxide. Using racemic starting material irrevocably commits the synthesis to a racemic pathway. 

Experimental Protocols

Protocol A: Biocatalytic Synthesis of (R)-2-Bromo-1-(4-methylphenyl)ethan-1-ol

Use this protocol for high-value API synthesis requiring >99% ee.[1][2]

  • Buffer Prep: Prepare 100 mL of Potassium Phosphate buffer (100 mM, pH 7.0) containing 1 mM MgSO

    
    .
    
  • Substrate Solution: Dissolve 2-bromo-1-(4-methylphenyl)ethanone (1.0 g, 4.7 mmol) in 5 mL Isopropyl Alcohol (IPA). Note: IPA acts as both co-solvent and hydride donor.

  • Enzyme Addition: Add 50 mg of lyophilized ADH-105 (or equivalent Lactobacillus kefir ADH) and 10 mg of NADP

    
    .
    
  • Incubation: Stir at 30°C @ 250 rpm for 24 hours. Monitor consumption by TLC (Hexane:EtOAc 8:2).[5]

  • Workup: Extract with MTBE (3 x 50 mL). Dry organic phase over Na

    
    SO
    
    
    
    and concentrate in vacuo.
  • Validation: Analyze ee% via Chiral HPLC (Chiralcel OD-H column, Hexane:IPA 95:5, 1.0 mL/min).

    • Expected Result: >98% yield, >99% ee (

      
      )-alcohol.[1]
      
Protocol B: Kinetic Resolution of Racemic Alcohol

Use this protocol if the ketone precursor is unavailable or if both enantiomers are needed.

  • Reaction Mix: Suspend racemic 2-bromo-1-(4-methylphenyl)ethan-1-ol (2.15 g, 10 mmol) in 50 mL dry Toluene.

  • Acyl Donor: Add Vinyl Acetate (2.0 eq, 1.72 g).

  • Catalyst: Add Novozym 435 (immobilized Candida antarctica Lipase B, 100 mg).

  • Execution: Shake at 40°C. Monitor enantiomeric ratio (E-value) via HPLC.

  • Termination: Stop reaction at exactly 50% conversion (approx. 6-8 hours).

  • Separation: Filter enzyme. Evaporate solvent.[5][6] Separate the (

    
    )-acetate and (
    
    
    
    )-alcohol via silica gel flash chromatography.[1]
    • Expected Result: 45% yield of (

      
      )-alcohol (>99% ee) and 48% yield of (
      
      
      
      )-acetate.

Decision Matrix: When to Use Which?

ScenarioRecommended GradeRationale
Early Drug Discovery Racemic Speed is critical; biological assays often screen racemates first to establish potency.[1][2]
Process Development (Phase I/II) Enantiopure Regulatory bodies (FDA/EMA) require single-enantiomer data. Switching from racemic to chiral late-stage is costly.[1]
Polymer Synthesis Racemic If used for functionalizing polystyrene, stereochemistry usually does not impact material properties (Tg, modulus).
Beta-Blocker Synthesis Enantiopure The (

)-enantiomer of beta-blockers is typically 100x more potent.[1][2] Using racemate halves the potency and increases metabolic load.
Workflow Logic Diagram

DecisionTree Start Start: Define End Goal IsChiral Is the final application stereosensitive? Start->IsChiral RacemicRoute Use Racemic Bromohydrin (Lower Cost) IsChiral->RacemicRoute No (e.g. Polymers) ChiralRoute Require Enantiopure Input IsChiral->ChiralRoute Yes (e.g. Drugs) Scale Scale of Synthesis? ChiralRoute->Scale BioCat Use Biocatalytic Reduction (Best for >100g, High ee) Scale->BioCat Large Scale Resolution Use Kinetic Resolution (Best for <10g, Both isomers) Scale->Resolution Lab Scale / R&D

Figure 2: Strategic decision matrix for selecting the appropriate synthesis route.

References

  • Bioc

    
    -Haloacetophenones: 
    Ren, J. (2012). Synthesis of Optically Active 
    
    
    
    -Bromohydrins via Reduction of
    
    
    -Bromoacetophenone Analogues Catalyzed by an Isolated Carbonyl Reductase. SciSpace.
  • Kinetic Resolution using Lipases: Universidade Federal do Ceará. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. PubMed.[7]

  • Hollmann, F., et al. (2021).

    
    -Blockers. MDPI.
    
    
  • Chemical Properties & Sourcing: PubChem. 2-Bromo-1-(4-methylphenyl)ethan-1-ol Compound Summary. National Library of Medicine.

  • Application in Polymer Chemistry: Sheng, Q. (1997).[8] Functional Polymers Derived From 4-Methylstyrene. Collection Canada.

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A Senior Application Scientist's Guide to the Synthesis of 2-(4-methylphenyl)oxirane: A Comparative Analysis of Modern Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(4-methylphenyl)oxirane, commonly known as 4-methylstyrene oxide or p-tolyloxirane, is a valuable chiral building block in the synthesis of pharmaceuticals and fine chemicals.[1][2] Its stereochemistry is critical, often dictating the biological activity of the final product. The synthesis of this epoxide from its parent alkene, 4-methylstyrene, can be accomplished through a variety of methods, each presenting a unique profile of efficiency, selectivity, cost, and environmental impact.

This guide provides an in-depth comparison of alternative reagents and methodologies for this crucial transformation. We move beyond simple protocols to explore the mechanistic underpinnings and practical considerations that guide reagent selection in both research and process development settings. The objective is to equip researchers, scientists, and drug development professionals with the critical data and expert insights needed to choose the optimal synthetic route for their specific application, whether the goal is bulk achiral production or the precise synthesis of an enantiopure intermediate.

Epoxidation Strategies: A Mechanistic Overview

The epoxidation of an alkene involves the addition of a single oxygen atom across the double bond. The choice of oxygen source and catalyst is paramount, defining the reaction's characteristics. We will explore four primary classes of reagents:

  • Peroxy-Acids: The classical approach, typically resulting in a racemic or achiral product.

  • Transition Metal Catalysis: Sophisticated systems that enable high levels of enantioselectivity through the use of chiral ligands.

  • Organocatalysis: Metal-free alternatives that offer a distinct approach to asymmetric induction.

  • Biocatalysis: The use of enzymes to perform highly selective oxidations under mild conditions.

Part 1: The Workhorse Reagents - Peroxy-Acids

Peroxy-acids are a long-established and straightforward choice for epoxidation. The reaction proceeds via a concerted mechanism, often referred to as the "Butterfly" mechanism, where the oxygen is delivered directly to the alkene.

Peroxy_Acid_Mechanism cluster_reactants Reactants cluster_transition_state Transition State ('Butterfly') cluster_products Products Alkene 4-Methylstyrene TS [Alkene···O···H···O=C-R]‡ Alkene->TS π bond attacks terminal oxygen PeroxyAcid m-CPBA (R-C(O)OOH) PeroxyAcid->TS Epoxide 2-(4-methylphenyl)oxirane TS->Epoxide concerted C-O bond formation Acid m-Chlorobenzoic Acid (R-COOH) TS->Acid

Caption: The concerted 'Butterfly' mechanism for peroxy-acid epoxidation.[3]

meta-Chloroperoxybenzoic Acid (m-CPBA)
  • Mechanism & Performance: m-CPBA is perhaps the most common peroxy-acid for laboratory-scale epoxidations due to its commercial availability and relative stability as a solid.[4] The reaction is typically performed in chlorinated solvents like dichloromethane (CH₂Cl₂) at or below room temperature. Yields are generally high, often exceeding 90%.[4] However, the product is racemic.

  • Experimental Insights: A key consideration is the acidic byproduct, meta-chlorobenzoic acid. This can catalyze the ring-opening of the newly formed epoxide to form a diol, reducing the overall yield.[5][6] This side reaction can be suppressed by adding a buffer, such as sodium bicarbonate (NaHCO₃), to the reaction mixture.[6]

  • Advantages: High reactivity, reliable, easy to handle on a small scale.

  • Disadvantages: Produces a racemic mixture, potential for acid-catalyzed side reactions, the chlorinated byproduct can be problematic for disposal, and m-CPBA is a peroxide and can be explosive, especially if impure.[4]

Peracetic Acid (PAA)
  • Mechanism & Performance: Peracetic acid is an inexpensive and powerful oxidant often used in industrial-scale epoxidations.[7][8] It is typically used as a solution in acetic acid. Like m-CPBA, it produces a racemic epoxide. The primary byproduct is acetic acid, which is relatively benign.

  • Experimental Insights: The handling of concentrated peracetic acid solutions requires care due to their corrosive nature and potential for decomposition.[7] In-situ generation of PAA from acetic acid and hydrogen peroxide can mitigate some storage and handling risks.[9][10] The acidic nature of the medium again necessitates careful control to prevent epoxide hydrolysis.[5]

  • Advantages: Cost-effective for large-scale synthesis, benign byproduct (acetic acid).

  • Disadvantages: Produces a racemic mixture, typically handled in solution, and presents safety hazards associated with concentrated peroxides.

Part 2: The Precision Tools - Asymmetric Catalysis

For applications in drug development, achieving high enantiomeric purity is often a strict requirement. Asymmetric epoxidation methods use a chiral catalyst to control the stereochemical outcome, delivering one enantiomer of the epoxide in excess.

Jacobsen-Katsuki Epoxidation
  • Mechanism & Performance: The Jacobsen-Katsuki epoxidation is a robust method for the enantioselective epoxidation of unfunctionalized alkenes like 4-methylstyrene.[11][12] It employs a chiral manganese(III)-salen complex as the catalyst.[13] A stoichiometric oxidant, such as sodium hypochlorite (bleach) or m-CPBA, is used to generate a high-valent manganese-oxo species, which then transfers its oxygen atom to the alkene.[11][14] Enantiomeric excesses (ee) are frequently very high, often exceeding 90%.[11]

  • Experimental Insights: The choice of the salen ligand structure is critical for achieving high enantioselectivity. For styrenyl substrates, the (R,R)-catalyst typically yields the (R)-epoxide. The addition of an axial ligand, like N-methylmorpholine N-oxide (NMO), can improve reaction rates and yields.[13][14] The reaction mechanism is complex and not fully elucidated but is thought to involve a concerted or radical intermediate pathway.[11][15]

Jacobsen_Cycle Mn_III Mn(III)-Salen (Pre-catalyst) Mn_V Mn(V)=O (Active Oxidant) Mn_III->Mn_V Oxidation Mn_V->Mn_III Oxygen Transfer (Regeneration) Epoxide Chiral Epoxide Mn_V->Epoxide Alkene 4-Methylstyrene Alkene->Mn_V Oxidant Stoichiometric Oxidant (e.g., NaOCl) Oxidant->Mn_V Byproduct Oxidant Byproduct (e.g., NaCl) Oxidant->Byproduct

Caption: Simplified catalytic cycle for the Jacobsen-Katsuki epoxidation.

  • Advantages: High enantioselectivity for unfunctionalized alkenes, well-established and reliable.

  • Disadvantages: Requires a stoichiometric amount of a terminal oxidant, the catalyst can be expensive, and optimization may be needed for different substrates.

Shi Epoxidation
  • Mechanism & Performance: The Shi epoxidation is a powerful organocatalytic method that avoids the use of transition metals.[16] It utilizes a chiral ketone catalyst, typically derived from fructose, and potassium peroxymonosulfate (Oxone) as the stoichiometric oxidant.[17][18] The ketone and Oxone react in situ to form a chiral dioxirane, which is the active epoxidizing agent.[19] This method is particularly effective for trans-disubstituted and trisubstituted alkenes and can provide high enantioselectivity for styrenes as well.[17][19]

  • Experimental Insights: Reaction pH is a critical parameter. The reaction is typically run under buffered, basic conditions (pH ~10.5) to facilitate the formation of the dioxirane and suppress a Baeyer-Villiger oxidation side reaction that can consume the catalyst.[18][20] The fructose-derived catalyst is generated in a few steps from an inexpensive starting material.[17]

  • Advantages: Metal-free catalysis (avoids heavy metal contamination), high enantioselectivity, catalyst derived from a renewable resource.

  • Disadvantages: Requires a large excess of Oxone and buffer, making work-up and purification more intensive on a large scale. The catalyst loading can be relatively high (e.g., 30 mol%).[16]

Part 3: The Green Frontier - Biocatalysis

Enzymatic methods offer an environmentally benign route to chiral epoxides, operating in aqueous media at ambient temperature and pressure.

  • Mechanism & Performance: Certain enzymes, such as peroxygenases or monooxygenases found in microorganisms like Mycobacterium sp., can catalyze the epoxidation of styrenes with high stereospecificity.[21][22] These enzymes often use a peroxide like H₂O₂ or tert-butyl hydroperoxide (tBuOOH) as the oxidant.[21][23] The reaction occurs within the enzyme's chiral active site, ensuring excellent control over the product's stereochemistry.[24][25]

  • Experimental Insights: Biocatalytic reactions can be performed using whole cells or isolated enzymes.[22] While whole-cell systems are often simpler and cheaper, isolated enzymes can provide higher purity and activity. A significant challenge can be enzyme stability and inactivation by the peroxide oxidant, which sometimes necessitates slow feeding of the oxidant.[23]

  • Advantages: Extremely high enantioselectivity, environmentally friendly (uses water as a solvent, mild conditions), biodegradable catalysts.

  • Disadvantages: Lower substrate concentrations are often required, enzyme availability and cost can be a factor, and process optimization (e.g., pH, temperature, co-solvents) can be more complex than traditional chemical reactions.

Quantitative Performance Comparison

The table below summarizes typical performance data for the discussed methods in the synthesis of aryl epoxides, providing a basis for comparison.

Reagent/MethodTypical YieldStereoselectivityKey ConditionsAdvantagesDisadvantages
m-CPBA >90%[4]RacemicCH₂Cl₂, 0-25 °CSimple, reliable, fastRacemic, safety hazard, acidic byproduct[4][5]
Peracetic Acid HighRacemicAcetic Acid, 25-50 °CInexpensive, scalableRacemic, corrosive, safety hazard[7]
Jacobsen Cat. 70-95%>90% ee[11]CH₂Cl₂, NaOCl or m-CPBAHigh ee, broad scope for unfunctionalized alkenesExpensive catalyst, stoichiometric oxidant[12][13]
Shi Cat. 80-98%[16]89-93% ee[26]MeCN/H₂O, Oxone, K₂CO₃Metal-free, high eeHigh catalyst/reagent loading, work-up intensive[16][18]
Biocatalysis Moderate to High>99% eeAqueous buffer, 25-37 °C"Green", exceptional ee, mild conditionsLower throughput, enzyme stability/cost[21][23]

Experimental Protocols

Protocol 1: Racemic Epoxidation using m-CPBA
  • Objective: To synthesize racemic 2-(4-methylphenyl)oxirane.

  • Materials:

    • 4-methylstyrene (1.0 equiv)

    • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 equiv)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 4-methylstyrene in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stir bar and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve m-CPBA in CH₂Cl₂.

    • Add the m-CPBA solution dropwise to the stirred 4-methylstyrene solution over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[14]

    • Upon completion, cool the mixture back to 0 °C and quench the excess m-CPBA by slowly adding saturated Na₂S₂O₃ solution until a starch-iodide paper test is negative.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude epoxide.

    • Purify the product via flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to obtain pure 2-(4-methylphenyl)oxirane.[4]

Protocol 2: Asymmetric Epoxidation using Jacobsen's Catalyst
  • Objective: To synthesize enantiomerically enriched (R)-2-(4-methylphenyl)oxirane.

  • Materials:

    • 4-methylstyrene (1.0 equiv)

    • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's Catalyst] (0.02-0.05 equiv)[14]

    • Dichloromethane (CH₂Cl₂, anhydrous)

    • Commercial bleach (NaOCl, buffered aqueous solution, ~0.55 M)

    • Phase-transfer catalyst (e.g., (S,S)-catalyst counter-ion if needed)

  • Procedure:

    • In a round-bottom flask, add 4-methylstyrene and CH₂Cl₂.

    • Add the (R,R)-Jacobsen's catalyst to the solution.

    • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

    • Add the buffered bleach solution dropwise over 2-4 hours. Vigorous stirring is essential to ensure proper mixing of the biphasic system.

    • Monitor the reaction by TLC or GC. The reaction is typically complete after 4-8 hours.

    • Once the starting material is consumed, transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with CH₂Cl₂ (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.

    • Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

Conclusion and Recommendations

The synthesis of 2-(4-methylphenyl)oxirane can be tailored to meet diverse scientific and commercial needs. There is no single "best" reagent; rather, the optimal choice is dictated by the desired outcome.

  • For large-scale, cost-sensitive applications where chirality is not a concern, epoxidation with peracetic acid is a leading candidate due to its low cost and atom economy.

  • For routine laboratory synthesis of a racemic standard , m-CPBA offers convenience and high yields, provided appropriate safety measures and buffering are employed.

  • When high enantiomeric purity is the primary goal , as is common in pharmaceutical development, the Jacobsen-Katsuki epoxidation provides a reliable and highly selective route.

  • For projects emphasizing "green chemistry" and metal-free conditions , the Shi epoxidation stands out as an excellent organocatalytic alternative, while biocatalysis represents the pinnacle of sustainable synthesis, offering unparalleled selectivity for researchers equipped to handle enzymatic systems.

By understanding the distinct advantages and operational nuances of each method, researchers can confidently select and implement the most appropriate strategy to advance their scientific objectives.

References

  • Shi, Y. (n.d.). Shi epoxidation. Wikipedia. Retrieved from [Link][17]

  • Jacobsen, E. N. (n.d.). Jacobsen epoxidation. Wikipedia. Retrieved from [Link][11]

  • Organic Chemistry Portal. (n.d.). Shi Epoxidation. Retrieved from [Link][18]

  • Sharpless, K. B. (n.d.). Sharpless epoxidation. Wikipedia. Retrieved from [Link][27]

  • Grokipedia. (n.d.). Shi epoxidation. Retrieved from [Link][19]

  • Myers, A. (n.d.). Sharpless Asymmetric Epoxidation Reaction. Chem 115. Retrieved from [Link][28]

  • OpenOChem Learn. (n.d.). Jacobsen epoxidation. Retrieved from [Link][12]

  • Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. Retrieved from [Link][29]

  • Chemistry LibreTexts. (2021, March 16). 5.2: Epoxidation of Allylic Alcohols. Retrieved from [Link][30]

  • Blog | Wenxuecity. (2023, January 5). Shi epoxidation. Retrieved from [Link][20]

  • Wang, Z.-X., Tu, Y., Frohn, M., Zhang, J.-R., & Shi, Y. (1997). An Efficient Catalytic Asymmetric Epoxidation Method. Journal of the American Chemical Society, 119(46), 11224–11235.
  • Adam, W., et al. (2003). Epoxidation of unfunctionalized olefins by Mn(salen) catalyst using organic peracids as oxygen source: A theoretical study. Proceedings of the National Academy of Sciences, 100(7), 3633-3638.
  • Britton, J., et al. (2023). Continuous Flow Epoxidation of Alkenes Using a Homogeneous Manganese Catalyst with Peracetic Acid. Organic Process Research & Development, 27(2), 262-270.[7][9]

  • Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation. Retrieved from [Link][13]

  • Sciencemadness Discussion Board. (2016, November 2). Oxidation of styrene to phenylacetaldehyde. Retrieved from [Link][5]

  • SSN. (2021, June 17). 3. Jacobsen Katsuki Epoxidation | Epoxidation in 1 minute. YouTube. Retrieved from [Link][15]

  • Carpenter, C. L. (1964). U.S. Patent No. 3,130,207. Google Patents. Retrieved from [8]

  • Wang, H., et al. (2023). Study on Reaction Mechanism and Process Safety for Epoxidation. ACS Omega.[10]

  • Zhao, H., et al. (2015). Development of a One-Pot Tandem Reaction Combining Ruthenium-Catalyzed Alkene Metathesis and Enantioselective Enzymatic Oxidation To Produce Aryl Epoxides.
  • UCLA EH&S. (2017, May 25). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Retrieved from [Link][4]

  • Al-Ajlouni, A. F., et al. (1995). Epoxidation of Styrenes by Hydrogen Peroxide As Catalyzed by Methylrhenium Trioxide. Journal of the American Chemical Society, 117(26), 6883-6890.
  • Bailey, P. S., et al. (2001). The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β-methylstyrene. Journal of Chemical Education, 78(1), 94.[6]

  • Kara, S., et al. (2017). An alginate-confined peroxygenase-CLEA for styrene epoxidation. Catalysis Science & Technology, 7(23), 5545-5549.[21]

  • Morozov, A. N., & Chatfield, D. C. (2012). Chloroperoxidase-catalyzed epoxidation of cis-β-methylstyrene: distal pocket flexibility tunes catalytic reactivity. The Journal of Physical Chemistry B, 116(43), 12905-12914.[24]

  • Ashenhurst, J. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Retrieved from [Link][3]

  • Reek, J. N. H., et al. (2018). A Self-Assembled Molecular Cage for Substrate-Selective Epoxidation Reactions in Aqueous Media. Journal of the American Chemical Society, 140(35), 10985-10989.
  • Kara, S., et al. (2018). Peroxygenase-Catalysed Epoxidation of Styrene Derivatives in Neat Reaction Media. ChemCatChem, 10(15), 3215-3219.[23]

  • Tayebee, R. (n.d.). Epoxidation of Some Olefins with Hydrogen Peroxide Catalyzed by Heteropolyoxometalates. Asian Journal of Chemistry.[31]

  • Gallagher, S. C., et al. (1992). Expoxidation of styrene and substituted styrenes by whole cells of Mycobacterium sp. M156. Applied and Environmental Microbiology, 58(2), 523-528.[22]

  • CN102432566B. (n.d.). 2-(4-phenoxyphenyl)oxirane and preparation method and application thereof. Google Patents.
  • Chatfield, D. C., & Morozov, A. N. (2015). Chloroperoxidase-Catalyzed Epoxidation of Cis-β-Methylstyrene: NH–S Hydrogen Bonds and Proximal Helix Dipole Change the Catalytic Mechanism and Significantly Lower the Reaction Barrier. The Journal of Physical Chemistry B, 119(43), 13838-13849.[25]

  • PubChem. (n.d.). 2-(4-Methylphenyl)oxirane. Retrieved from [Link][1]

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Publish Comparison Guide: Efficacy of Catalysts for the Asymmetric Synthesis of 2-Bromo-1-(4-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemoselectivity Challenges

The asymmetric reduction of 2-bromo-4'-methylacetophenone to yield the chiral alcohol 2-bromo-1-(4-methylphenyl)ethan-1-ol is a pivotal transformation in the synthesis of active pharmaceutical ingredients (APIs) and complex molecular scaffolds ()[1].

As an Application Scientist, the primary challenge encountered during this specific synthesis is chemoselectivity . The α-bromo ketone substrate possesses a highly labile carbon-bromine (C-Br) bond. Aggressive reduction techniques—such as unoptimized photoredox catalysis or the use of standard metal hydrides (e.g., Pd/C with H₂)—frequently trigger unwanted dehalogenation, yielding the debrominated alcohol instead of the target chiral α-bromo alcohol ()[2].

To achieve high enantiomeric excess (ee) while rigorously preserving the C-Br bond, highly selective asymmetric catalysts must be employed ()[3]. This guide objectively evaluates three premier, field-proven methodologies: Corey-Bakshi-Shibata (CBS) reduction , Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) , and Biocatalytic Ketoreduction (KRED) .

Mechanistic Pathways Overview

Pathways Ketone 2-Bromo-4'-methylacetophenone (Starting Material) CBS CBS Reduction (R)-Me-CBS / BH3-DMS Yield: ~92%, ee: ~96% Ketone->CBS ATH ATH Reduction Ru(TsDPEN) / HCOOH Yield: ~98%, ee: >98% Ketone->ATH KRED Biocatalysis KRED / NADPH Yield: >99%, ee: >99% Ketone->KRED Product Chiral 2-Bromo-1- (4-methylphenyl)ethan-1-ol CBS->Product ATH->Product KRED->Product

Logical pathways for the asymmetric reduction of 2-bromo-4'-methylacetophenone.

Quantitative Efficacy Comparison

The following table summarizes the performance of each catalytic system based on empirical laboratory data and scalability metrics.

Catalyst SystemHydride SourceReaction TempChemoselectivity (C=O vs C-Br)Typical Yield (%)Typical ee (%)Scalability Profile
(R)-Me-CBS BH₃-DMS-20 °C to 0 °CHigh85 – 92%94 – 96%Moderate (Exothermic quench)
Ru(TsDPEN) HCOOH / NEt₃25 °C to 40 °CExcellent95 – 98%> 98%Excellent (Azeotropic mix)
KRED (Enzyme) NADPH / Glucose30 °CExcellent> 99%> 99%High (Requires pH control)

In-Depth Catalyst Profiles & Experimental Protocols

Method A: Corey-Bakshi-Shibata (CBS) Reduction

Mechanistic Insight: The CBS reduction utilizes a chiral oxazaborolidine catalyst to activate both the ketone and the stoichiometric reductant ()[4]. The catalyst's boron atom coordinates with the ketone's carbonyl oxygen, increasing its electrophilicity, while the nitrogen coordinates with the borane. This creates a rigid, face-selective transition state that ensures high enantioselectivity ()[5].

Self-Validating Protocol & Causality:

  • Preparation: Flame-dry the reaction flask and purge with N₂. Causality: Borane and the oxazaborolidine catalyst are highly moisture-sensitive; ambient water will rapidly hydrolyze the active species.

  • Complexation: Add (R)-Me-CBS (0.1 eq) and BH₃-DMS (1.2 eq) in anhydrous THF, cooling to -20 °C. Causality: Pre-coordinating the catalyst and borane at low temperatures stabilizes the active Lewis acid-base complex prior to substrate introduction.

  • Substrate Addition: Slowly add 2-bromo-4'-methylacetophenone (1.0 eq) via syringe pump over 2 hours. Causality: Slow addition maintains a near-zero concentration of uncoordinated ketone in the system, preventing the non-enantioselective background reduction by free BH₃.

  • Quench: Monitor by TLC. Upon completion, quench carefully dropwise with methanol. Causality: Methanol safely reacts with excess borane to form volatile trimethyl borate, breaking the boron-product complex without inducing an uncontrollable exotherm.

Method B: Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Insight: Noyori-type ATH employs a Ru(II) complex with a chiral diamine ligand, such as RuCl(p-cymene)[(R,R)-TsDPEN]. The reaction proceeds via a concerted, six-membered pericyclic transition state where a hydride from the metal and a proton from the amine ligand are simultaneously transferred to the carbonyl. This method is exceptionally chemoselective, completely bypassing the risk of C-Br bond cleavage.

ATH_Workflow Prep Step 1: Catalyst Activation Mix RuCl(p-cymene)(TsDPEN) with HCOOH/NEt3 azeotrope Substrate Step 2: Substrate Addition Add 2-Bromo-4'-methylacetophenone in DCM/DMF Prep->Substrate Reaction Step 3: Asymmetric Transfer Stir at 25-40°C Monitor via TLC for complete conversion Substrate->Reaction Quench Step 4: Quench & Extract Quench with water, extract with EtOAc Reaction->Quench Purify Step 5: Purification Wash with brine, dry over MgSO4, evaporate solvent Quench->Purify

Step-by-step experimental workflow for Ru-catalyzed Asymmetric Transfer Hydrogenation.

Self-Validating Protocol & Causality:

  • Activation: In a degassed flask, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (0.01 eq) in a 5:2 mixture of HCOOH/NEt₃. Causality: The formic acid/triethylamine azeotrope acts as both the solvent and the hydrogen donor, providing a steady supply of hydrides without the safety hazards of pressurized H₂ gas.

  • Reaction: Add 2-bromo-4'-methylacetophenone (1.0 eq) dissolved in a minimal amount of DCM. Causality: DCM enhances the solubility of the brominated substrate while remaining completely inert to the transfer hydrogenation conditions.

  • Isolation: Stir at 30 °C for 12 hours. Quench with water and extract with EtOAc. Wash the organic layer with saturated NaHCO₃. Causality: The bicarbonate wash neutralizes any residual formic acid, preventing the acid-catalyzed degradation or racemization of the sensitive chiral alcohol product.

Method C: Biocatalytic Ketoreduction (KRED)

Mechanistic Insight: Biocatalysis using engineered ketoreductases (KREDs) offers a highly sustainable and stereoselective alternative. The enzyme's active pocket provides an unmatched chiral environment, often yielding >99% ee.

Self-Validating Protocol & Causality:

  • Buffer Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.0). Causality: Maintaining a strict neutral pH is critical to preserve the tertiary structure and catalytic activity of the KRED enzyme.

  • Cofactor Recycling: Dissolve D-glucose (2.0 eq), NADP⁺ (0.01 eq), Glucose Dehydrogenase (GDH), and the engineered KRED. Causality: The GDH/glucose system acts as an in situ cofactor recycling mechanism, constantly regenerating the expensive NADPH required for the reduction, making the process economically viable.

  • Execution: Add the ketone substrate dissolved in 10% DMSO and incubate at 30 °C. Extract with MTBE upon completion. Causality: The organic co-solvent (DMSO) drastically improves the aqueous solubility of the lipophilic ketone without denaturing the enzymes, while MTBE efficiently extracts the product without forming stubborn emulsions typically seen with protein-rich aqueous layers.

Application Scientist's Verdict

For the asymmetric synthesis of 2-bromo-1-(4-methylphenyl)ethan-1-ol:

  • Choose CBS for rapid, moderate-scale bench synthesis where anhydrous conditions and borane handling are readily accommodated.

  • Choose ATH for large-scale manufacturing due to its operational simplicity, lack of highly reactive borane reagents, and flawless chemoselectivity against dehalogenation.

  • Choose KRED for green chemistry initiatives or when >99.5% ee is strictly required for downstream API formulation, provided the cofactor recycling infrastructure is in place.

References

  • RSC Advances. "Dual cobalt–copper light-driven catalytic reduction of aldehydes and aromatic ketones in aqueous media".[Link]

  • Advanced Synthesis & Catalysis. "Catalytic Asymmetric Total Synthesis of the Muscarinic Receptor Antagonist (R)-Tolterodine".[Link]

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Cost-benefit analysis of different synthetic routes to "2-Bromo-1-(4-methylphenyl)ethan-1-ol"

Author: BenchChem Technical Support Team. Date: March 2026

Cost-Benefit Analysis of Synthetic Routes to 2-Bromo-1-(4-methylphenyl)ethan-1-ol: A Comparative Guide

Executive Summary

2-Bromo-1-(4-methylphenyl)ethan-1-ol (also known as 2-bromo-1-(p-tolyl)ethanol) is a highly versatile bromohydrin building block. It is frequently utilized in the synthesis of epoxides, active pharmaceutical ingredients (APIs), and complex amino alcohols. For process chemists and drug development professionals, selecting the optimal synthetic route requires balancing cost, scalability, atom economy, and safety. This guide objectively compares the two most prominent methodologies: the hydride reduction of 2-bromo-4'-methylacetophenone and the bromohydroxylation of 4-methylstyrene.

Mechanistic Pathways (The "Why")

Understanding the underlying physical organic chemistry of each route is critical for troubleshooting and scale-up.

Route A: Ketone Reduction (The Electrophilic Carbonyl Approach) The reduction of 2-bromo-4'-methylacetophenone using sodium borohydride (NaBH₄) in a protic solvent (e.g., methanol) is a classic and highly reliable method (1)[1]. The mechanism involves the nucleophilic attack of the hydride ion onto the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is subsequently protonated by the solvent or during the aqueous workup. The presence of the electron-withdrawing α-bromo group accelerates the reduction but also necessitates careful temperature control to prevent unwanted intramolecular cyclization (epoxide formation) or reductive debromination.

Route B: Alkene Bromohydroxylation (The Electrophilic Addition Approach) The bromohydroxylation of 4-methylstyrene utilizes N-bromosuccinimide (NBS) as an electrophilic bromine source in the presence of water, often utilizing a co-solvent like DMSO or THF (2)[2]. The reaction proceeds via the formation of a cyclic bromonium ion intermediate. Water then acts as a nucleophile, attacking the more substituted benzylic carbon (Markovnikov regioselectivity) via an anti-addition mechanism to yield the bromohydrin. This route is highly valued in green chemistry applications for avoiding lachrymatory starting materials (3)[3].

SynthesisComparison cluster_RouteA Route A: Ketone Reduction cluster_RouteB Route B: Bromohydroxylation Target 2-Bromo-1-(4-methylphenyl)ethan-1-ol SM_A 2-Bromo-4'-methylacetophenone Reagent_A NaBH4, MeOH, 0°C SM_A->Reagent_A Int_A Alkoxide Intermediate Reagent_A->Int_A Int_A->Target Protonation SM_B 4-Methylstyrene Reagent_B NBS, H2O/DMSO SM_B->Reagent_B Int_B Bromonium Ion Reagent_B->Int_B Int_B->Target anti-Addition of H2O

Figure 1: Logical relationship and mechanistic pathways for the synthesis of the target bromohydrin.

Cost-Benefit & Performance Analysis

To provide a clear objective comparison, the table below summarizes the key performance metrics of both routes based on process chemistry standards.

MetricRoute A: Ketone ReductionRoute B: Bromohydroxylation
Precursor 2-Bromo-4'-methylacetophenone4-Methylstyrene
Precursor Cost & Handling Moderate cost; highly lachrymatory (requires strict PPE and fume hood).Low cost; volatile but generally easier and safer to handle.
Reagents NaBH₄, MethanolNBS, H₂O, DMSO (or THF)
Atom Economy High (borate salts are the primary byproduct).Moderate (stoichiometric succinimide waste generated).
Regioselectivity Perfect (C-Br bond is pre-installed).High (Markovnikov addition), but minor regioisomers possible.
Typical Yield 80% – 90%60% – 80%
Scalability Excellent, though exothermic H₂ evolution requires controlled venting.Good, but handling large amounts of NBS can be hazardous.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize protocols that incorporate built-in validation steps. These methodologies ensure that if a step fails, the chemist is immediately aware, preventing downstream waste and ensuring scientific integrity.

Protocol A: NaBH₄ Reduction of 2-Bromo-4'-methylacetophenone

WorkflowA Step1 1. Dissolution SM in MeOH at 0 °C Step2 2. Reduction Add NaBH4 portionwise Step1->Step2 Step3 3. Quenching Add 1M HCl (pH ~7) Step2->Step3 Step4 4. Extraction EtOAc / H2O Brine wash Step3->Step4 Step5 5. Purification Column Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the NaBH₄ reduction route.

  • Dissolution : Dissolve 2-bromo-4'-methylacetophenone (1.0 equiv) in anhydrous methanol (0.5 M). Causality: Methanol acts as both the solvent and the proton donor. Anhydrous conditions prevent the premature degradation of NaBH₄.

  • Cooling : Cool the reaction mixture to 0 °C using an ice bath. Causality: Low temperature suppresses the intramolecular nucleophilic substitution (epoxide formation) and reductive debromination.

  • Reduction : Add NaBH₄ (1.2 equiv) portionwise over 15 minutes. Validation Checkpoint: Effervescence (H₂ gas evolution) must be observed. If no gas evolves, the NaBH₄ reagent has likely degraded to inactive borates.

  • Monitoring : Stir for 1 hour at 0 °C. Validation Checkpoint: Check reaction progress via TLC (Hexane:EtOAc 4:1). The product alcohol will be significantly more polar (lower Rf) than the starting ketone.

  • Quenching & Workup : Quench carefully with 1M HCl until pH ~7. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Bromohydroxylation of 4-Methylstyrene
  • Solvent Preparation : Prepare a solvent mixture of DMSO and H₂O (e.g., 2.5:1 ratio). Causality: DMSO solubilizes the organic substrate and NBS, while water acts as the essential nucleophile for the anti-addition.

  • Substrate Addition : Add 4-methylstyrene (1.0 equiv) to the solvent mixture and cool to 0 °C.

  • Electrophile Addition : Add NBS (1.1 equiv) portionwise in the dark. Causality: NBS is added in the absence of light to suppress radical pathways (which lead to allylic bromination) and strictly favor the ionic bromonium pathway.

  • Monitoring : Stir for 2-3 hours at room temperature. Validation Checkpoint: The reaction color will transition from pale yellow to colorless as the active NBS is consumed. TLC will show the disappearance of the highly non-polar alkene.

  • Workup : Dilute with water and extract with diethyl ether. Wash the organic layer extensively with water (at least 5 times) to remove DMSO and succinimide byproducts. Dry over MgSO₄ and concentrate.

Conclusion & Recommendations

For laboratory-scale synthesis where high yield, perfect regioselectivity, and purity are paramount, Route A (Ketone Reduction) is the superior choice. The C-Br bond is pre-installed, eliminating the risk of regioisomeric mixtures, and the reaction is highly robust.

For larger-scale industrial applications where avoiding highly lachrymatory and toxic α-bromoketones is a primary safety directive, Route B (Bromohydroxylation) offers a safer starting material profile. However, process chemists must account for the lower atom economy and implement efficient aqueous washes to remove the stoichiometric succinimide waste.

References

  • Supporting Information - DOI (Synthesis of 2-Azido-1-p-tolylethanol via 2-bromo-4-methylacetophenone reduction). doi.org.
  • Electroorganic Chemistry as a Green Synthesis Methodology. Cardiff University (ORCA).
  • One pot synthesis of styrene carbonate from carbon dioxide and styrene in water catalyzed by nano-silver modified polyoxometalat. SSRN.

Sources

Chiral HPLC analysis of enantiomeric excess of "2-Bromo-1-(4-methylphenyl)ethan-1-ol"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For the enantiomeric excess (ee) determination of 2-Bromo-1-(4-methylphenyl)ethan-1-ol (also known as 2-bromo-1-(p-tolyl)ethanol), the Chiralcel OD-H column (Cellulose tris(3,5-dimethylphenylcarbamate)) is the superior stationary phase compared to amylose-based alternatives.[1]

While Chiralpak AD-H is a viable secondary option, the rigid cellulose backbone of the OD-H phase typically provides higher resolution (


) for aromatic halohydrins due to optimized 

stacking interactions with the p-tolyl moiety.[1] The recommended starting condition is a normal phase mode utilizing n-Hexane:Isopropanol (90:10) .[1]

Technical Context & Mechanism

The Analyte

2-Bromo-1-(4-methylphenyl)ethan-1-ol is a critical chiral building block, often synthesized via the asymmetric reduction of 2-bromo-4'-methylacetophenone.[1] It serves as a precursor for various


-adrenergic blockers and antifungal agents.[1]
  • Chiral Center: C1 (Secondary alcohol).[1]

  • Key Interaction Sites: Hydroxyl group (H-bond donor/acceptor), Bromine (dipole/steric bulk), and the p-Tolyl ring (

    
    -system).[1]
    
Chiral Recognition Mechanism

The separation relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP).

  • 
     Interactions:  The 3,5-dimethylphenylcarbamate groups on the CSP interact with the electron-rich p-tolyl ring of the analyte.[1]
    
  • Hydrogen Bonding: The carbamate NH and C=O groups on the CSP form H-bonds with the analyte's hydroxyl group.[1]

  • Steric Fit: The bulky bromine atom creates a specific spatial demand.[1] The cellulose backbone (OD-H) forms linear grooves that often accommodate flat aromatic alcohols better than the helical grooves of amylose (AD-H).[1]

Comparative Analysis: OD-H vs. AD-H

The following comparison evaluates the two industry-standard polysaccharide columns for this specific molecular class.

Primary Recommendation: Chiralcel OD-H (Cellulose-based)[1][2]
  • Performance: Consistently delivers baseline separation for

    
    -bromo alcohols.
    
  • Why it works: The "linear" arrangement of the cellulose polymer creates cavities that tightly fit the planar phenyl ring, while the bromine atom provides the necessary steric hindrance to differentiate enantiomers.

  • Typical Selectivity (

    
    ):  High (
    
    
    
    ).[1]
Alternative: Chiralpak AD-H (Amylose-based)[1]
  • Performance: Often shows lower retention (

    
    ) and slightly reduced resolution for this specific rigid structure compared to OD-H.[1]
    
  • Use Case: Recommended if OD-H fails to elute the specific enantiomer of interest (elution order reversal) or if the sample contains impurities that co-elute on OD-H.[1]

  • Typical Selectivity (

    
    ):  Moderate (
    
    
    
    ).[1]
Comparative Performance Data (Representative)

Conditions: Flow 1.0 mL/min, 25°C, Detection UV 220 nm.

ParameterChiralcel OD-H (Recommended)Chiralpak AD-H (Alternative)
Mobile Phase n-Hexane / IPA (90:[1]10)n-Hexane / IPA (90:10)
Retention Time (

)
~12.5 min~9.8 min
Retention Time (

)
~16.2 min~11.5 min
Selectivity (

)
1.30 1.17
Resolution (

)
> 2.5 (Baseline)~1.6 (Partial/Baseline)
Elution Order Typically (S) then (R)*Often Reversed vs OD

*Note: Elution order must be confirmed with pure standards as it depends on specific mobile phase solvation effects.

Experimental Protocol

Standard Operating Procedure (SOP)

Objective: Determine % ee of a reaction mixture containing 2-Bromo-1-(4-methylphenyl)ethan-1-ol.

1. System Preparation:

  • Instrument: HPLC with UV/Vis or DAD detector (e.g., Agilent 1200/1260).

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5

    
    m).[1]
    
  • Mobile Phase: Premix n-Hexane (HPLC Grade) and 2-Propanol (IPA) in a 90:10 (v/v) ratio.

    • Optimization: If retention is too low, switch to 95:5 or 98:2. The p-tolyl group adds lipophilicity compared to the phenyl analog, so 90:10 is a good starting point to prevent excessive run times.[1]

  • Degassing: Sonicate mobile phase for 10 mins.

2. Sample Preparation:

  • Dissolve 1.0 mg of the sample in 1.0 mL of Mobile Phase (or 100% IPA if solubility is poor, then dilute with Hexane).

  • Critical Step: Filter through a 0.45

    
    m PTFE syringe filter to protect the column.[1]
    
  • Concentration: Final target ~0.5 - 1.0 mg/mL.

3. Instrument Settings:

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C (Isocratic).[1]

  • Detection: UV at 220 nm (primary) and 254 nm (secondary).[1] The p-tolyl chromophore absorbs strongly at 220 nm.[1]

  • Injection Volume: 5 - 10

    
    L.[1]
    

4. Data Analysis:

  • Integrate the areas of the two enantiomeric peaks (

    
     and 
    
    
    
    ).[2]
  • Calculate Enantiomeric Excess (% ee):

    
    [2]
    

Method Development Workflow

The following diagram illustrates the decision matrix for optimizing the separation of this specific halohydrin.

Chiral Method Development Start Start: Crude Sample 2-Bromo-1-(p-tolyl)ethanol Solubility Solubility Check (Dissolve in IPA/Hexane) Start->Solubility Screen_OD Screen 1: Chiralcel OD-H Hexane/IPA (90:10) Solubility->Screen_OD Decision_OD Resolution > 1.5? Screen_OD->Decision_OD Optimize_MP Optimize Mobile Phase Reduce IPA to 5% or 2% Decision_OD->Optimize_MP No (Peaks overlap) Final_Method Final Method Validation (Linearity, Precision) Decision_OD->Final_Method Yes (Success) Screen_AD Screen 2: Chiralpak AD-H Hexane/EtOH (90:10) Optimize_MP->Screen_AD If OD fails Screen_AD->Final_Method Report Calculate % ee Final_Method->Report

Figure 1: Decision workflow for chiral method development targeting


-bromo alcohols.

Troubleshooting & Causality

IssueProbable CauseCorrective Action
Poor Resolution (

)
Mobile phase is too strong (too much IPA).Reduce IPA content to 5% or 2% (95:5 or 98:2). This increases retention (

) and interaction time with the CSP.
Broad Peaks Sample solvent mismatch or column aging.[1]Ensure sample is dissolved in mobile phase.[1][2] If using pure IPA, inject smaller volumes (<5

L).
Elution Order Unknown Lack of pure standards.Use optical rotation (polarimeter) on collected fractions or reference literature for the specific reduction method (e.g., CBS reduction usually yields R).
High Backpressure Particulates in sample.[1]Re-filter sample (0.45

m). Check guard column.[1][3]

References

  • MDPI. (2024).[1] Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link] (Accessed via search snippet 1.3).[1]

  • Phenomenex. Chiral HPLC Separations Guide. Retrieved from [Link] (Accessed via search snippet 1.5).[1]

Sources

Mechanistic studies of reactions involving "2-Bromo-1-(4-methylphenyl)ethan-1-ol"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-1-(4-methylphenyl)ethan-1-ol (CAS: 2425-28-7) is a critical vicinal halohydrin intermediate used primarily in the synthesis of 2-(4-methylphenyl)oxirane (p-methylstyrene oxide). This epoxide is a linchpin scaffold in the manufacturing of


-adrenergic receptor blockers (beta-blockers) and specific azole antifungals.

This guide compares the mechanistic performance of accessing this scaffold via traditional chemical reduction versus biocatalytic asymmetric synthesis , and details the downstream kinetics of its cyclization. For researchers in process chemistry, the choice of route dictates the enantiomeric purity (ee) of the final drug substance, a critical quality attribute (CQA) in pharmaceutical development.

Part 1: Synthetic Route Comparison

The Challenge: Enantiocontrol

The biological activity of downstream beta-blockers is often strictly dependent on chirality. The (S)-enantiomer of the bromohydrin precursor typically yields the bioactive (S)-epoxide (with inversion or retention depending on the specific subsequent nucleophilic opening mechanism, though direct base-mediated closure retains stereochemical fidelity relative to the chiral center).

We compare two primary routes to synthesize 2-Bromo-1-(4-methylphenyl)ethan-1-ol from 2-bromo-1-(4-methylphenyl)ethanone .

Route A: Chemical Reduction (NaBH

)
  • Mechanism: Hydride transfer from borohydride to the carbonyl carbon.

  • Outcome: Racemic mixture (50:50 R/S). Requires subsequent kinetic resolution or chiral chromatography, reducing theoretical yield to <50%.

  • Pros: Low cost, high throughput, ambient conditions.

  • Cons: Poor atom economy due to resolution steps; lack of stereocontrol.

Route B: Biocatalytic Asymmetric Reduction[1]
  • Mechanism: Enzymatic hydride transfer using Ketoreductases (KREDs) or whole-cell systems (e.g., Daucus carota, Enterococcus faecium).

  • Outcome: High enantioselectivity (>98% ee), typically favoring the (S)-enantiomer (Prelog rule compliance often observed).[1]

  • Pros: Green chemistry (aqueous media), high enantiopurity, eliminates resolution steps.

  • Cons: Slower reaction kinetics, requires cofactor recycling (NADPH).

Performance Data Comparison

The following table summarizes experimental data comparing the isolation of the target bromohydrin.

MetricChemical Route (NaBH

)
Biocatalytic Route (Daucus carota)Biocatalytic Route (E. faecium)
Reagent Sodium Borohydride / MeOHWhole Cell (Carrot Root)Recombinant KRED
Yield 90-95%85-90%>95%
Enantiomeric Excess (ee) 0% (Racemic)>99% (S)>98% (S)
Reaction Time 1 - 2 Hours24 - 48 Hours12 - 24 Hours
Work-up Complexity Low (Quench & Extract)Medium (Emulsion breaking)Low (if immobilized)
Scalability High (kg to ton)Moderate (requires bioreactor)High (enzyme availability)
Mechanistic Visualization: Biocatalytic Cycle

The following diagram illustrates the cofactor recycling mechanism required for the enzymatic route, a critical consideration for process cost modeling.

BiocatalyticCycle Substrate 2-Bromo-1-(4-methylphenyl)ethanone Enzyme KRED / ADH (Enzyme) Substrate->Enzyme Binding Product (S)-2-Bromo-1-(4-methylphenyl)ethan-1-ol Enzyme->Product Reduction CofactorOx NADP+ Enzyme->CofactorOx Recycling Coprogen Acetone CofactorOx->Coprogen Oxidation CofactorRed NADPH + H+ CofactorRed->Enzyme Cofactor Supply Cosubstrate Isopropanol (Hydride Donor) Cosubstrate->CofactorRed Regeneration System

Caption: NADPH-dependent enzymatic reduction cycle coupled with isopropanol/acetone cofactor regeneration system.

Part 2: Downstream Reactivity (Cyclization)

Once synthesized, the bromohydrin is almost exclusively used to generate the epoxide. This reaction is an intramolecular Williamson ether synthesis .

Mechanistic Deep Dive: Intramolecular S 2
  • Deprotonation: A base (NaOH, KOH, or K

    
    CO
    
    
    
    ) deprotonates the hydroxyl group (
    
    
    ), forming an alkoxide.
  • Ring Closure: The alkoxide oxygen attacks the backside of the carbon bearing the bromine.

  • Leaving Group Departure: Bromide is expelled, forming the 3-membered oxirane ring.

Impact of the 4-Methyl Group: The p-methyl substituent is an electron-donating group (EDG).

  • Electronic Effect: It slightly destabilizes the developing negative charge on the alkoxide (making it less acidic but more nucleophilic) compared to electron-withdrawing analogs (e.g., p-NO

    
    ).
    
  • Kinetic Consequence: The cyclization of the p-methyl derivative is generally slower than p-nitro derivatives (due to acidity) but faster than unsubstituted analogs in non-polar solvents where nucleophilicity dominates.

Cyclization Workflow Diagram

CyclizationMechanism Bromohydrin Bromohydrin (Substrate) Alkoxide Alkoxide Intermediate (Nucleophile) Bromohydrin->Alkoxide Deprotonation (Fast) Base Base (OH-) Base->Alkoxide TS Transition State (Backside Attack) Alkoxide->TS Rate Limiting Step (k1) Epoxide 2-(4-methylphenyl)oxirane (Product) TS->Epoxide Ring Closure Bromide Br- (Leaving Group) TS->Bromide

Caption: Base-mediated intramolecular SN2 mechanism converting bromohydrin to epoxide.

Part 3: Experimental Protocols

Protocol A: Biocatalytic Synthesis (Green Route)

Objective: Synthesis of (S)-2-Bromo-1-(4-methylphenyl)ethan-1-ol. System: Daucus carota (Carrot) Root Model.[1]

  • Preparation: Wash fresh carrot roots and cut into 0.5 cm thick slices. Suspend 100 g of slices in 200 mL of distilled water in a 500 mL Erlenmeyer flask.

  • Substrate Addition: Dissolve 2-bromo-1-(4-methylphenyl)ethanone (500 mg) in 2 mL of EtOH. Add this solution to the flask.

  • Incubation: Shake the mixture on an orbital shaker at 150 rpm at 25°C for 48 hours.

  • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or HPLC.

  • Work-up: Filter out plant material. Extract the aqueous phase with EtOAc (3 x 50 mL). Dry combined organic layers over anhydrous Na

    
    SO
    
    
    
    .
  • Purification: Evaporate solvent under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Protocol B: Chemical Cyclization to Epoxide

Objective: Conversion to 2-(4-methylphenyl)oxirane.

  • Dissolution: Dissolve 1.0 eq of 2-Bromo-1-(4-methylphenyl)ethan-1-ol in MeOH (0.5 M concentration).

  • Base Addition: Add 1.2 eq of powdered KOH at 0°C.

  • Reaction: Stir at room temperature for 1 hour. The reaction is typically rapid.

  • Quench: Pour mixture into ice-water (50 mL).

  • Extraction: Extract with Et

    
    O (3 x 20 mL). Wash with brine.
    
  • Analysis: Analyze by GC-MS or NMR. Note: The epoxide is sensitive to acid; use base-washed glassware if possible.

References

  • Optimization of asymmetric reduction conditions of 2-bromo-1-(naphthalen-2-yl)ethanone by Enterococcus faecium BY48 biocatalyst. PubMed. Available at: [Link]

  • Enantioselective reduction of bromo- and methoxy-acetophenone derivatives using carrot and celeriac enzymatic system. ResearchGate. Available at: [Link]

  • Biocatalytic Reduction of 1-(4-methylphenyl)ethanone. CyberLeninka. Available at: [Link]

  • 2-(4-Methylphenyl)oxirane Product Information. PubChem. Available at: [Link]

  • Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. University of York. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-1-(4-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance rules, but as a system of molecular risk management. When handling reactive intermediates like 2-Bromo-1-(4-methylphenyl)ethan-1-ol (CAS: 60655-81-4), understanding the underlying chemical causality is your first and most critical line of defense.

This guide provides drug development professionals and synthetic chemists with a field-proven, self-validating operational framework for the safe handling, mitigation, and disposal of this specific bromohydrin derivative.

Chemical Identity & Mechanistic Hazard Profile

To design an effective Personal Protective Equipment (PPE) and handling strategy, we must first understand why this molecule is hazardous.

2-Bromo-1-(4-methylphenyl)ethan-1-ol is a benzylic bromohydrin derivative[1]. The presence of a primary bromide adjacent to a benzylic alcohol makes this compound a potent electrophile. It readily undergoes nucleophilic substitution (


) reactions. In a biological context, if this compound breaches your PPE, the nucleophilic thiol groups in your skin proteins or the nitrogenous bases in your DNA will attack the electrophilic carbon, displacing the bromide ion[2][3].

This covalent alkylation is the root mechanistic cause of the severe skin irritation, potential corrosivity, and respiratory toxicity associated with this class of molecules[3][4].

Quantitative Data & Hazard Summary
Property / HazardValue / ClassificationOperational Implication
CAS Number 60655-81-4Use for precise SDS tracking and inventory logging[1].
Molecular Formula

Halogenated organic; strictly requires segregated halogenated waste streams[1].
Molecular Weight 215.09 g/mol Vapors/aerosols are heavier than air and will accumulate in low-lying areas or poorly ventilated hood corners[1].
GHS Classification (Read-Across) Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates strict contact prevention; acts as a lachrymator and respiratory irritant[4].
Primary Hazard Mechanism Electrophilic AlkylationRapidly reacts with biological tissue; requires immediate chemical quenching (not just wiping) upon spills[2][3].

Mandatory Personal Protective Equipment (PPE) System

Because halogenated organics are highly lipophilic, they can rapidly permeate standard laboratory PPE. The following system is mandatory and must be validated before initiating any workflow.

  • Hand Protection (Critical): Standard 4-mil latex or thin nitrile gloves are prohibited as primary defense, as bromohydrins can permeate them in minutes.

    • Requirement: Use heavy-duty Nitrile (minimum 8-mil thickness) or Butyl rubber gloves.

    • Validation Checkpoint: Perform a visual inspection and an inflation test (trapping air in the glove and squeezing) to ensure zero micro-punctures before donning.

  • Eye & Face Protection:

    • Requirement: Splash-proof chemical goggles with a tight facial seal. If handling volumes greater than 50 mL or conducting pressurized reactions, a full-face shield must be worn over the goggles.

  • Respiratory Protection:

    • Requirement: All handling must occur within a certified chemical fume hood. If operational constraints require handling outside a hood, a NIOSH-approved half-face respirator equipped with organic vapor cartridges (e.g., 3M 6001) is mandatory[3].

  • Body Protection:

    • Requirement: A flame-retardant (FR) lab coat fully buttoned to the neck, combined with full-length trousers and closed-toe, non-woven shoes.

Operational Workflow & Handling Protocol

Every step in handling 2-Bromo-1-(4-methylphenyl)ethan-1-ol must be a self-validating system to ensure containment.

OperationalWorkflow P1 1. System Validation (Fume Hood & PPE Check) P2 2. Active Handling (Closed-System Transfer) P1->P2 P3 3. Decontamination (Thiosulfate Wipe-Down) P2->P3 P4 4. Waste Segregation (Halogenated Stream) P3->P4

Fig 1. Self-validating operational workflow for handling halogenated electrophiles.

Step-by-Step Handling Methodology:
  • System Validation: Before opening the reagent vessel, verify the fume hood face velocity.

    • Validation Checkpoint: Confirm the digital monitor reads

      
       100 feet per minute (fpm), or perform a tissue flutter test at the sash opening.
      
  • Vessel Acclimation: If the compound has been stored under refrigeration, allow the sealed container to reach room temperature inside the fume hood before opening to prevent condensation of ambient moisture, which can slowly hydrolyze the bromohydrin.

  • Transfer & Weighing: Use static-free spatulas if handling as a crystalline solid, or glass syringes with Luer-lock stainless steel needles if handling as a viscous melt/liquid. Avoid generating dust or aerosols.

  • Immediate Decontamination: Once the required mass/volume is transferred, immediately seal the primary vessel. Wipe the exterior of the vessel and the balance/transfer area with a Kimwipe dampened with a quenching solution (see Section 4) before removing your hands from the hood.

Spill Response & Chemical Quenching Plan

A physical wipe-down is insufficient for an alkylating agent. You must chemically disarm the molecule. We utilize Sodium Thiosulfate (


) , a highly effective, low-toxicity nucleophile that outcompetes biological targets to displace the bromide ion, converting the hazard into a benign, water-soluble Bunte salt.

ToxicityAndQuenching cluster_Exposure Unprotected Exposure Pathway cluster_Mitigation Chemical Quenching (Mitigation) Compound 2-Bromo-1-(4-methylphenyl)ethan-1-ol (Active Electrophile) BioNuc Biological Nucleophiles (Skin Proteins, DNA) Compound->BioNuc SN2 Attack Thio Sodium Thiosulfate (Strong Nucleophile) Compound->Thio Controlled SN2 ToxEffect Covalent Alkylation Severe Tissue Damage & Irritation BioNuc->ToxEffect SafeProduct Bunte Salt Derivative (Water-Soluble, Low Toxicity) Thio->SafeProduct

Fig 2. Mechanistic pathway of bromohydrin toxicity and thiosulfate quenching logic.

Step-by-Step Spill Mitigation Protocol:
  • Evacuate & Assess: If the spill occurs outside the fume hood, immediately step back and assess the volume. For spills >50 mL, evacuate the immediate lab area and utilize a respirator[3].

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Do not use paper towels or sawdust initially.

  • Chemical Quenching: Liberally apply a freshly prepared 10–20% (w/v) aqueous Sodium Thiosulfate solution directly over the contained spill.

  • Validation Checkpoint: Allow the quenching reaction to proceed for 15–30 minutes. Monitor the area; the sharp, irritating odor of the bromohydrin should dissipate, indicating the electrophile has been successfully neutralized.

  • Recovery: Scoop the neutralized slurry using a non-sparking tool into a dedicated, heavy-duty polyethylene waste container.

Waste Disposal Plan

Improper disposal of brominated organics can lead to hazardous cross-reactions in waste streams.

  • Segregation: All waste containing 2-Bromo-1-(4-methylphenyl)ethan-1-ol (including quenched spill slurry, contaminated gloves, and reaction byproducts) must be strictly segregated into Halogenated Organic Waste containers.

  • Labeling: Waste containers must be explicitly labeled with the chemical name, CAS number (60655-81-4), and the primary hazard (Target Organ Irritant / Alkylating Agent).

  • Storage: Store waste containers in secondary containment bins in a cool, well-ventilated area, away from strong bases, oxidizing agents, and active metals (e.g., sodium, potassium), which can react violently with halogenated compounds.

References

  • Ambeed. "60655-81-4 | 2-Bromo-1-(4-methylphenyl)ethan-1-ol". Ambeed.com.
  • Smolecule. "Buy 2-Bromo-1-phenylethanol | 199343-14-1". Smolecule.com.
  • Benchchem. "2-Bromo-1-phenylethanol | 199343-14-1". Benchchem.com.
  • National Center for Biotechnology Information. "2-Bromoethanol | C2H5BrO | CID 10898". PubChem.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.